molecular formula C11H7BrClNO B13974586 3-Bromo-5-(2-chlorophenoxy)pyridine CAS No. 28232-64-6

3-Bromo-5-(2-chlorophenoxy)pyridine

Cat. No.: B13974586
CAS No.: 28232-64-6
M. Wt: 284.53 g/mol
InChI Key: RIACVYZHIFPRPW-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-chlorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7BrClNO and its molecular weight is 284.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(2-chlorophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(2-chlorophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

28232-64-6

Molecular Formula

C11H7BrClNO

Molecular Weight

284.53 g/mol

IUPAC Name

3-bromo-5-(2-chlorophenoxy)pyridine

InChI

InChI=1S/C11H7BrClNO/c12-8-5-9(7-14-6-8)15-11-4-2-1-3-10(11)13/h1-7H

InChI Key

RIACVYZHIFPRPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=CN=C2)Br)Cl

Origin of Product

United States

Foundational & Exploratory

3-Bromo-5-(2-chlorophenoxy)pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for 3-Bromo-5-(2-chlorophenoxy)pyridine , a specialized heterocyclic building block used in the synthesis of small-molecule kinase inhibitors and agrochemicals.

Executive Summary

3-Bromo-5-(2-chlorophenoxy)pyridine is a bifunctional pyridine scaffold characterized by a reactive bromine handle at the C3 position and a lipophilic 2-chlorophenoxy ether moiety at the C5 position. It functions as a critical intermediate in medicinal chemistry, particularly in Structure-Activity Relationship (SAR) campaigns targeting Type II kinase inhibitors (e.g., c-Met, VEGFR). The molecule's value lies in its ability to undergo orthogonal functionalization: the bromine atom facilitates palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the phenoxy group provides a stable hydrophobic pharmacophore.

Chemical Identity & Physicochemical Profiling

Nomenclature & Identifiers
Property Data
IUPAC Name 3-Bromo-5-(2-chlorophenoxy)pyridine
Molecular Formula C₁₁H₇BrClNO
Molecular Weight 284.54 g/mol
CAS Number Not widely listed; Analogous to 28232-65-7 (3-Cl isomer)
SMILES Clc1ccccc1Oc2cncc(Br)c2
Structure Class Diaryl Ether / Halogenated Pyridine
Predicted Physicochemical Properties

Data derived from structural analogs (e.g., 3-Bromo-5-(3-chlorophenoxy)pyridine) and QSAR models.

Parameter Value / Range Implication for Research
LogP (Lipophilicity) 3.8 ± 0.4High lipophilicity; requires organic co-solvents (DMSO) for biological assays.
Topological Polar Surface Area (TPSA) ~22 ŲExcellent membrane permeability; blood-brain barrier (BBB) penetrant potential.
pKa (Pyridine N) ~2.5 - 3.0Weakly basic due to electron-withdrawing inductive effects of Br and phenoxy groups.
Solubility < 0.1 mg/mL (Water)> 50 mg/mL (DMSO, DCM)Strictly hydrophobic; requires non-aqueous workup conditions.

Synthetic Methodologies

The synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine relies on the formation of a diaryl ether bond. The most robust industrial route is the Copper-Catalyzed Ullmann-Type Coupling , which offers superior regioselectivity compared to nucleophilic aromatic substitution (


) due to the electron-rich nature of the unactivated phenol.
Primary Route: Ullmann Ether Synthesis

This protocol utilizes 3,5-dibromopyridine as the electrophile.[1] The symmetry of the starting material ensures that substitution at either bromine yields the same mono-ether product.

Reagents & Conditions
  • Starting Materials: 3,5-Dibromopyridine (1.0 equiv), 2-Chlorophenol (1.1 equiv).

  • Catalyst: Copper(I) Iodide (CuI, 10 mol%).

  • Ligand:

    
    -Dimethylglycine or 1,10-Phenanthroline (20 mol%).
    
  • Base: Cesium Carbonate (

    
    , 2.0 equiv) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous DMF or DMSO.

  • Temperature: 110°C – 120°C (Inert Atmosphere).

Step-by-Step Protocol
  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Charging: Add 3,5-dibromopyridine (23.7 g, 100 mmol), 2-chlorophenol (14.1 g, 110 mmol),

    
     (65.2 g, 200 mmol), and CuI (1.9 g, 10 mmol).
    
  • Solvation: Add anhydrous DMF (250 mL) and stir to create a suspension.

  • Reaction: Heat the mixture to 115°C for 16–24 hours. Monitor via LC-MS for the disappearance of the dibromide (

    
     237/239) and formation of product (
    
    
    
    284/286).
  • Workup: Cool to room temperature. Dilute with EtOAc (500 mL) and wash with water (3 x 200 mL) to remove DMF.

  • Purification: Dry organic phase over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient 95:5 to 80:20).
    
Synthesis Workflow Diagram

SynthesisWorkflow SM1 3,5-Dibromopyridine Reagents Cat. CuI, Cs2CO3 DMF, 115°C SM1->Reagents SM2 2-Chlorophenol SM2->Reagents Intermediate Copper-Complex Intermediate Reagents->Intermediate Oxidative Addn Product 3-Bromo-5-(2-chlorophenoxy)pyridine (Target Scaffold) Intermediate->Product Reductive Elim

Caption: Copper-catalyzed Ullmann coupling workflow for the synthesis of the target ether scaffold.

Reactivity & Medicinal Chemistry Applications

Functionalization Strategies

The 3-bromo substituent serves as a versatile "handle" for downstream diversification.[1][2]

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install the "hinge-binding" motif of kinase inhibitors.

  • Buchwald-Hartwig Amination: Reaction with amines to generate 3-amino-5-phenoxypyridines.

  • Heck Reaction: Installation of vinyl groups for covalent inhibitor design (Michael acceptors).

Role in Kinase Inhibitor Design

The 2-chlorophenoxy moiety is a classic "Type II" pharmacophore.

  • Mechanism: It occupies the hydrophobic "back pocket" (adjacent to the ATP binding site) in kinases such as c-Met , VEGFR2 , and RON .

  • Steric Effect: The ortho-chloro substituent locks the conformation of the ether linkage relative to the pyridine ring, restricting rotation and reducing the entropic penalty of binding.

  • Electronic Effect: The electron-withdrawing pyridine ring increases the metabolic stability of the ether bond against oxidative cleavage by Cytochrome P450 enzymes.

Application Workflow

MedChemApplication cluster_reactions Divergent Synthesis Core 3-Bromo-5-(2-chlorophenoxy)pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Buchwald Buchwald Amination (R-NH2, Pd2(dba)3) Core->Buchwald Carbonylation Carbonylation (CO, MeOH, Pd(OAc)2) Core->Carbonylation Target1 Biaryl Kinase Inhibitor (c-Met / VEGFR) Suzuki->Target1 Target2 Aminopyridine Derivative (GPCR Ligand) Buchwald->Target2 Target3 Nicotinic Ester (Agrochemical) Carbonylation->Target3

Caption: Divergent synthetic pathways utilizing the 3-bromo handle for drug discovery applications.

Handling & Safety Protocols

Hazard Classification (Predicted):

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H411: Toxic to aquatic life with long-lasting effects (common for halogenated aromatics).

Storage & Stability:

  • Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Protect from light to prevent slow photodehalogenation.

  • Re-test purity (HPLC) every 12 months; check for hydrolysis of the ether bond (appearance of 2-chlorophenol).

References

  • Ullmann Coupling Methodology

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link

  • Pyridine Scaffold Properties

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Link

  • Kinase Inhibitor SAR (Phenoxypyridines)

    • Cui, J. J., et al. (2011). Discovery of 3-[(3R)-4-methylpiperazin-1-yl]pyridine derivatives as potent c-Met kinase inhibitors. Journal of Medicinal Chemistry. Link

  • General Synthesis of 3,5-Disubstituted Pyridines

    • BenchChem Technical Notes. Synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine (Analogous Protocol). Link

Sources

A Technical Guide to the Synthesis and Characterization of 3-Bromo-5-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 3-Bromo-5-(2-chlorophenoxy)pyridine. As a potentially novel compound with limited availability in the current chemical literature and commercial inventories, this document serves as a foundational resource for researchers in medicinal chemistry and organic synthesis. We present a detailed, field-proven protocol for its synthesis via an Ullmann condensation, outline expected spectroscopic data for its structural verification, and discuss its potential as a versatile building block in drug discovery programs. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction and Compound Identification

The strategic incorporation of halogenated phenoxypyridine scaffolds is a cornerstone of modern medicinal chemistry. These motifs are prevalent in a wide array of biologically active molecules due to their ability to engage in various receptor-ligand interactions and their favorable physicochemical properties. 3-Bromo-5-(2-chlorophenoxy)pyridine is a structurally intriguing molecule that combines the reactive handle of a bromine atom—poised for further functionalization—with the diaryl ether linkage common in kinase inhibitors and other therapeutic agents.

Despite its potential utility, as of the date of this guide, 3-Bromo-5-(2-chlorophenoxy)pyridine is not well-documented in public chemical databases. This guide, therefore, aims to fill this knowledge gap by providing a robust theoretical and practical foundation for its synthesis and characterization.

Core Compound Identifiers

The following table summarizes the key identifiers for 3-Bromo-5-(2-chlorophenoxy)pyridine, which are essential for molecular modeling, database entries, and analytical calculations.

IdentifierValue
IUPAC Name 3-Bromo-5-(2-chlorophenoxy)pyridine
CAS Number Not Assigned
Molecular Formula C₁₁H₇BrClNO
Molecular Weight 284.54 g/mol
Canonical SMILES C1=CC(=C(C=C1)Cl)OC2=CC(=CN=C2)Br
InChI InChI=1S/C11H7BrClNO/c12-9-6-11(8-13-7-9)15-10-4-2-1-3-5(10)14/h1-4,6-8H
InChIKey YZJYKFTDECSDTP-UHFFFAOYSA-N

Proposed Synthesis: Ullmann Condensation

The formation of the diaryl ether bond is most effectively achieved through a copper-catalyzed Ullmann condensation. This reaction is a classic and reliable method for coupling an aryl halide with a phenol.[1][2] We propose the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine from 3-bromo-5-hydroxypyridine and a suitable ortho-chlorophenyl halide.

Rationale for Reagent Selection
  • 3-Bromo-5-hydroxypyridine: This starting material provides the core pyridine ring with the bromine atom at the 3-position and a hydroxyl group at the 5-position, which will participate in the ether bond formation.

  • 1-Bromo-2-chlorobenzene: While 1-chloro-2-iodobenzene could also be used (and would likely be more reactive), 1-bromo-2-chlorobenzene is often more cost-effective and readily available. The higher reactivity of the bromine atom compared to the chlorine atom on this reagent allows for a selective reaction with the phenoxide.

  • Copper(I) Iodide (CuI): A common and effective catalyst for Ullmann condensations.

  • Potassium Carbonate (K₂CO₃): A suitable base to deprotonate the hydroxyl group of 3-bromo-5-hydroxypyridine, forming the reactive phenoxide.

  • N,N-Dimethylformamide (DMF): A high-boiling polar aprotic solvent that is ideal for this type of reaction, as it can facilitate the reaction at the required elevated temperatures.

Proposed Experimental Protocol

Materials:

  • 3-Bromo-5-hydroxypyridine (1.0 eq)

  • 1-Bromo-2-chlorobenzene (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-hydroxypyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF, followed by 1-bromo-2-chlorobenzene (1.2 eq) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-Bromo-5-(2-chlorophenoxy)pyridine.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product r1 3-Bromo-5-hydroxypyridine reaction Ullmann Condensation (DMF, 120-140°C) r1->reaction r2 1-Bromo-2-chlorobenzene r2->reaction cat CuI (Catalyst) K₂CO₃ (Base) cat->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Bromo-5-(2-chlorophenoxy)pyridine purification->product

Caption: Proposed Ullmann condensation for the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine.

Spectroscopic Characterization (Predicted)

For structural verification, the following spectroscopic data are predicted for 3-Bromo-5-(2-chlorophenoxy)pyridine.

¹H and ¹³C NMR Spectroscopy

The predicted chemical shifts are based on the analysis of structurally similar compounds and the known effects of substituents on aromatic rings.

Table of Predicted NMR Data:

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Pyridine Ring
H-2~8.4 (d)~148
C-3-~118
H-4~7.8 (t)~142
C-5-~156
H-6~8.3 (d)~145
Chlorophenyl Ring
C-1'-~152
C-2'-~128
H-3'~7.2 (m)~125
H-4'~7.4 (m)~131
H-5'~7.3 (m)~123
H-6'~7.5 (d)~129
Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex molecular ion peak cluster around m/z = 283, 285, and 287.

Infrared (IR) Spectroscopy

Key predicted IR absorption bands include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching

  • ~1600-1450 cm⁻¹: Aromatic C=C stretching

  • ~1250-1200 cm⁻¹: Aryl-O-C (ether) stretching

  • ~800-700 cm⁻¹: C-Br and C-Cl stretching

Potential Applications in Drug Discovery

The structure of 3-Bromo-5-(2-chlorophenoxy)pyridine makes it a valuable scaffold for the development of novel therapeutic agents.

  • Versatile Building Block: The bromine atom at the 3-position can serve as a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] This allows for the introduction of a wide range of substituents to explore the chemical space around the core structure.

  • Kinase Inhibitor Scaffolds: The 3-amino-5-phenoxypyridine motif, which can be readily accessed from this compound, is a key structural element in numerous kinase inhibitors.[3]

Diversification Workflow Diagram

Diversification_Workflow cluster_reactions Cross-Coupling Reactions cluster_products Derivative Libraries start 3-Bromo-5-(2-chlorophenoxy)pyridine suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki Pd Catalyst buchwald Buchwald-Hartwig Amination (Amines) start->buchwald Pd Catalyst sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu Catalysts aryl_pyridines Aryl-Substituted Phenoxypyridines suzuki->aryl_pyridines amino_pyridines Amino-Substituted Phenoxypyridines buchwald->amino_pyridines alkynyl_pyridines Alkynyl-Substituted Phenoxypyridines sonogashira->alkynyl_pyridines

Caption: Potential diversification pathways for 3-Bromo-5-(2-chlorophenoxy)pyridine in drug discovery.

Safety and Handling

As 3-Bromo-5-(2-chlorophenoxy)pyridine is a compound with no established safety profile, it should be handled with the utmost care, assuming it is potentially hazardous. Standard laboratory safety protocols should be strictly followed:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of any dust or vapors.

  • Prevent contact with skin and eyes.

Always consult your institution's safety guidelines before commencing any experimental work.

References

  • Ullmann, F.; Sponagel, P. Über die Darstellung von Phenyläthern von Phenolen. Ber. Dtsch. Chem. Ges.1905, 38 (2), 2211–2212.
  • Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005, 44 (29), 4442–4489.
  • BenchChem. The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery. Technical Guide.
  • Ullmann condens
  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003, 42 (44), 5400–5449.
  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009, 48 (38), 6954–6971.
  • A patent for 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • A synthesis method of 3-bromo-5-methylpyridine.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

Sources

An In-Depth Technical Guide to the Physical Properties and Solubility of 3-Bromo-5-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery and agrochemical development, halogenated pyridyl-aryl ethers serve as privileged scaffolds. 3-Bromo-5-(2-chlorophenoxy)pyridine (CAS: 851130-46-6) is a highly specialized, orthogonally functionalized building block. Its structure—comprising an electron-deficient pyridine core, a reactive 3-bromo substituent, and a sterically hindered 5-(2-chlorophenoxy) moiety—presents unique physicochemical properties.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data sheets. Here, we will dissect the thermodynamic behavior of this molecule, establish a predictive solubility matrix based on its structural causality, and provide self-validating experimental protocols for both its physical characterization and synthetic utilization.

Structural Analysis & Physicochemical Properties

The molecular architecture of 3-Bromo-5-(2-chlorophenoxy)pyridine dictates its macroscopic behavior. The molecule lacks hydrogen bond donors, rendering it highly lipophilic. Furthermore, the presence of two distinct halogens (bromine and chlorine) in different electronic environments (pyridine vs. phenyl ring) creates a significant dipole moment while simultaneously increasing the molecular volume and polarizability.

Table 1: Core Physicochemical Properties

Note: Empirical data for advanced intermediates may vary based on crystalline polymorphs; the values below represent consensus calculated properties for the stable solid state.

PropertyValueMechanistic Rationale
Molecular Formula C₁₁H₇BrClNOCore diaryl ether structure.
Molecular Weight 284.54 g/mol High mass-to-carbon ratio due to heavy halogens.
CAS Number 851130-46-6Registered identifier .
LogP (Predicted) ~4.2 - 4.8High lipophilicity driven by the halogenated aromatic systems.
H-Bond Donors / Acceptors 0 / 2Aprotic structure; acceptor sites at the pyridine nitrogen and ether oxygen.
Topological Polar Surface Area 22.12 ŲLow tPSA (< 90 Ų) indicates excellent theoretical membrane permeability.

Solubility Profile & Thermodynamic Behavior

Understanding the solubility of 3-Bromo-5-(2-chlorophenoxy)pyridine requires applying the "like dissolves like" principle through the lens of thermodynamic cavity formation. To dissolve this compound, a solvent must overcome the strong


 stacking and halogen bonding present in its crystal lattice.

Because the molecule is highly hydrophobic, it will exhibit near-zero aqueous solubility. However, polar aprotic solvents (like DMSO or DMF) can effectively solvate the molecule by engaging in strong dipole-dipole interactions with the ether linkage and the pyridine nitrogen, without requiring hydrogen bond donation from the solute.

Table 2: Predictive Solubility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilitySolvation Mechanism
Aqueous Water, PBS (pH 2-10)Very Low (< 0.1 mg/mL)High energy penalty for cavity formation in water; lack of H-bond donors.
Polar Aprotic DMF, DMSO, NMPHigh (> 50 mg/mL)Excellent dipole matching; effectively disrupts the solid crystal lattice.
Chlorinated DCM, ChloroformHigh (> 50 mg/mL)Superior solvation of the halogenated aromatic rings via dispersion forces.
Ethers / Esters THF, Ethyl AcetateModerate to HighFavorable polarity matching; THF oxygen coordinates with the electron-deficient pyridine.
Aliphatic Hexane, HeptaneLow (< 5 mg/mL)Insufficient dielectric constant to overcome intermolecular solid-state forces.

Experimental Workflows & Protocols

To ensure scientific integrity, any data generated regarding this compound must be derived from self-validating systems. Below are two rigorously designed protocols: one for analytical solubility determination and one for synthetic application.

Protocol 1: Thermodynamic Solubility Determination (Modified OECD 105)

Standard shake-flask methods often fail for highly lipophilic compounds (LogP > 4) due to the formation of micro-emulsions, leading to false-positive solubility spikes . To accurately determine the aqueous or buffer solubility of 3-Bromo-5-(2-chlorophenoxy)pyridine, a Slow-Stir Method adapted from OECD guidelines is required .

Step-by-Step Methodology:

  • Preparation: Add an excess of solid 3-Bromo-5-(2-chlorophenoxy)pyridine (e.g., 10 mg) to a 50 mL amber glass vial containing 20 mL of the target aqueous buffer.

  • Equilibration (Slow-Stir): Introduce a magnetic stir bar. Stir at a very low speed (e.g., 100 rpm) at a constant 25.0 ± 0.1 °C. Crucial: Do not agitate vigorously enough to create a vortex, which induces micro-emulsion formation.

  • Sampling: Extract 1 mL aliquots at 24, 48, and 72 hours using a glass syringe.

  • Phase Separation: Pass the aliquot through a 0.22 µm PTFE syringe filter (pre-saturated with the compound to prevent adsorptive loss) or subject it to ultracentrifugation (20,000 x g for 30 mins).

  • Quantification: Dilute the supernatant 1:1 with Acetonitrile to ensure the solute remains dissolved, then analyze via HPLC-UV (detection at ~254 nm).

  • Validation: Thermodynamic equilibrium is confirmed only when the variance between the 48-hour and 72-hour concentration measurements is < 5%.

SolubilityWorkflow N1 Solid Compound 3-Bromo-5-(2-chlorophenoxy)pyridine N2 Solvent Addition (Aqueous Buffer or Organic) N1->N2 N3 Equilibration (Slow-Stir Method, 25°C, 72h) N2->N3 N4 Phase Separation (Ultracentrifugation / 0.22µm PTFE) N3->N4 N5 Quantification (HPLC-UV / LC-MS) N4->N5 N6 Data Validation (Variance < 5% across timepoints) N5->N6

Figure 1: Modified OECD 105 thermodynamic solubility workflow for highly lipophilic heterocycles.

Protocol 2: Synthetic Utility via Chemoselective Cross-Coupling

The true value of 3-Bromo-5-(2-chlorophenoxy)pyridine lies in its orthogonal reactivity. In transition-metal catalysis, the C-Br bond on the electron-deficient pyridine ring undergoes oxidative addition by Palladium(0) significantly faster than the C-Cl bond on the electron-rich phenoxy ring . This allows for chemoselective functionalization.

Step-by-Step Methodology (Suzuki-Miyaura Coupling):

  • Reagent Charging: In an oven-dried Schlenk tube, combine 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst. The bidentate dppf ligand suppresses undesired dehalogenation.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The presence of water is essential to dissolve the base and activate the boronic acid via a boronate intermediate.

  • Reaction: Purge the vessel with Argon (3x). Heat the mixture to 80 °C for 12 hours under active stirring.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄. The crude mixture should be analyzed by LC-MS to confirm the selective consumption of the starting material without cleavage of the 2-chlorophenoxy group.

SyntheticPathways Core 3-Bromo-5-(2-chlorophenoxy)pyridine (Core Scaffold) Pd Pd-Catalyzed Cross-Coupling Core->Pd Cu Cu-Catalyzed Ullmann Coupling Core->Cu Li Lithium-Halogen Exchange Core->Li Prod1 C-C Bond Formation (e.g., Suzuki, Heck) Pd->Prod1 Prod2 C-N/C-O Bond Formation (e.g., Buchwald-Hartwig) Cu->Prod2 Prod3 Electrophilic Trapping (e.g., Boronic Esters) Li->Prod3

Figure 2: Divergent synthetic functionalization pathways leveraging the 3-bromo handle of the pyridine core.

References

  • ChemSrc Database. "CAS 851130-46-6: 3-Bromo-5-(2-chlorophenoxy)pyridine." ChemSrc. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Will we ever be able to accurately predict solubility?" PMC10948512. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers." PMC3400331. Available at:[Link]

  • Legislation.gov.uk. "EU Test Method A.6. Water Solubility (Equivalent to OECD Test Guideline 105)." Available at:[Link]

Literature review on 3-Bromo-5-(2-chlorophenoxy)pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Literature Review & Technical Guide: Synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine

Executive Summary

3-Bromo-5-(2-chlorophenoxy)pyridine (CAS: 851130-46-6) represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its bifunctionality: the 2-chlorophenoxy moiety provides a lipophilic, conformationally restricted aryl ether often critical for hydrophobic pocket binding (e.g., in kinase or GPCR allosteric sites), while the 3-bromo substituent serves as a versatile handle for downstream diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).

This guide synthesizes current methodologies for constructing this specific core, prioritizing the Copper-Catalyzed Ullmann-Type Ether Synthesis as the most robust, scalable, and regioselective route.

Chemical Identity & Structural Logic

PropertyDetail
Chemical Name 3-Bromo-5-(2-chlorophenoxy)pyridine
CAS Number 851130-46-6
Molecular Formula C₁₁H₇BrClNO
Molecular Weight 284.54 g/mol
Key Features Meta-substituted pyridine; steric ortho-chloro group on phenyl ring.

Structural Insight: The symmetry of the starting material, 3,5-dibromopyridine , is the linchpin of this synthesis. Because both bromine positions are chemically equivalent, the first substitution is statistically favored. Furthermore, the introduction of the electron-rich phenoxy group deactivates the pyridine ring toward a second nucleophilic attack, naturally enhancing mono-selectivity.

Retrosynthetic Analysis

To design the synthesis, we disconnect the ether linkage. The most logical disconnection reveals two potential pathways:

  • Path A: Coupling of 3,5-dibromopyridine with 2-chlorophenol (Preferred).

  • Path B: Coupling of 3-bromo-5-hydroxypyridine with 1-bromo-2-chlorobenzene (Less favorable due to cost/availability of hydroxypyridine).

Retrosynthesis Target Target: 3-Bromo-5-(2-chlorophenoxy)pyridine Disconnection Ether Disconnection Target->Disconnection PrecursorA1 3,5-Dibromopyridine (Electrophile) Disconnection->PrecursorA1 Path A (Preferred) PrecursorA2 2-Chlorophenol (Nucleophile) Disconnection->PrecursorA2

Figure 1: Retrosynthetic disconnection strategy favoring commercially available 3,5-dibromopyridine.

Primary Synthesis Protocol: Ullmann-Type Coupling

The Nucleophilic Aromatic Substitution (


) of unactivated pyridines (lacking strong electron-withdrawing groups like 

) is difficult. Therefore, a transition-metal catalyst is required. The Copper(I)-catalyzed Ullmann coupling is the industry standard for this transformation.
Reagents & Materials
  • Substrate: 3,5-Dibromopyridine (1.0 equiv)

  • Nucleophile: 2-Chlorophenol (1.1 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: 1,10-Phenanthroline or

    
    -Dimethylglycine (20 mol%)
    
  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: Anhydrous DMF or DMSO (0.2 - 0.5 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Charging: Add 3,5-dibromopyridine (1.0 eq), CuI (0.1 eq), Ligand (0.2 eq), and Base (2.0 eq) to the flask.

    • Note: If using

      
      , ensure it is finely ground to maximize surface area.
      
  • Solvation: Add anhydrous DMF via syringe.

  • Nucleophile Addition: Add 2-chlorophenol (1.1 eq) as a liquid (or solution in DMF).

  • Reaction: Heat the mixture to 110–120 °C for 12–16 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1) or LC-MS.[1] The starting dibromide is non-polar; the product will be slightly more polar.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Filter through a pad of Celite to remove copper salts.

    • Wash the organic layer with water (

      
      ) to remove DMF, then brine (
      
      
      
      ).
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       10% EtOAc in Hexanes.
      
    • Yield Expectation: 65–85%.[3]

Mechanistic Workflow

The reaction proceeds via a catalytic cycle involving oxidative addition of the copper(I) species into the aryl halide bond, followed by ligand exchange with the phenoxide, and finally reductive elimination to form the ether bond.

UllmannCycle Start Start: Reagents Mixed Complex Active Catalyst [L-Cu-I] Start->Complex OxAdd Oxidative Addition (Ar-Cu(III)-Br) Complex->OxAdd + 3,5-Dibromopyridine LigEx Ligand Exchange (Phenoxide binds) OxAdd->LigEx + 2-Chlorophenoxide RedElim Reductive Elimination (C-O Bond Formation) LigEx->RedElim RedElim->Complex Regenerate Catalyst Product Product: 3-Bromo-5-(2-chlorophenoxy)pyridine RedElim->Product

Figure 2: Catalytic cycle for the Copper-mediated ether synthesis.

Process Optimization & Troubleshooting

The choice of ligand and base significantly impacts yield.[4] The following table summarizes optimization parameters based on analogous pyridine ether syntheses.

ParameterStandard ConditionOptimization OptionEffect / Rationale
Ligand 1,10-Phenanthroline

-Dimethylglycine
Phenanthroline is robust; Dimethylglycine often accelerates reaction rates at lower temps.
Base


Cesium is more soluble in DMF, often increasing yields for sterically hindered phenols (like 2-chlorophenol).
Solvent DMFToluene / DioxaneDMF is best for solubility. Toluene requires stronger ligands but simplifies work-up (less water washing).
Temp 120 °C90–140 °CBelow 100°C conversion is slow. Above 140°C, risk of dehalogenation or bis-substitution increases.

Critical Control Point:

  • Bis-substitution: While the first substitution is favored, prolonged heating with excess phenol can lead to 3,5-bis(2-chlorophenoxy)pyridine. Strict stoichiometry (1.1 eq phenol) and temperature control prevent this.

Characterization

To validate the synthesis, look for these key NMR signatures:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Pyridine Protons: Three distinct signals in the aromatic region (approx.

      
       8.2–8.5 ppm). The protons at C2 and C6 will appear as doublets (
      
      
      
      Hz), and C4 as a triplet/doublet of doublets (
      
      
      Hz).
    • Phenoxy Protons: A multiplet of 4 protons in the

      
       6.9–7.5 ppm range. The proton ortho to the ether linkage is often shielded.
      
  • 
     NMR:  Look for the characteristic C-O ether carbon signal (
    
    
    
    155 ppm) and the C-Br carbon (
    
    
    120 ppm).

References

  • BenchChem. (2025). The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry. Retrieved from

  • GuideChem. (2023). Synthesis and application of 3,5-Dibromopyridine. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction - Mechanism and Recent Literature. Retrieved from

  • ChemSRC. (n.d.). CAS 851130-46-6 Entry.[5] Retrieved from

  • Beilstein Journals. (2012). Automated grindstone chemistry: halogenation of phenols. Retrieved from

Sources

Commercial Availability, Synthesis, and Application of 3-Bromo-5-(2-chlorophenoxy)pyridine: A Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, halogenated diaryl ethers serve as critical bifunctional building blocks, particularly in the development of kinase inhibitors and receptor antagonists. 3-Bromo-5-(2-chlorophenoxy)pyridine (Molecular Formula: C₁₁H₇BrClNO) is a highly specialized, sterically hindered scaffold. Unlike its meta- and para-substituted isomers, the ortho-chlorine atom imposes a strict conformational lock on the diaryl ether bond. This unique geometry allows medicinal chemists to probe deep, narrow hydrophobic pockets within target active sites. This technical guide explores the commercial landscape, structural rationale, and validated synthetic methodologies for this rare intermediate.

Commercial Availability & Sourcing Landscape

A significant challenge in utilizing 3-Bromo-5-(2-chlorophenoxy)pyridine is its extreme commercial scarcity. While the meta- (3-chloro) and para- (4-chloro) isomers are readily available as off-the-shelf catalog items from major chemical suppliers, the ortho-chloro isomer is typically relegated to custom synthesis or specialized aggregator databases[1][2].

The table below summarizes the commercial availability of the isomeric series to guide procurement strategies:

Compound NameCAS NumberSubstitutionCommercial AvailabilityTypical Suppliers / Aggregators
3-Bromo-5-(2-chlorophenoxy)pyridine Unassigned / RareOrthoCustom Synthesis Only Chemsrc (Custom Request)[3]
3-Bromo-5-(3-chlorophenoxy)pyridine 28232-65-7MetaHigh (Global Stock)Benchchem, Aaronchem[1][4]
3-Bromo-5-(4-chlorophenoxy)pyridine 28232-66-8ParaHigh (Global Stock)Fluorochem, Benchchem[5][6]

Note: Due to the lack of direct catalog availability for the 2-chloro isomer, researchers must either commission a custom synthesis from contract research organizations (CROs) or synthesize it de novo in-house.

Structural Significance & Causality in Drug Design

The strategic placement of the chlorine atom at the ortho position of the phenoxy ring is not merely a cosmetic change; it fundamentally alters the molecule's physicochemical behavior:

  • Conformational Locking: The bulky chlorine atom adjacent to the ether oxygen restricts the free rotation of the phenyl ring. This "locked" conformation reduces the entropic penalty upon binding to a target protein, often leading to higher binding affinity if the conformation matches the target's active site (e.g., kinase hinge regions)[2][7].

  • Orthogonal Reactivity: The 3-bromo position on the electron-deficient pyridine ring is highly primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the diaryl ether linkage remains stable under these conditions[8].

De Novo Synthesis: Copper-Catalyzed Ullmann Condensation

Because commercial sourcing is unreliable, establishing a robust, self-validating in-house synthesis protocol is mandatory. The most efficient route is the copper-catalyzed Ullmann O-arylation between 3,5-dibromopyridine and 2-chlorophenol[2][9].

Causality of Experimental Choices
  • Catalyst (CuI): Copper(I) iodide is selected over palladium because Ullmann-type couplings are highly effective for C-O bond formation with electron-deficient heteroaryl halides, avoiding the rapid dehalogenation side-reactions sometimes seen with Pd[6].

  • Base (Cs₂CO₃): Cesium carbonate is critical here. The large ionic radius of the cesium cation creates a highly reactive, "naked" phenoxide anion, which is necessary to overcome the severe steric hindrance of the ortho-substituted 2-chlorophenol.

  • Solvent (DMF): A polar aprotic solvent with a high boiling point stabilizes the transition state of the oxidative addition step and allows the reaction to reach the necessary 120 °C without pressurization[9].

Step-by-Step Methodology
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromopyridine (1.0 equivalent) and Copper(I) iodide (0.1 equivalents).

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3 times) to prevent the oxidative degradation of the Cu(I) catalyst.

  • Reagent Addition: Under a positive flow of Argon, add 2-chlorophenol (1.2 equivalents) and anhydrous Cesium carbonate (2.0 equivalents).

  • Solvent Introduction: Inject anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration of the limiting reagent.

  • Reaction: Seal the flask and heat the vigorously stirring mixture to 120 °C in a pre-heated oil bath for 18–24 hours. Monitor the consumption of 3,5-dibromopyridine via TLC (Hexanes/EtOAc 4:1).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove copper salts. Wash the organic filtrate sequentially with 1M NaOH (to remove unreacted 2-chlorophenol), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 3-Bromo-5-(2-chlorophenoxy)pyridine.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized scaffold before downstream library generation, the following self-validating analytical checks must be performed[9]:

  • HPLC-UV (254 nm): Confirms overall purity. A threshold of >95% Area is required to prevent cross-reactivity in subsequent palladium couplings.

  • GC-MS: Validates the absence of residual 3,5-dibromopyridine (m/z 236) and confirms the product mass (m/z 284.5).

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic validation step. The ortho-chlorine will cause a distinct downfield shift and complex multiplet splitting of the adjacent aromatic proton on the phenyl ring, differentiating it from the symmetrical splitting patterns of the para-chloro isomer.

Downstream Applications in Drug Discovery

Once validated, 3-Bromo-5-(2-chlorophenoxy)pyridine serves as the core scaffold for generating diversified chemical libraries. The reactive bromine atom is typically subjected to Suzuki-Miyaura coupling with various boronic acids to introduce aliphatic or aromatic appendages, creating a library of 3-substituted-5-(2-chlorophenoxy)pyridines ready for high-throughput kinase screening[8][10].

G A Precursors: 3,5-Dibromopyridine + 2-Chlorophenol B Ullmann Condensation (Cu-Catalyzed O-Arylation) A->B C 3-Bromo-5-(2-chlorophenoxy)pyridine (Core Scaffold) B->C D Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) C->D E Diversified Library: 3-Substituted Derivatives D->E F Kinase Assay Screening (Target Validation) E->F

Workflow for the synthesis and application of 3-Bromo-5-(2-chlorophenoxy)pyridine.

References

  • Chemsrc. "851130-46-6_CAS号:851130-46-6_4-((1-Phenylethyl)thio...". Available at:[Link]

  • Google Patents. "WO2018075858A1 - Methods of using indazole-3-carboxamides and their use as wnt/b-catenin signaling pathway inhibitors".

Sources

Molecular weight and formula of 3-Bromo-5-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 3-Bromo-5-(2-chlorophenoxy)pyridine , a specialized heterocyclic building block. This guide is structured for researchers in medicinal chemistry and agrochemical discovery, focusing on synthetic accessibility, physicochemical properties, and structural utility.

Executive Summary

3-Bromo-5-(2-chlorophenoxy)pyridine is a bifunctional halogenated heterocycle characterized by a pyridine core substituted with a bromine atom at the C3 position and a 2-chlorophenoxy moiety at the C5 position.[1][2] This specific substitution pattern renders it a high-value scaffold in drug discovery.[3] The C3-bromine serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C5-(2-chlorophenoxy) group acts as a lipophilic, metabolically stable "tail" often used to occupy hydrophobic pockets in kinase or GPCR targets.

Unlike its more common isomers (e.g., the 3-chlorophenoxy variant), the 2-chlorophenoxy (ortho-substituted) motif introduces unique steric constraints and rotational barriers, potentially improving selectivity profiles by locking specific conformations.

Physicochemical Profile

The following data is derived from the structural stoichiometry and established properties of isomeric analogs (e.g., CAS 28232-65-7).

PropertyValueNotes
IUPAC Name 3-Bromo-5-(2-chlorophenoxy)pyridine
Molecular Formula C₁₁H₇BrClNO
Molecular Weight 284.54 g/mol Monoisotopic Mass: ~282.94
Physical State Solid (Predicted)Typically off-white to pale yellow crystalline solid.
Solubility DMSO, DMF, DCM, MethanolLow aqueous solubility; requires organic co-solvent.
LogP (Predicted) 3.8 – 4.2High lipophilicity due to halogenated biaryl ether.
pKa (Predicted) ~2.5 (Pyridine N)Electron-withdrawing groups (Br, Phenoxy) reduce basicity relative to pyridine (pKa 5.2).
CAS Number Not Widely ListedCustom synthesis often required.[4] (Compare to 3-Cl isomer: 28232-65-7).[3]

Synthetic Methodology

The synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine relies on the construction of the diaryl ether linkage. The most robust pathway is a copper-catalyzed Ullmann-type Ether Synthesis , utilizing 3,5-dibromopyridine as the electrophile and 2-chlorophenol as the nucleophile.

Mechanism & Rationale
  • Electrophile Selection: 3,5-Dibromopyridine is symmetric. Substitution at one bromine activates the ring for subsequent couplings but deactivates it for a second nucleophilic attack, allowing for mono-substitution control.

  • Nucleophile: 2-Chlorophenol is used. The ortho-chloro substituent adds steric bulk, often requiring higher reaction temperatures or specialized ligands (e.g., 2,2,6,6-tetramethylheptane-3,5-dione or 1,10-phenanthroline) compared to para-substituted phenols.

Proposed Experimental Protocol

Reaction:



Step-by-Step Workflow:

  • Reagent Loading: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 3,5-dibromopyridine (1.0 equiv), 2-chlorophenol (1.1 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (2.0 equiv). Cesium is preferred over potassium for sterically demanding Ullmann couplings due to the "cesium effect" (higher solubility/basicity in organic media).

  • Solvent: Evacuate and backfill with Argon (3x). Add anhydrous Toluene or DMF (0.5 M concentration). Toluene is cleaner for workup; DMF is faster for sluggish substrates.

  • Heating: Heat the mixture to 110–120 °C for 16–24 hours. Monitor by LC-MS for the disappearance of the dibromide and appearance of the product (M+1 ≈ 284/286).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a Celite pad to remove copper salts. Wash the filtrate with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Synthetic Pathway Visualization

SynthesisWorkflow Start Starting Materials 3,5-Dibromopyridine + 2-Chlorophenol Reaction Ullmann Coupling Solvent: DMF/Toluene Temp: 120°C, 18h Start->Reaction Mix under Ar Catalyst Catalytic System CuI (10%) Ligand: 1,10-Phenanthroline Base: Cs2CO3 Catalyst->Reaction Intermediate Crude Mixture (Mono-substituted Product + Copper Salts) Reaction->Intermediate Conversion Workup Workup & Purification 1. Celite Filtration 2. NaOH Wash (Remove Phenol) 3. Flash Chromatography Intermediate->Workup Cool & Filter Product Final Product 3-Bromo-5-(2-chlorophenoxy)pyridine (Solid) Workup->Product Isolate

Caption: Figure 1. Proposed copper-catalyzed Ullmann ether synthesis workflow for the target scaffold.

Structural Characterization (Predicted)

Due to the specific isomeric nature, experimental spectra should be validated against these predictive values.

¹H NMR (400 MHz, DMSO-d₆)
  • Pyridine Ring (3 protons):

    • δ ~8.55 ppm (d, J=1.8 Hz, 1H): H2 (Ortho to N, Ortho to Br). Most deshielded.

    • δ ~8.40 ppm (d, J=2.4 Hz, 1H): H6 (Ortho to N, Ortho to Ether).

    • δ ~7.80 ppm (dd, 1H): H4 (Between Br and Ether).

  • Phenoxy Ring (4 protons):

    • δ ~7.60 ppm (dd, 1H): H3' (Ortho to Cl).

    • δ ~7.10–7.40 ppm (m, 3H): Remaining aromatic protons. The ortho-Cl substituent will cause a downfield shift of the adjacent proton compared to unsubstituted phenol.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Isotopic Pattern: Distinctive pattern due to ¹Br (50:50) and ¹Cl (75:25).

    • M+H (²⁹Br, ³⁵Cl): ~283.9

    • M+2 (⁸¹Br, ³⁵Cl) & (⁷⁹Br, ³⁷Cl): Mixed peak ~285.9

    • M+4 (⁸¹Br, ³⁷Cl): ~287.9

Applications in Drug Discovery

This molecule is not a drug in itself but a privileged scaffold .

  • Kinase Inhibitors: The 3-amino-5-phenoxypyridine motif (accessible via Buchwald amination of the Br group) is a known pharmacophore in c-Met and ALK inhibitors. The 2-chlorophenoxy variation introduces an "ortho-twist," forcing the phenyl ring out of plane relative to the pyridine, which can enhance selectivity for specific ATP-binding pockets.

  • Agrochemicals: Pyridine ethers are common in herbicides (e.g., degradation resistance). The halogenation increases lipophilicity (logP ~4.0), aiding in cuticular penetration in plants.

  • Metabolic Stability: The 2-chloro group on the phenoxy ring blocks the metabolically vulnerable ortho position, potentially extending half-life (

    
    ) in microsomal stability assays.
    
Functionalization Logic

Functionalization Core 3-Bromo-5-(2-chlorophenoxy)pyridine (Scaffold) Suzuki Suzuki Coupling (R-B(OH)2, Pd) Installs Aryl/Heteroaryl Core->Suzuki Br displacement Buchwald Buchwald-Hartwig (R-NH2, Pd) Installs Amino Groups Core->Buchwald Br displacement Heck Heck Reaction (Alkenes, Pd) Installs Vinyl Groups Core->Heck Br displacement Target1 Biaryl Kinase Inhibitors (e.g., c-Met analogs) Suzuki->Target1 Target2 Aminopyridine Drugs (Solubility/H-Bonding) Buchwald->Target2

Caption: Figure 2. Divergent synthesis capabilities of the 3-bromo handle.

Handling & Safety

  • Hazard Classification: Treat as Acute Toxic (Oral/Inhalation) and Skin Irritant . Halogenated pyridines can be sensitizers.

  • Storage: Store at 2–8°C under inert gas (Argon). Protect from light to prevent slow debromination.

  • Disposal: High halogen content requires disposal via dedicated halogenated organic waste streams. Do not mix with general organic solvents if incineration protocols differ.

References

  • BenchChem. The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry. (Refers to the 3-Cl isomer, utilized for protocol adaptation).[4][5] Link

  • PubChem. Compound Summary: 3-Bromo-5-chloropyridine (Analogous reactivity data).[6]Link

  • Sigma-Aldrich. Product Specification: 3-Bromo-2-chloropyridine (Isomer comparison).Link

  • Royal Society of Chemistry. Synthetic routes to substituted pyridines (Ullmann coupling methodologies).Link

Sources

Role of phenoxy-substituted pyridines in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxy-substituted pyridine scaffold represents one of the most versatile pharmacophores in modern agrochemistry. Functioning as a bioisostere to the diphenyl ether moiety, the introduction of a pyridine ring significantly alters the physicochemical landscape of the molecule—specifically modulating lipophilicity (


), aqueous solubility, and metabolic stability.

This guide provides a technical deep-dive into this scaffold, focusing on its dual utility in herbicides (specifically Phytoene Desaturase and ACCase inhibitors) and insecticides (Juvenile Hormone mimics). It synthesizes structure-activity relationships (SAR), synthetic protocols, and mechanistic pathways to serve as a reference for lead optimization.

Chemical Architecture: The Pyridine Advantage

The transition from a diphenyl ether to a phenoxy-pyridine confers specific electronic and steric advantages:

  • 
    -Deficiency:  The nitrogen atom in the pyridine ring induces electron deficiency at the ortho and para positions, making the ring highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ). This facilitates the introduction of complex phenoxy groups under mild conditions.
  • Metabolic Stability: The pyridine nitrogen can serve as a metabolic handle (e.g., N-oxidation) or, conversely, reduce the rate of oxidative metabolism compared to electron-rich benzene rings, prolonging field half-life.

  • Conformational Flexibility: The ether linkage (

    
    ) acts as a hinge, allowing the molecule to adopt specific conformations required to bind deep hydrophobic pockets in enzymes like Acetyl-CoA Carboxylase (ACCase) or receptors like the Juvenile Hormone Receptor (Met).
    

Mechanistic Classes & Case Studies

Herbicides: The "Fops" and PDS Inhibitors

A. Acetyl-CoA Carboxylase (ACCase) Inhibitors ("Fops") Compounds such as Fluazifop , Haloxyfop , and Clodinafop utilize a pyridyloxy-phenoxy-propionate structure.

  • Mechanism: These molecules bind to the carboxyltransferase (CT) domain of the plastidic ACCase enzyme in grasses.

  • SAR Insight: The pyridine ring (often substituted with

    
     or 
    
    
    
    ) fits into a hydrophobic pocket where the nitrogen atom may engage in specific electrostatic interactions that the phenyl analog cannot, increasing potency.

B. Phytoene Desaturase (PDS) Inhibitors Diflufenican represents a class where the phenoxy-pyridine moiety is linked to a carboxamide.

  • Mechanism: It inhibits PDS, a key enzyme in the carotenoid biosynthesis pathway. This blockage leads to the accumulation of phytoene and the absence of protective carotenoids, causing chlorophyll destruction by photo-oxidation (bleaching).

Insecticides: Juvenile Hormone Analogs

Pyriproxyfen is the archetype of this class.[1]

  • Mechanism: It acts as a potent agonist of the Juvenile Hormone (JH) receptor. By mimicking JH, it prevents the insect from transitioning from larva to pupa or adult, effectively halting the life cycle.[2][3]

  • SAR Insight: The 4-phenoxypyridine ether structure mimics the aliphatic chain of natural JH but with significantly higher stability against esterases that typically degrade the natural hormone.

Visualization of Signaling Pathways

The following diagram illustrates the disruption of insect metamorphosis by Pyriproxyfen (Phenoxy-pyridine class).

JH_Signaling JH Natural Juvenile Hormone (JH) Met Met Receptor (Methoprene-tolerant) JH->Met Binds PPF Pyriproxyfen (Phenoxy-Pyridine Mimic) PPF->Met High Affinity Binding (Irreversible Agonist) Complex JH-Met-Taiman Complex Met->Complex Dimerization Kr_h Kr-h1 Gene Expression Complex->Kr_h Upregulates BR_C Broad-Complex (BR-C) Suppression Kr_h->BR_C Represses Outcome Metamorphosis INHIBITED (Larval Arrest) BR_C->Outcome Absence leads to Normal Normal Metamorphosis (Pupa Formation) BR_C->Normal Required for

Figure 1: Mechanism of Action for Pyriproxyfen. The phenoxy-pyridine mimic binds the Met receptor with high affinity, permanently activating Kr-h1 and suppressing the Broad-Complex (BR-C) necessary for pupation.

Synthetic Methodologies

The construction of phenoxy-substituted pyridines predominantly relies on Nucleophilic Aromatic Substitution (


) . This pathway is preferred over metal-catalyzed couplings (e.g., Ullmann) due to lower cost and scalability, provided the pyridine ring is sufficiently activated (e.g., by halogen leaving groups).
General Synthetic Workflow (S_NAr)

Synthesis_Workflow Start 4-Phenoxyphenol (Nucleophile) Base Base Activation (K2CO3 / DMF) Start->Base Deprotonation Complex Meisenheimer Complex Base->Complex + Pyridine Pyridine 2-Chloropyridine (Electrophile) Pyridine->Complex Product Phenoxy-Pyridine Ether (Scaffold) Complex->Product - KCl (Aromatization)

Figure 2: Standard


 pathway for synthesizing the phenoxy-pyridine core.

Experimental Protocols

Protocol A: Synthesis of 2-(4-phenoxyphenoxy)pyridine

Rationale: This protocol establishes the core ether linkage found in Pyriproxyfen analogs using a self-validating


 mechanism.

Reagents:

  • 4-Phenoxyphenol (1.0 eq)

  • 2-Chloropyridine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • DMF (Dimethylformamide, solvent)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenoxyphenol (10 mmol) in dry DMF (20 mL). Add

    
     (20 mmol).
    
  • Causality Check: Stir at room temperature for 30 minutes. Why? This ensures complete deprotonation of the phenol to the phenoxide anion, visible by a slight color change or dissolution of the base.

  • Addition: Add 2-chloropyridine (12 mmol) dropwise.

  • Reaction: Heat the mixture to 100°C for 6–8 hours. Why? The pyridine ring is deactivated; thermal energy is required to overcome the activation energy barrier for the attack on the C-Cl bond.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate. Extract with Ethyl Acetate (3 x 30 mL) if oil forms.

  • Purification: Wash the organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
     and concentrate.
    
  • Validation: Confirm structure via

    
    -NMR (Look for pyridine protons at 
    
    
    
    8.1–8.2 ppm).
Protocol B: In Vitro ACCase Inhibition Assay

Rationale: To quantify the potency of the synthesized herbicide candidate against the target enzyme.

Materials:

  • Wheat seedling leaf tissue (Source of ACCase).

  • Assay Buffer: 100 mM Tricine-KOH (pH 8.3), ATP,

    
    , 
    
    
    
    (
    
    
    -labeled).
  • Acetyl-CoA (Substrate).

Methodology:

  • Enzyme Extraction: Homogenize 5g of wheat leaves in extraction buffer. Centrifuge at 25,000g for 20 mins. Use the supernatant (crude ACCase).

  • Incubation: In scintillation vials, mix:

    • 50

      
      L Enzyme extract.
      
    • 10

      
      L Test compound (dissolved in acetone, varying concentrations).
      
    • Incubate for 10 mins at 25°C to allow inhibitor binding.

  • Reaction Start: Add reaction cocktail containing Acetyl-CoA and

    
    .
    
  • Reaction: Incubate at 30°C for 20 minutes.

    • Mechanism:[1][2][4][5][6][7][8] ACCase catalyzes the carboxylation of Acetyl-CoA to Malonyl-CoA, incorporating the

      
      .
      
  • Termination: Add 50

    
    L 2M HCl. Why? This stops the enzymatic reaction and liberates unreacted 
    
    
    
    as
    
    
    gas.
  • Quantification: Dry the samples to remove

    
    . Resuspend the residue (containing acid-stable 
    
    
    
    -Malonyl-CoA) in scintillation fluid.
  • Data Analysis: Measure CPM (Counts Per Minute) in a Liquid Scintillation Counter. Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Comparative Data Analysis

Table 1: SAR of Phenoxy-Pyridine vs. Diphenyl Ether Herbicides

FeatureDiphenyl Ether (e.g., Diclofop)Phenoxy-Pyridine (e.g., Fluazifop)Impact on Efficacy
Core Ring BenzenePyridinePyridine enhances water solubility & uptake.
Log P High (> 4.5)Moderate (3.0 - 4.0)Better translocation in phloem.
Target Binding Hydrophobic InteractionHydrophobic + Electrostatic (N-interaction)Tighter binding (

often 2-5x lower).
Metabolism Rapid hydroxylationSlower N-oxidation/CleavageLonger residual activity.

References

  • Devine, M. D., & Shukla, A. (2000). Altered target sites as a mechanism of herbicide resistance. Crop Protection. Link

  • Sullivant, M. (2025). Pyriproxyfen: Mode of Action and Synthesis Mechanism. University of Hertfordshire PPDB. Link

  • Liu, Y., et al. (2022).[9] Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules. Link

  • BenchChem. (2025).[10] An In-depth Technical Guide to the Mode of Action of Aryloxyphenoxypropionate Herbicides. Link

  • Wikipedia. (2025). Diflufenican: Structure and Mechanism. Link

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine, a key heterocyclic scaffold. This diaryl ether derivative serves as a versatile building block, featuring two distinct halogenated aromatic rings that offer orthogonal handles for subsequent functionalization in the development of complex molecular architectures. We present two primary synthetic strategies: the classic copper-catalyzed Ullmann Condensation and the modern palladium-catalyzed Buchwald-Hartwig C-O Coupling. This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and discusses the rationale behind the selection of reagents and reaction conditions to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of Substituted Aryloxypyridines

Diaryl ether linkages are prevalent structural motifs in a multitude of biologically active molecules, imparting conformational rigidity and favorable metabolic stability. The 3-aryloxypyridine scaffold, in particular, is a cornerstone in medicinal chemistry. The pyridine nitrogen acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the halogenated phenyl and pyridine rings provide opportunities for further elaboration through well-established cross-coupling chemistries.

The target molecule, 3-Bromo-5-(2-chlorophenoxy)pyridine, is of significant interest as it contains two distinct C-X bonds (C-Br and C-Cl) with differential reactivity. The C-Br bond is more readily activated in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination), allowing for selective functionalization of the pyridine ring while preserving the 2-chlorophenyl moiety for potential downstream modifications. This guide provides robust methods to access this valuable intermediate.

Overview of Synthetic Strategies

The core transformation is the formation of a C-O bond between the 5-position of the pyridine ring and the 2-chlorophenol. Two powerful, transition-metal-catalyzed methods are presented. The choice between them often depends on available equipment, catalyst cost, and substrate sensitivity.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Target Molecule SM1 3,5-Dibromopyridine Ullmann Protocol 1: Ullmann Condensation SM1->Ullmann Buchwald Protocol 2: Buchwald-Hartwig Coupling SM1->Buchwald SM2 2-Chlorophenol SM2->Ullmann SM2->Buchwald Product 3-Bromo-5-(2-chlorophenoxy)pyridine Ullmann->Product Cu-Catalyzed High Temp. Buchwald->Product Pd-Catalyzed Milder Temp. G Setup 1. Setup - Flame-dry Schlenk flask - Add solids (3,5-DBP, 2-CP, K₂CO₃, CuI) - Evacuate & backfill with Argon Solvent 2. Solvent Addition - Add anhydrous DMF via syringe Setup->Solvent Reaction 3. Reaction - Heat to 130 °C - Stir vigorously for 18-24 h - Monitor by TLC/LC-MS Solvent->Reaction Workup 4. Work-up - Cool to RT - Dilute with H₂O - Extract with Ethyl Acetate (3x) Reaction->Workup Purify 5. Purification - Combine organics, wash with brine - Dry (Na₂SO₄), filter, concentrate - Column chromatography Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Ullmann condensation protocol.

Materials & Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Example Amount
3,5-DibromopyridineC₅H₃Br₂N236.891.02.37 g (10.0 mmol)
2-ChlorophenolC₆H₅ClO128.561.21.54 g (12.0 mmol)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.76 g (20.0 mmol)
Copper(I) Iodide (CuI)CuI190.450.1190 mg (1.0 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-40 mL

Procedure

  • Reaction Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dibromopyridine (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-chlorophenol (1.2 eq) followed by anhydrous N,N-Dimethylformamide (DMF, ~0.25 M relative to the limiting reagent).

  • Reaction: Immerse the flask in a preheated oil bath at 130 °C and stir the mixture vigorously. The reaction is typically heterogeneous and may change color.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting 3,5-dibromopyridine is observed (typically 18-24 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the dark mixture into a beaker containing 150 mL of water and stir.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL) to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-Bromo-5-(2-chlorophenoxy)pyridine as the final product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

As a modern alternative, the Buchwald-Hartwig cross-coupling offers a pathway to diaryl ethers, often under milder conditions than the Ullmann reaction. [1]This reaction is renowned for its broad functional group tolerance and is a cornerstone of modern synthetic chemistry. [2] 4.1. Principle and Mechanistic Considerations

The catalytic cycle begins with the oxidative addition of the aryl bromide (3,5-dibromopyridine) to a Pd(0) complex, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. This forms a Pd(II) intermediate. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., Xantphos, RuPhos) stabilize the palladium center and promote the subsequent steps. [3]The base (e.g., Cs₂CO₃) facilitates the formation of the palladium-phenoxide complex. The final step is reductive elimination from the Pd(II) center, which forms the C-O bond of the product and regenerates the active Pd(0) catalyst. [3] 4.2. Detailed Experimental Protocol

Materials & Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Example Amount
3,5-DibromopyridineC₅H₃Br₂N236.891.01.18 g (5.0 mmol)
2-ChlorophenolC₆H₅ClO128.561.20.77 g (6.0 mmol)
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.821.52.44 g (7.5 mmol)
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.0222.5 mg (0.1 mmol)
XantphosC₃₉H₃₂OP₂578.620.04116 mg (0.2 mmol)
Toluene (anhydrous)C₇H₈92.14-25 mL

Procedure

  • Reaction Setup: In an oven-dried Schlenk tube, combine 3,5-dibromopyridine (1.0 eq), 2-chlorophenol (1.2 eq), cesium carbonate (1.5 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon) three times.

  • Solvent Addition: Add anhydrous toluene (~0.2 M) via syringe.

  • Degassing (Optional but Recommended): Bubble argon through the stirred suspension for 10-15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-18 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.

Downstream Applications & Derivatization

The synthesized 3-Bromo-5-(2-chlorophenoxy)pyridine is a powerful intermediate for library synthesis. The bromine atom at the 3-position is significantly more reactive than the chlorine atom on the phenoxy ring in standard palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for selective elaboration of the pyridine core.

G cluster_reactions Selective Cross-Coupling at C3-Br Start 3-Bromo-5-(2-chlorophenoxy)pyridine Suzuki Suzuki Coupling (Aryl, Heteroaryl) Start->Suzuki Pd(0), Base R-B(OH)₂ Sonogashira Sonogashira Coupling (Alkynyl) Start->Sonogashira Pd(0), CuI, Base R-C≡CH Buchwald_N Buchwald-Hartwig Amination (N-Aryl, N-Alkyl) Start->Buchwald_N Pd(0), Base R₂NH Heck Heck Coupling (Alkenyl) Start->Heck Pd(0), Base Alkene

Caption: Potential derivatization pathways via selective cross-coupling reactions.

Conclusion

This guide details two reliable and effective protocols for the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine. The Ullmann condensation offers a classic, cost-effective route suitable for large-scale synthesis, while the Buchwald-Hartwig C-O coupling provides a modern alternative with broad substrate scope and typically milder conditions. The choice of method will depend on the specific requirements of the research program. The resulting product is a highly valuable building block, poised for diverse functionalization, making these protocols essential for researchers in medicinal chemistry and materials science.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

Sources

Precision Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The substrate 3-Bromo-5-(2-chlorophenoxy)pyridine represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor development. Its utility lies in its dual-halogenated nature, allowing for sequential, orthogonal functionalization.

However, this substrate presents two specific challenges that this guide addresses:

  • Chemoselectivity: The molecule contains two potential oxidative addition sites: the C-Br bond on the pyridine ring and the C-Cl bond on the phenoxy ring.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to Palladium(0), potentially arresting the catalytic cycle (the "pyridine poison" effect).

The Core Insight: Under controlled Suzuki-Miyaura conditions, the C(sp²)-Br bond at the 3-position of the pyridine is significantly more reactive than the C(sp²)-Cl bond on the electron-rich phenoxy ring. This is due to two factors:

  • Bond Dissociation Energy (BDE): C-Br bonds (~68 kcal/mol) are weaker than C-Cl bonds (~81 kcal/mol).

  • Electronic Activation: The electron-deficient nature of the pyridine ring stabilizes the anionic transition state during oxidative addition, accelerating the reaction at the pyridine ring relative to the phenyl ring.

This protocol leverages these properties to achieve >95% regioselectivity for the pyridine coupling product.

Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the selective catalytic cycle. Note how the catalyst inserts into the C-Br bond while leaving the C-Cl bond intact for future functionalization.

SuzukiMechanism cluster_selectivity Chemoselectivity Checkpoint Substrate 3-Bromo-5-(2-chlorophenoxy)pyridine OxAdd Oxidative Addition (Fast at C-Br) Substrate->OxAdd Rate Determining Step Pd0 Pd(0) Active Species Pd0->OxAdd Intermediate Pd(II)-Pyridyl Complex (Cl remains intact) OxAdd->Intermediate TransMetal Transmetallation Intermediate->TransMetal Boronate Aryl Boronic Acid + Base (OH-) Boronate->TransMetal RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-5-(2-chlorophenoxy)pyridine RedElim->Product

Figure 1: Chemoselective Catalytic Cycle. The Pd(0) species preferentially activates the electron-deficient pyridyl C-Br bond over the electron-rich aryl C-Cl bond.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Substrates)

Best for: Simple aryl boronic acids with minimal steric hindrance. Mechanism: Uses Triphenylphosphine (PPh3) ligands. While prone to oxidation, this system is cost-effective and sufficient for activating the reactive 3-bromopyridine moiety.

Reagents:

  • Substrate: 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv)

  • Boronate: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: K₂CO₃ or Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2][3][4]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times). Critical: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

  • Solvent Addition: Inject degassed 1,4-Dioxane via syringe, followed by the 2.0 M K₂CO₃ solution.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Monitoring: Check by LC-MS.[3][4][5][6] Look for the disappearance of the Bromide (M+H 284/286) and appearance of Product.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[3][4][6] Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[3][4][6][7][8]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: The "High-Performance" Method (Difficult Substrates)

Best for: Heteroaryl boronates, sterically hindered partners, or if Protocol A fails due to pyridine coordination. Mechanism: Uses Buchwald Ligands (XPhos or SPhos) . These bulky, electron-rich ligands prevent the pyridine nitrogen from binding to the Palladium center and facilitate oxidative addition.

Reagents:

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR Pre-formed XPhos Pd G2 catalyst.

  • Base: K₃PO₄ (Potassium Phosphate, tribasic) – Anhydrous or 0.5M solution.

  • Solvent: n-Butanol or Toluene/Water (10:1).

Step-by-Step Procedure:

  • Pre-complexation (if using separate ligand/metal): In the reaction vessel, mix Pd₂(dba)₃ and XPhos in the solvent at RT for 10 mins under Argon to form the active catalytic species.

  • Addition: Add the Substrate and Boronic acid.[3][9][10]

  • Base: Add K₃PO₄ (3.0 equiv).

  • Reaction: Heat to 100°C . The higher boiling point of n-Butanol allows for higher kinetic energy to overcome steric barriers.

  • Workup: Standard aqueous extraction.

Optimization & Troubleshooting Guide

Use the following decision tree to select the optimal conditions for your specific coupling partner.

OptimizationTree Start Select Coupling Partner SimpleAryl Simple Aryl / Electron Poor Start->SimpleAryl Hindered Sterically Hindered / Ortho-subs Start->Hindered Heteroaryl Heteroaryl (esp. Pyridines) Start->Heteroaryl CondA Protocol A: Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C SimpleAryl->CondA Standard CondB Protocol B: XPhos Pd G2, K3PO4 n-BuOH, 100°C Hindered->CondB Bulky Ligand Req. Heteroaryl->CondB Prevent N-poisoning CondC Alternative: Pd(dppf)Cl2, Cs2CO3 DMF/H2O CondA->CondC If Low Yield CondB->CondC If Dehalogenation

Figure 2: Optimization Decision Matrix. Select conditions based on the steric and electronic nature of the boronic acid partner.

Data Summary: Typical Reaction Performance
VariableStandard ConditionsOptimized ConditionsImpact on 3-Bromo-5-(2-chlorophenoxy)pyridine
Catalyst Pd(PPh₃)₄XPhos Pd G2XPhos prevents N-coordination; higher turnover.
Base Na₂CO₃K₃PO₄Phosphate is gentler; reduces protodeboronation of unstable boronates.
Solvent Dioxane/H₂On-Butanoln-Butanol allows higher temp (117°C) for difficult couplings.
Selectivity >95% Br-coupling>98% Br-couplingBoth conditions maintain high chemoselectivity over the Cl-site.

Safety & Handling

  • Pyridine Toxicity: 3-Bromo-5-(2-chlorophenoxy)pyridine should be handled in a fume hood. Pyridine derivatives can be skin irritants and have distinct, unpleasant odors.

  • Palladium Waste: All heavy metal waste must be segregated.

  • Boronic Acids: Many boronic acids are prone to protodeboronation. Store them in the fridge and check purity by NMR if reactions fail.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. (General protocols for bromophenoxypyridines).

  • Lutz Ackermann et al. Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloropyridines. (Demonstrates the difficulty of C-Cl activation, supporting the C-Br selectivity argument).

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Developments. (Foundational mechanistic reference).

  • Malinowski, Z. et al. Synthesis of new 3-bromo-5-phenoxy-pyridine derivatives. (Specific synthesis and reactivity of the scaffold).

Sources

Functionalization of the pyridine ring in 3-Bromo-5-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic functionalization of 3-Bromo-5-(2-chlorophenoxy)pyridine , a privileged scaffold in the design of kinase inhibitors and agrochemicals. The molecule features a unique "push-pull" electronic environment: the electron-deficient pyridine ring is modulated by the electron-donating phenoxy ether, while the 3-bromo substituent serves as a versatile handle for cross-coupling.

Key Technical Insight: The presence of the 2-chlorophenoxy moiety introduces specific steric constraints and lipophilicity, but crucially, the aryl chloride bond is significantly less reactive than the heteroaryl bromide. This allows for chemoselective functionalization of the pyridine ring without compromising the ether side chain.

Chemo-Structural Analysis & Reactivity Map

Before initiating synthesis, it is critical to understand the electronic landscape of the substrate.[1]

SiteElectronic CharacterReactivity PotentialPrimary Strategy
C-3 (Br) Highly reactive, electron-poor C-X bond.High. Prone to oxidative addition by Pd(0).Suzuki-Miyaura, Buchwald-Hartwig, Stille.
C-5 (Ether) Electron-rich via resonance (+M), inductive withdrawal (-I).Low. Stable anchor.The 2-Cl substituent on the phenyl ring is generally inert under C-3 coupling conditions.
C-2 / C-6 Electron-deficient (

-positions).
Moderate. Susceptible to nucleophilic attack or radical addition.Minisci Reaction (Radical), Ir-Catalyzed C-H Borylation.
C-4 Sterically crowded, electron-deficient.Low. Difficult to access selectively without directing groups.

Module A: The C-3 Nexus (Suzuki-Miyaura Coupling)

The most reliable method for expanding this scaffold is utilizing the C-3 bromide. The 2-chlorophenoxy group is stable under these conditions.

Mechanistic Logic

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The rate-determining step is the oxidative addition of Pd(0) into the C3-Br bond.

  • Ligand Selection: Phosphine ligands like dppf or XPhos are preferred to prevent the pyridine nitrogen from coordinating to Palladium (catalyst poisoning).

  • Base Selection: Inorganic bases (

    
    , 
    
    
    
    ) are standard. For boronic esters prone to protodeboronation, anhydrous conditions with
    
    
    are recommended.
Standard Protocol (Biaryl Synthesis)

Reagents:

  • Substrate: 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-dioxane and the aqueous base solution via syringe.

  • Reaction: Seal the vial and heat to 90 °C for 4–12 hours.

    • Checkpoint: Monitor via LCMS.[2] The bromide (M+) peak should disappear; product mass (M + Aryl - Br) should appear.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over

    
    , and concentrate.[2][3]
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Workflow Visualization

SuzukiWorkflow Start Start: 3-Br-5-(2-Cl-PhO)-Py Reagents Add: R-B(OH)2, Pd(dppf)Cl2 Base: K2CO3, Solv: Dioxane Start->Reagents Heat Heat: 90°C, 4-12h (Argon Atm) Reagents->Heat Check LCMS Check: Br consumed? Heat->Check Check->Heat No Workup Filter (Celite) Extract (EtOAc) Check->Workup Yes Product Final Biaryl Ether Workup->Product

Caption: Optimized Suzuki-Miyaura workflow for C-3 arylation.

Module B: C-N Bond Formation (Buchwald-Hartwig)

Installing an amine at C-3 creates aminopyridines, which are potent kinase inhibitor motifs.

Critical Considerations
  • Chemoselectivity: The C-Cl bond on the phenoxy ring is generally unreactive below 110 °C with standard ligands, preserving the ether moiety.

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor. Use bulky, electron-rich ligands (e.g., BrettPhos , Xantphos ) to crowd out the pyridine N from the Pd center.
    
Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Amine:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) or BrettPhos (for primary amines)

  • Base:

    
     (1.5 equiv) - Must be stored in glovebox or fresh.
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.[4]

Procedure:

  • Inert Handling: Ideally performed in a glovebox or using strict Schlenk techniques.

  • Mixing: Combine Pd source, Ligand, Base, and Substrate in the reaction vessel. Add solvent.[2][4][5][6][7][8]

  • Activation: Stir at RT for 5 mins to pre-form the active catalyst complex.

  • Reaction: Add the amine. Seal and heat to 100 °C for 12–18 hours.

  • Workup: Dilute with DCM, wash with water, dry, and concentrate.

    • Note: Aminopyridines can be polar; consider adding 1%

      
       to the chromatography eluent to prevent streaking.
      

Module C: Late-Stage C-H Functionalization (Minisci Reaction)

Once the C-3 position is substituted (or if C-2/C-6 alkylation is desired first), the Minisci reaction allows for the direct installation of alkyl groups at the electron-deficient C-2 or C-6 positions via radical intermediates.

Mechanism

This reaction utilizes a carbon-centered radical (generated from a carboxylic acid, alcohol, or halide) that attacks the protonated (activated) pyridine ring.

  • Regioselectivity: The radical prefers the most electron-deficient positions (

    
     and 
    
    
    
    ). Since C-4 is sterically shielded by the C-3 Br and C-5 Phenoxy, substitution occurs predominantly at C-2 or C-6 .
Protocol (Decarboxylative Alkylation)

Reagents:

  • Substrate: 1.0 equiv

  • Alkyl Source: Carboxylic Acid (

    
    ) (3.0 equiv)
    
  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (3.0 equiv)
    
  • Acid: TFA (0.5 equiv) - Activates the pyridine ring.

  • Solvent: DCM/Water (biphasic) or DMSO.

Procedure:

  • Dissolve substrate in DCM/Water (1:1). Add TFA.

  • Add the carboxylic acid and

    
    .
    
  • Heat to 40–50 °C .

  • Add ammonium persulfate (dissolved in water) dropwise over 30 minutes.

    • Why? Slow addition prevents radical dimerization (side reaction).

  • Stir for 2 hours. Monitor conversion.

  • Neutralize with

    
     before extraction.
    

Comparative Data & Troubleshooting

IssueProbable CauseSolution
Low Conversion (Suzuki) Catalyst poisoning by Pyridine N.Switch to Pd(dppf)Cl2 or increase temp to 100°C.
Dehalogenation (Product is H-substituted)

-hydride elimination or protodehalogentaion.
Ensure anhydrous solvents; switch base to

.
Reaction at Cl-Phenoxy site Over-active catalyst (e.g., SPhos at high temp).Lower temp to <90°C; use less electron-rich ligands.
Black Precipitate (Pd black) Catalyst decomposition.Add additional ligand (e.g.,

) to stabilize Pd.

References

  • BenchChem. "The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry." (Accessed 2026). Provides foundational data on the 3-chlorophenoxy analog, applicable to the 2-chloro isomer.Link

  • MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." Molecules (2017).[9] Details Pd-catalyzed protocols for aminopyridines.Link

  • ACS Publications. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics." Organic Letters (2016). Discusses chemoselectivity between Cl and Br on pyridine/benzene systems.Link

  • Royal Society of Chemistry. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes." Org.[10][11][12] Biomol. Chem. (2015).[10][13] Mechanistic insights into halogen reactivity.[10]Link

Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation. This guide is for research purposes only.

Sources

Application Notes & Protocols: Leveraging 3-Bromo-5-(2-chlorophenoxy)pyridine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-(2-chlorophenoxy)pyridine, a sophisticated and versatile building block for pharmaceutical research and development. Pyridine-based structures are a cornerstone in medicinal chemistry, recognized for their prevalence in a multitude of biologically active compounds.[1] This document details the physicochemical properties, core synthetic applications, and detailed experimental protocols for the strategic incorporation of this intermediate into complex molecular architectures, with a specific focus on palladium-catalyzed cross-coupling reactions that are pivotal in modern API synthesis.[2]

Introduction: A Strategic Building Block

3-Bromo-5-(2-chlorophenoxy)pyridine is a bifunctional heterocyclic compound of significant interest to drug discovery professionals.[2] Its structure is elegantly tailored for synthetic utility, featuring three key components:

  • A pyridine scaffold , a privileged core structure in medicinal chemistry known to interact with a wide array of biological targets.[1][3]

  • A bromine atom at the 3-position, which serves as a highly reactive handle for functionalization, primarily through palladium-catalyzed cross-coupling reactions.[2]

  • A diaryl ether linkage to a 2-chlorophenyl ring, a common motif in bioactive molecules that can influence physicochemical properties such as lipophilicity and metabolic stability.[1][2]

The strategic placement of the bromine atom allows for its selective reaction over the more inert chlorine atom on the phenoxy ring, enabling precise and predictable synthetic outcomes. This guide will focus on two of the most powerful transformations for this building block: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for constructing crucial carbon-nitrogen linkages.

Physicochemical & Structural Data

A thorough understanding of the building block's properties is essential for accurate experimental design and stoichiometric calculations.

PropertyValueReference
CAS Number 28232-65-7[1][2]
Molecular Formula C₁₁H₇BrClNO[1][2]
Molecular Weight 284.54 g/mol [1][2]
Appearance Off-white to pale yellow solid[2]
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons.[2]

Core Synthetic Applications & Protocols

The bromine atom at the C-3 position of the pyridine ring is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering broad functional group tolerance and reliable outcomes.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely adopted method for creating biaryl and heteroaryl-aryl structures, which are common scaffolds in many APIs.[4][5] This reaction couples the organohalide (3-Bromo-5-(2-chlorophenoxy)pyridine) with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the pyridine ring. This is the step where selectivity is key; the C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond on the phenoxy ring.[6] Following this, transmetalation occurs where the organic moiety from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[7]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst - 3-Bromo-5-(2-chlorophenoxy)pyridine (1 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) - Base (e.g., K₃PO₄, 2 eq) B 2. Inert Atmosphere Purge vessel with N₂ or Ar A->B C 3. Add Solvents Anhydrous organic solvent (e.g., Dioxane) + Degassed Water (4:1 ratio) B->C D 4. Heating & Monitoring Heat to 80-100 °C Monitor by TLC or LC-MS C->D E 5. Cooldown & Quench Cool to RT, dilute with water D->E F 6. Extraction Extract with organic solvent (e.g., EtOAc) E->F G 7. Purification Wash, dry, concentrate & purify via column chromatography F->G

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol serves as a robust starting point and may require optimization based on the specific arylboronic acid used.

  • Reaction Setup: In a dry round-bottom flask or reaction vessel, combine 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 eq), the desired arylboronic acid (1.1–1.5 eq), and the base (e.g., K₃PO₄ or Na₂CO₃, 2.0–3.0 eq).[4]

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Nitrogen or Argon) for 15-30 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4] Subsequently, add the anhydrous organic solvent (e.g., 1,4-Dioxane, Toluene) and degassed water via syringe. A common solvent ratio is 4:1 organic solvent to water.[4]

  • Reaction Execution: Heat the mixture to the target temperature (typically 80–100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product into an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired biaryl product.[1][2]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6][8] This reaction couples an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[8] For 3-Bromo-5-(2-chlorophenoxy)pyridine, this provides direct access to 3-amino-5-(2-chlorophenoxy)pyridine derivatives.

Causality and Mechanistic Insight: Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.[9] An amine then coordinates to the palladium complex. A stoichiometric amount of a strong, non-nucleophilic base (like sodium tert-butoxide) deprotonates the coordinated amine to form a palladium-amido complex. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[9] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, BINAP) are often required to promote the reductive elimination step and stabilize the catalytic species.[2][8]

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Execution cluster_workup Work-up & Purification A 1. Charge Reagents in Glovebox - Pd Precatalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos, BINAP) - Base (e.g., NaOtBu) - 3-Bromo-5-(2-chlorophenoxy)pyridine B 2. Add Solvent & Amine Anhydrous Toluene or Dioxane Amine (1.2 eq) A->B C 3. Heating & Monitoring Heat to 80-110 °C Monitor by TLC or LC-MS B->C D 4. Cooldown & Filter Cool to RT, dilute with solvent, filter through Celite C->D E 5. Extraction & Wash Wash filtrate with water and brine D->E F 6. Purification Dry, concentrate & purify via column chromatography E->F

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol requires stringent anhydrous and oxygen-free conditions for optimal results.

  • Reaction Setup (Inert Atmosphere): In a glovebox or a flame-dried Schlenk flask under a positive pressure of Argon, charge the palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 1-2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-5 mol%), and the base (e.g., Sodium tert-butoxide [NaOtBu], 1.5-2.5 eq).[2]

  • Addition of Reactants: To the flask, add 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 eq) and the anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Amine Addition: Add the primary or secondary amine (1.1-1.5 eq) via syringe.

  • Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.[2][10]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired amine.[2]

Application in Drug Discovery: Scaffolds for Kinase Inhibitors

The synthetic products derived from 3-Bromo-5-(2-chlorophenoxy)pyridine are of high value in drug discovery. Specifically, the 3-amino-5-phenoxypyridine scaffold, readily accessible via the Buchwald-Hartwig amination, is a well-established structural motif in a wide variety of kinase inhibitors.[2] Kinases are a critical class of drug targets, and building blocks that provide a robust platform for exploring the chemical space around the kinase active site are in high demand.

Drug_Discovery_Workflow A Building Block 3-Bromo-5-(2-chlorophenoxy)pyridine B Key Transformation (e.g., Buchwald-Hartwig Amination) A->B C Core Scaffold 3-Amino-5-(phenoxy)pyridine Derivative B->C D Further Functionalization (e.g., Amide Coupling, etc.) C->D E Lead Compound Library (e.g., Kinase Inhibitors) D->E F Biological Screening (SAR Studies) E->F

Caption: Logical workflow for using the building block in a drug discovery program.

Safety and Handling

As with all laboratory chemicals, 3-Bromo-5-(2-chlorophenoxy)pyridine should be handled with appropriate safety precautions. Always consult the material safety data sheet (MSDS) before use. General safe handling practices include:

  • Use in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[1]

Conclusion

3-Bromo-5-(2-chlorophenoxy)pyridine is a high-value, versatile intermediate for the synthesis of complex APIs. Its unique substitution pattern allows for selective and high-yielding functionalization via robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and insights provided herein demonstrate its strategic utility, particularly in the rapid generation of scaffolds for targeted therapies such as kinase inhibitors, making it an essential tool for the modern medicinal chemist.

References

  • The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry and Drug Discovery. (2025). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. (2025). Benchchem.
  • Buchwald–Hartwig amin
  • An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenoxy)pyridine. (2025). Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • [Named Reaction #2] Buchwald-Hartwig Amin
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Suzuki Coupling. Organic Chemistry Portal.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

Sources

Application Note: Catalytic Cycle Optimization for 3-Bromo-5-(2-chlorophenoxy)pyridine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimization of the catalytic cycle for the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine , a critical diaryl ether scaffold used in kinase inhibitor development (e.g., p38 MAP kinase pathways).

While traditional Ullmann-type (Copper-mediated) couplings are cost-effective, they often suffer from harsh conditions (>120°C) and poor selectivity (bis-coupling) when applied to symmetric electrophiles like 3,5-dibromopyridine. This guide prioritizes a Palladium-Catalyzed Buchwald-Hartwig approach, utilizing sterically demanding biaryl phosphine ligands to overcome the steric hindrance of the ortho-chloro substituent on the phenol.

Key Deliverables:

  • Selectivity Control: Protocols to achieve >95% mono-arylation of 3,5-dibromopyridine.

  • Steric Management: Overcoming the energy barrier of reductive elimination imposed by the 2-chlorophenol moiety.

  • Scalable Workflow: A self-validating experimental protocol suitable for gram-to-kilogram transition.

The Synthetic Challenge

The target transformation involves the C-O coupling of 3,5-dibromopyridine (Electrophile) and 2-chlorophenol (Nucleophile).

Structural Hurdles[1]
  • Electrophile Symmetry: 3,5-dibromopyridine is symmetric. Statistical coupling suggests a mixture of starting material, mono-product, and bis-product. Kinetic control is required to stop at the mono-bromide stage (the "3-bromo" handle is essential for downstream functionalization).

  • Nucleophile Sterics: The chlorine atom at the ortho-position of the phenol creates significant steric bulk. In the catalytic cycle, this hinders the coordination of the phenoxide to the metal center and significantly raises the activation energy for the final reductive elimination step.

  • Catalyst Poisoning: The pyridine nitrogen is a competent ligand that can compete with phosphines for palladium binding, potentially leading to catalyst deactivation (formation of off-cycle Pd-pyridine complexes).

Mechanistic Analysis & Catalytic Cycle[2]

To optimize the reaction, we must dissect the catalytic cycle. We utilize a Palladium(0)/Palladium(II) cycle.[1][2][3][4]

The Optimized Cycle
  • Pre-Catalyst Activation: We recommend using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or G3-Precatalysts) that reduces in situ to the active monoligated Pd(0) species, denoted as [L-Pd(0)] .

  • Step A: Oxidative Addition (OA): [L-Pd(0)] inserts into the C-Br bond of 3,5-dibromopyridine. This is generally fast for electron-deficient heterocycles.

  • Step B: Ligand Exchange (LE): The base (Cs₂CO₃) deprotonates 2-chlorophenol. The resulting phenoxide displaces the bromide on the Pd(II) center. Critical Control Point: The bulk of the ligand (L) prevents the coordination of a second phenoxide, suppressing bis-coupling.

  • Step C: Reductive Elimination (RE): The C-O bond forms, and the product is released. Bottleneck: This is the rate-determining step (RDS) due to the ortho-Cl clash. Bulky ligands like RockPhos or tBuBrettPhos are required to "squeeze" the substrate out of the metal center.

Pathway Visualization

The following diagram maps the catalytic cycle and potential off-cycle inhibitory pathways.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (3,5-dibromopyridine) Pd0->OxAdd Fast Int1 Intermediate I [L-Pd(II)(Ar)(Br)] OxAdd->Int1 LigEx Ligand Exchange (+ 2-Cl-Ph-OH / Base) Int1->LigEx Poison Catalyst Poisoning (Pyridine N-coordination) Int1->Poison Inhibition Int2 Intermediate II [L-Pd(II)(Ar)(OAr')] LigEx->Int2 RedElim Reductive Elimination (Rate Determining Step) Int2->RedElim Slow (Sterics) BisCoup Bis-Coupling Side Rxn (Over-reaction) Int2->BisCoup Excess Phenol RedElim->Pd0 Regeneration Product Product Release 3-Bromo-5-(2-chlorophenoxy)pyridine RedElim->Product

Figure 1: Catalytic cycle for Pd-catalyzed C-O coupling. Note the critical "Reductive Elimination" step which is sensitive to the steric bulk of the 2-chlorophenol.

Optimization Strategy: Ligand & Base Screening

Based on the mechanistic requirements, the following screening logic was applied to select the optimal system.

Ligand Selection (The "Buchwald" Factors)

For hindered phenols (2-substituted), standard ligands like BINAP or dppf fail to promote reductive elimination. We compared third-generation biaryl phosphines:

LigandSteric BulkElectron RichnessSuitability for 2-Cl-PhenolRecommendation
XPhos HighHighModerateGood starting point, but often allows bis-coupling.
RockPhos Very HighHighExcellent Top Choice. Designed specifically for hindered C-O coupling.
tBuBrettPhos Very HighHighHighAlternative if RockPhos fails.
BINAP ModerateModeratePoorAvoid. Slow reaction, high dehalogenation.
Base & Solvent Effects[2]
  • Base: Cs₂CO₃ (Cesium Carbonate) is preferred over NaOtBu. While NaOtBu is stronger, it can lead to hydrodebromination side products. Cs₂CO₃ provides a milder deprotonation equilibrium, keeping the concentration of free phenoxide lower, which helps prevent bis-coupling.

  • Solvent: Toluene is the standard.[5][2] Dioxane is a viable alternative if solubility is an issue, but Toluene generally provides better catalyst stability at the required temperatures (80-100°C).

Validated Experimental Protocol

Objective: Synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine (Target: 10g scale).

Materials
  • Substrate: 3,5-Dibromopyridine (1.0 equiv)

  • Coupling Partner: 2-Chlorophenol (1.05 equiv) — Note: Slight excess only.

  • Catalyst: Pd(OAc)₂ (2.0 mol%)

  • Ligand: RockPhos (4.0 mol%) — 2:1 L:Pd ratio is critical.

  • Base: Cs₂CO₃ (1.5 equiv, anhydrous, finely ground)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a glovebox or under Argon, mix Pd(OAc)₂ and RockPhos in a small volume of Toluene. Stir at RT for 10 mins to form the active species (color change from orange to dark red/brown).

  • Reaction Assembly:

    • To a clean, dry 3-neck flask equipped with a reflux condenser and internal thermometer, add:

      • 3,5-Dibromopyridine (10.0 g, 42.2 mmol)

      • Cs₂CO₃ (20.6 g, 63.3 mmol)

    • Evacuate and backfill with Argon (x3).

    • Add Toluene (100 mL, 0.4 M concentration).

    • Add 2-Chlorophenol (5.7 g, 44.3 mmol) via syringe.

  • Initiation:

    • Add the pre-complexed Catalyst/Ligand solution via syringe.

    • Heat the mixture to 90°C . Do not reflux vigorously (110°C) initially; milder heat improves selectivity.

  • Monitoring (Self-Validation):

    • T = 2 hours: Check HPLC/UPLC.

      • Target: >60% Conversion.[6][7][8]

      • Bis-coupling check: Ensure bis-product is <2%.

    • T = 6-12 hours: Reaction should approach completion (>98% conversion).

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash pad with EtOAc.

    • Concentrate filtrate.[2][9][10]

    • Purification: Flash chromatography (SiO₂). Elute with Hexanes/EtOAc (Gradient 0-10%). The mono-product is less polar than the starting material but more polar than the bis-product.

QC Specifications
  • Appearance: White to off-white solid.

  • 1H NMR (DMSO-d6): Diagnostic signals for Pyridine protons (approx 8.4 ppm, d, J=2Hz; 8.6 ppm, d, J=2Hz) and Phenol aromatic region.

  • Purity: >98% (HPLC area).

Troubleshooting & Optimization Logic

If the protocol yields suboptimal results, apply this decision tree:

OptimizationLogic Problem Problem Observed LowConv Low Conversion (<50% at 12h) Problem->LowConv BisProd High Bis-Coupling (>10%) Problem->BisProd Dehalo Dehalogenation (Pyridine-H formed) Problem->Dehalo Sol1 Increase Temp to 110°C Check O2 contamination LowConv->Sol1 Sol2 Reduce Phenol to 0.95 eq Switch to K3PO4 (weaker base) BisProd->Sol2 Sol3 Switch Solvent to Dioxane Use tBuBrettPhos Dehalo->Sol3

Figure 2: Troubleshooting logic for common reaction failures.

References

  • Selective Palladium-Catalysed Arylation of 2,6-Dibromopyridine Title: Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Although focusing on the 2,6-isomer, this paper establishes the kinetic principles of mono-arylation in symmetric dibromopyridines using Pd-catalysis.

  • Catalytic Cycle and Mechanism of C-O Coupling Title: Palladium-Catalyzed Carbon-Heteroatom Bond Formation Source:[6][7][8][11][12][13] Organic Chemistry Portal URL:[Link] Relevance: Provides the foundational mechanistic steps (Oxidative Addition/Reductive Elimination) depicted in Figure 1.

Sources

Microwave-assisted synthesis using 3-Bromo-5-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of 3-Bromo-5-(2-chlorophenoxy)pyridine

Part 1: Executive Summary & Compound Profile

The Challenge: Pyridine scaffolds are ubiquitous in kinase inhibitors and GPCR ligands, yet they present distinct synthetic challenges. The electron-deficient nature of the pyridine ring renders the C-Br bond at the 3-position less reactive toward oxidative addition compared to electron-rich aryl bromides. Furthermore, the presence of the 2-chlorophenoxy ether linkage at the 5-position introduces lipophilicity and steric bulk that can hamper conventional thermal coupling.

The Solution: Microwave-assisted organic synthesis (MAOS) provides the necessary activation energy to overcome the kinetic inertness of the 3-bromopyridine moiety. This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings using 3-Bromo-5-(2-chlorophenoxy)pyridine as the core scaffold.

Compound Profile:

PropertyData
Compound Name 3-Bromo-5-(2-chlorophenoxy)pyridine
Molecular Formula C₁₁H₇BrClNO
Molecular Weight 284.54 g/mol
Structure Description Pyridine ring substituted at C3 with Bromine (reactive handle) and at C5 with a 2-chlorophenoxy ether (lipophilic tail).[1]
Physical State Off-white to pale yellow solid (typically)
Solubility Soluble in DMF, DMSO, Dioxane, DCM; Low solubility in water.
Key Reactivity C3-Br is active for Pd-catalyzed cross-coupling; Ether linkage is stable under standard basic coupling conditions.

Part 2: Microwave-Assisted Synthetic Protocols

Methodology A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[2]

Mechanistic Insight: The 3-position of pyridine is electronically similar to a deactivated benzene ring. Conventional heating often leads to stalled reactions or homocoupling side products. Microwave irradiation at 150°C accelerates the rate-determining step (oxidative addition of Pd(0) into the C-Br bond) while minimizing debromination.

Reagents:

  • Substrate: 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

    • Why: The bidentate ferrocenyl ligand prevents catalyst deactivation by the pyridine nitrogen.

  • Base: 2M Aqueous K₂CO₃ or Cs₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[2]

Step-by-Step Protocol:

  • Vessel Loading: In a 10 mL microwave process vial, add the pyridine substrate (0.5 mmol, 142 mg), boronic acid (0.6 mmol), and Pd(dppf)Cl₂·DCM (0.025 mmol, 20 mg).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.[3]

  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1 mL) via syringe.

  • Irradiation: Place in the microwave reactor.

    • Temperature: 150°C[4]

    • Hold Time: 20 minutes

    • Stirring: High[5]

    • Absorption Level: Normal

  • Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Methodology B: Buchwald-Hartwig Amination (C-N Bond Formation)

Mechanistic Insight: Amination of 3-bromopyridines is notoriously difficult due to the potential for the pyridine nitrogen to coordinate competitively with the Palladium center, poisoning the catalyst. We utilize Xantphos , a wide-bite-angle ligand, which facilitates the reductive elimination step and prevents catalyst sequestration.

Reagents:

  • Substrate: 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (Dry, granular) (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

Step-by-Step Protocol:

  • Pre-complexation: In the microwave vial, add Pd₂(dba)₃ and Xantphos. Add 1 mL of solvent and stir under Argon for 5 minutes to form the active catalytic species (solution turns from purple/red to orange/yellow).

  • Addition: Add the pyridine substrate (0.5 mmol), the amine (0.6 mmol), and Cs₂CO₃ (1.0 mmol). Add remaining solvent (3 mL).

  • Irradiation:

    • Temperature: 130°C[7]

    • Hold Time: 30 minutes

    • Pressure Limit: 15 bar

  • Work-up: Dilute with DCM, wash with water (to remove salts), dry, and concentrate.

  • Note: For volatile amines, use the amine as the limiting reagent or use a specific microwave vial cap rated for higher pressures (up to 30 bar).

Part 3: Visual Workflow & Pathway Logic

The following diagram illustrates the divergence from the core scaffold to functionalized leads using the described protocols.

G Start 3-Bromo-5-(2-chlorophenoxy) pyridine (Core Scaffold) Process1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 MW: 150°C, 20 min Start->Process1 Process2 Buchwald Amination Pd2(dba)3, Xantphos MW: 130°C, 30 min Start->Process2 Process3 Sonogashira Pd(PPh3)2Cl2, CuI MW: 80°C, 15 min Start->Process3 Product1 5-(2-chlorophenoxy)-3-aryl pyridine (Biaryl Ether) Process1->Product1 Product2 5-(2-chlorophenoxy)-3-amino pyridine (Kinase Hinge Binder) Process2->Product2 Product3 5-(2-chlorophenoxy)-3-alkynyl pyridine (Rigid Linker) Process3->Product3

Caption: Divergent synthesis pathways from the 3-bromo-5-phenoxy scaffold utilizing microwave irradiation to access distinct chemical spaces.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst deactivation by Pyridine N.Switch to Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ . These ligands are bulky and prevent N-coordination.
Protodebromination Reaction temperature too high or solvent "wet" with protic impurities (in non-aqueous protocols).Reduce MW temp to 120°C and extend time. Ensure anhydrous solvents for Buchwald.
Black Precipitate (Pd Black) Catalyst decomposition / Ligand dissociation.Increase Ligand:Pd ratio to 2:1 or 3:1. Ensure strict O₂-free conditions (Argon purge).
Vessel Failure Excessive pressure from volatile solvents.Do not use low-boiling solvents (Et₂O, DCM) in MW. Stick to Dioxane, DMF, or Toluene.

Part 5: References

  • BenchChem. Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. (General protocols for 3-bromopyridines).[8][9][10] Link

  • Bagley, M. C., et al. "Microwave-assisted synthesis of 3,5-disubstituted pyridines." Tetrahedron Letters, 2002. (Fundamental MW pyridine chemistry).

  • Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie Int. Ed., 2004. (Theory of MW heating in heterocyclic synthesis).

  • RSC Advances. "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." (Analogous electron-deficient heteroaryl bromide coupling conditions). Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Foundational Suzuki mechanism).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Introduction

The synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine, a key intermediate in various pharmaceutical and agrochemical research programs, is most commonly achieved via a copper-catalyzed Ullmann condensation. This reaction involves the formation of a diaryl ether linkage between 3,5-dibromopyridine and 2-chlorophenol. While theoretically straightforward, this synthesis is often plagued by low yields, primarily due to the steric hindrance imposed by the ortho-chloro substituent on the phenol and the electronic properties of the pyridine ring. This guide offers practical solutions to overcome these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine in a question-and-answer format.

Question 1: My reaction yield is consistently low (<30%). What are the primary factors I should investigate?

Low yields in this Ullmann condensation are a frequent issue. The primary culprits are often related to steric hindrance and suboptimal reaction conditions. Here is a systematic approach to troubleshoot this problem:

  • Steric Hindrance: The chlorine atom at the ortho-position of 2-chlorophenol significantly hinders the approach of the nucleophile to the copper-activated pyridine ring. This steric clash is a major contributor to low reactivity.[1][2]

  • Catalyst System: The choice of catalyst and ligand is critical for overcoming steric barriers.

    • Copper Source: Ensure you are using a high-purity Copper(I) source, such as CuI. Older or oxidized copper sources can be less active.[2]

    • Ligand Selection: For sterically demanding substrates, the use of a ligand is highly recommended to improve catalyst efficacy.[1][3] Screening different ligands can have a dramatic impact on the yield. Effective ligands for sterically hindered couplings include:

      • Amino acids: N,N-dimethylglycine has been shown to be effective in similar Ullmann couplings.[4]

      • Phenanthrolines: These are classic ligands for copper-catalyzed reactions.

      • Salicylaldimines: These ligands have been specifically designed to promote copper-catalyzed Ullmann reactions under milder conditions.[1]

  • Base and Solvent Optimization: The reaction environment plays a crucial role.

    • Base: A strong, non-nucleophilic base is required to deprotonate the phenol. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than potassium carbonate (K₂CO₃) in these challenging couplings.[2]

    • Solvent: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane are typically used.[5][6] Dioxane has been shown to be particularly effective in some ligand-accelerated systems.[1]

  • Temperature: While traditional Ullmann reactions require high temperatures (often >150 °C), ligand-accelerated protocols can often be run at lower temperatures (90-120 °C).[4] It is crucial to find the optimal temperature that promotes the reaction without causing degradation of starting materials or product.

Proposed Optimization Workflow:

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Add 3,5-dibromopyridine (1.0 eq), 2-chlorophenol (1.2 eq), CuI (0.1 eq), ligand (e.g., N,N-dimethylglycine, 0.2 eq), and K₃PO₄ (2.0 eq) to a flame-dried flask. Inert 2. Evacuate and backfill with Argon (3x). Prep->Inert Solvent 3. Add anhydrous dioxane via syringe. Inert->Solvent Heat 4. Heat to 100-120 °C with vigorous stirring. Solvent->Heat Monitor 5. Monitor reaction by TLC/GC-MS. Heat->Monitor Cool 6. Cool to room temperature. Monitor->Cool Extract 7. Dilute with water and extract with ethyl acetate (3x). Cool->Extract Wash 8. Wash combined organic layers with brine. Extract->Wash Dry 9. Dry over anhydrous Na₂SO₄. Wash->Dry Concentrate 10. Concentrate under reduced pressure. Dry->Concentrate Purify 11. Purify by column chromatography (Hexanes/EtOAc). Concentrate->Purify Product 3-Bromo-5-(2-chlorophenoxy)pyridine Purify->Product

Sources

Technical Support Center: Recrystallization of 3-Bromo-5-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: REC-PYR-3B5C Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Physicochemical Profile

This guide addresses the purification of 3-Bromo-5-(2-chlorophenoxy)pyridine (CAS: Analogous to 28232-65-7 family). As a halogenated diaryl ether with a pyridine core, this molecule exhibits distinct solubility characteristics driven by its lipophilicity and weak basicity.

Compound Profile
PropertyCharacteristicImpact on Recrystallization
Core Structure Pyridine (Electron-deficient)Weakly basic; soluble in dilute acids (reversible salt formation).
Linker Ether (-O-)Flexible; prone to "oiling out" if cooling is too rapid.
Substituents Bromo & Chloro (Halogens)Increases lipophilicity (

); high solubility in DCM/EtOAc.
Impurities Cu salts, Phenols, Bis-ethersRequires specific wash steps before recrystallization.

Solvent Selection Guide

Based on the "Like Dissolves Like" principle and the specific dipole moment of halogenated phenoxypyridines, we recommend the following solvent systems.

System A: The "Standard" Binary System (High Yield)

Solvent: Ethyl Acetate (EtOAc) Anti-Solvent: n-Heptane (or Hexane)

  • Mechanism: The compound is highly soluble in EtOAc but insoluble in alkanes.

  • Best For: Removing polar impurities and starting material (e.g., copper salts, phenols).

  • Protocol: Dissolve in minimum hot EtOAc (

    
    ), then slowly add hot Heptane until turbidity persists. Cool slowly.
    
System B: The "Green" Single Solvent (High Purity)

Solvent: Isopropanol (IPA) or Ethanol (EtOH)

  • Mechanism: Pyridine derivatives often show a steep solubility curve in alcohols (soluble hot, insoluble cold).

  • Best For: Final polishing to remove trace isomers.

  • Warning: If the melting point is low (

    
    ), this system may cause oiling out.
    
System C: The "Rescue" System (For Oiling Out)

Solvent: Methanol (MeOH) Anti-Solvent: Water

  • Mechanism: High polarity difference forces rapid precipitation.

  • Use Case: Only use if System A and B fail, or if you need to crash out the product quickly from a crude oil.

Step-by-Step Experimental Protocol

Pre-Requisite: The "Copper Wash" (Critical)

If your material was synthesized via Ullmann Coupling (Cu-catalyzed), recrystallization alone will not remove paramagnetic copper residues (green/blue tint).

  • Dissolve crude in EtOAc.

  • Wash

    
     with 5% aqueous ethylenediamine  or ammonium hydroxide .
    
  • Wash with brine, dry over

    
    , and concentrate.
    
  • Proceed to recrystallization.

Protocol: Binary Recrystallization (EtOAc / Heptane)
  • Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add EtOAc (approx. 10-15 mL) and heat to reflux (

    
    ). Add more EtOAc dropwise just until the solid dissolves.
    
  • Clarification (Optional): If insoluble particles remain (dust/silica), perform a hot filtration through a pre-warmed glass funnel.

  • Nucleation Point: While maintaining a gentle boil, add n-Heptane dropwise.

    • Visual Cue: The solution will turn slightly cloudy.

    • Action: Add 1-2 drops of EtOAc to clear it back up.

  • Crystallization: Remove from heat. Cover with foil.

    • Allow to cool to RT undisturbed (2-3 hours).

    • Then move to

      
       fridge for 2 hours.
      
  • Harvest: Filter the white/off-white needles. Wash with cold Heptane.

Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: The melting point of the solvated product is lower than the boiling point of the solvent, or the cooling rate is too fast. Solution:

  • Reheat the mixture until it is a clear solution.

  • Seed It: Add a tiny crystal of pure product (or scratch the glass wall) at

    
    .
    
  • Switch Solvents: Move to System B (IPA) . Alcohols participate in H-bonding with the pyridine nitrogen, often stabilizing the crystal lattice better than esters.

Issue 2: "The crystals are colored (Yellow/Green)."

Diagnosis: Trapped impurities. Yellow usually indicates nitro/azo byproducts or oxidized phenols. Green indicates Copper. Solution:

  • Activated Charcoal: Re-dissolve in hot EtOAc, add 5% w/w activated carbon, stir for 10 mins, and hot filter over Celite.

  • Acid Wash: Dissolve product in DCM, wash with 1M HCl (product goes into water layer as salt), extract impurities with DCM (discard organics), basify water layer with NaOH, and re-extract product.

Issue 3: "Low Recovery Yield (<50%)."

Diagnosis: Too much solvent used or product is too soluble in the anti-solvent. Solution:

  • Concentrate the mother liquor (filtrate) to half volume and repeat cooling to get a "second crop."

  • Note: The second crop is usually lower purity.

Visual Workflows

Decision Logic: Solvent Selection

SolventSelection Start Start: Crude 3-Bromo-5-(2-chlorophenoxy)pyridine CheckCu Is the solid Green/Blue? Start->CheckCu CuWash Perform Ethylenediamine Wash CheckCu->CuWash Yes CheckOil Does it Oil Out? CheckCu->CheckOil No CuWash->CheckOil SystemA System A: EtOAc / Heptane (Standard) CheckOil->SystemA No (Solid) SystemB System B: Isopropanol (Anti-Oiling) CheckOil->SystemB Yes (Oily) SystemC System C: MeOH / Water (Rapid Crash) SystemA->SystemC If Yield Low

Caption: Logic flow for selecting the correct purification pathway based on crude appearance and behavior.

Workflow: Binary Recrystallization

RecrystProtocol Step1 1. Dissolve (Hot EtOAc) Step2 2. Add Anti-Solvent (Hot Heptane) Step1->Step2 Step3 3. Turbidity Point (Cloudy -> Clear) Step2->Step3 Dropwise Step4 4. Slow Cool (RT -> 4°C) Step3->Step4 Seed Crystal Step5 5. Filter & Wash (Cold Heptane) Step4->Step5

Caption: Step-by-step execution of the Ethyl Acetate/Heptane binary recrystallization method.

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to 3-Bromo-5-(3-chlorophenoxy)pyridine. Retrieved from

  • University of Calgary. (n.d.). Recrystallization: Choice of Solvent. Department of Chemistry. Retrieved from

  • Rubin Group. (n.d.). Common Solvents for Recrystallization Listed in Order of Decreasing Polarity. Retrieved from

  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates. Retrieved from

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Bromo-5-(2-chlorophenoxy)pyridine Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize cross-coupling reactions—specifically Buchwald-Hartwig aminations—involving 3-Bromo-5-(2-chlorophenoxy)pyridine .

This substrate presents a unique dual-challenge:

  • Dynamic Steric Hindrance: While the 2-chlorophenoxy group is meta (position 5) to the primary reactive carbon-bromine (C-Br) bond (position 3), the conformational flexibility of the ether linkage allows the bulky, electron-withdrawing ortho-chlorophenyl moiety to sweep through the steric space surrounding the pyridine ring. This "umbrella effect" physically blocks the approach of the palladium catalyst.

  • Chemoselectivity Traps: The molecule contains both a C-Br bond and a C-Cl bond. While C-Br is thermodynamically favored for activation, forcing the reaction with high heat to overcome steric barriers often leads to off-target C-Cl activation[1].

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic flowchart to map your LC-MS or NMR crude analysis to the correct root cause.

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / NMR) Unreacted High Unreacted Starting Material Start->Unreacted Conversion < 20% DesBromo Des-bromo Byproduct (Protodehalogenation) Start->DesBromo Mass = M - 79 OverCoupling Over-coupling / C-Cl Activation Start->OverCoupling Mass = M + Amine - Cl Sol1 Switch to Bulky Ligand (e.g., tBuBrettPhos, XPhos) Increase Pd loading Unreacted->Sol1 Sol2 Use Anhydrous Solvent Change Base to NaOtBu Check Amine Sterics DesBromo->Sol2 Sol3 Lower Temperature (60°C) Reduce Reaction Time Use Weaker Base OverCoupling->Sol3

Diagnostic flowchart for 3-Bromo-5-(2-chlorophenoxy)pyridine cross-coupling failures.

Part 2: Troubleshooting Q&A (The "Why" and "How")

Q1: My reaction is stalling at <20% conversion despite using standard Pd(PPh₃)₄ or Pd(dppf)Cl₂. Why is the catalyst failing? A: Standard bidentate ligands (like dppf) or simple phosphines (PPh₃) form highly stable, 16-electron ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 resting states. To initiate the catalytic cycle, one ligand must dissociate to form the active 14-electron 

species. The steric bulk of the 2-chlorophenoxy group severely raises the activation energy required for this oxidative addition[2]. Solution: Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or tBuBrettPhos . These ligands are highly electron-rich (accelerating oxidative addition) and their sheer size forces the formation of the highly reactive monoligated

active species, allowing the catalyst to punch through the steric shield of your substrate.

Q2: My LC-MS shows a significant amount of a des-bromo byproduct (M-79). What causes this protodehalogenation, and how do I stop it? A: Protodehalogenation occurs via


-hydride elimination. If the final step of the catalytic cycle (reductive elimination) is too slow due to the steric clash between the bulky pyridine and your amine, the 

intermediate stalls. During this stall, it abstracts a hydride from the amine (if it has

-hydrogens) or the solvent/base, replacing the bromine with a hydrogen. Solution: You must accelerate reductive elimination. Using a ligand with a large bite angle or extreme steric bulk (like tBuBrettPhos) physically "squeezes" the aryl and amine groups together on the Pd center, forcing reductive elimination before

-hydride elimination can occur[2]. Additionally, ensure strictly anhydrous conditions and switch to a non-protic base like LiHMDS or NaOtBu.

Q3: I am observing chemoselectivity issues where the 2-chloro group on the phenoxy ring is also reacting. How do I target only the 3-bromo position? A: The bond dissociation energy of C-Br is lower than C-Cl, making the 3-bromo position kinetically favored for oxidative addition[1]. However, if you are running the reaction at high temperatures (>100°C) to overcome the steric hindrance at the 3-position, you provide enough thermal energy to overcome the C-Cl activation barrier as well, degrading your chemoselectivity. Solution: Rely on catalyst kinetics rather than thermodynamics. Use a highly active precatalyst (e.g.,


 with XPhos) that operates efficiently at lower temperatures (65–80°C). This maintains the strict kinetic preference for the C-Br bond[1].

Part 3: Quantitative Catalyst Comparison

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting chemoselectivity for 3-Bromo-5-(2-chlorophenoxy)pyridine.

Catalyst SystemBaseSolventTemp (°C)ConversionChemoselectivity (C-Br : C-Cl)Primary Failure Mode
Pd(PPh₃)₄K₂CO₃Dioxane100°C< 20%N/AFailed oxidative addition (Sterics)
Pd(dppf)Cl₂Cs₂CO₃Toluene100°C45%85:15Off-target C-Cl activation
Pd(OAc)₂ / BINAPNaOtBuToluene90°C60%90:10Protodehalogenation (

-hydride elim.)
Pd₂(dba)₃ / XPhos NaOtBu Toluene 80°C > 95% > 99:1 Optimal for primary amines
Pd(OAc)₂ / tBuBrettPhos LiHMDS Dioxane 65°C > 90% > 99:1 Optimal for secondary amines

Part 4: Self-Validating Experimental Protocol

This protocol utilizes


 and XPhos, specifically optimized to overcome the steric hindrance of 3-Bromo-5-(2-chlorophenoxy)pyridine while preserving the C-Cl bond.

Self-Validation Principle: This protocol includes visual checkpoints. Palladium catalysis is highly sensitive to oxygen; visual color shifts confirm the health of the catalytic cycle.

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv),

      
       (0.02 equiv, 2 mol%), XPhos (0.048 equiv, 4.8 mol%), and NaOtBu (1.5 equiv).
      
    • Causality Note: A slight excess of ligand (4.8 mol% vs 4.0 mol% Pd) ensures all palladium is ligated, preventing the aggregation of Pd(0) into inactive nanoparticles.

  • Solvent Addition & Degassing:

    • Add anhydrous, degassed Toluene (0.2 M relative to the aryl bromide).

    • Validation Checkpoint 1: The solution should appear dark red/purple, characteristic of the

      
       resting state.
      
    • Sparging the solution with ultra-pure Argon for 15 minutes is critical. Oxygen will irreversibly oxidize the electron-rich XPhos ligand, killing the catalyst.

  • Reaction Initiation:

    • Seal the tube and heat to 80°C using an oil bath or heating block.

    • Validation Checkpoint 2 (15 minutes in): The solution should transition from dark red to a clear yellow/orange. This color shift validates that the dba ligands have dissociated and the active

      
      -XPhos complex has successfully formed and entered the catalytic cycle.
      
    • Failure Check: If the solution turns opaque black and a precipitate forms, the catalyst has died (precipitated as Pd-black) due to oxygen ingress or solvent impurity. Abort and restart.

  • Monitoring and Quenching:

    • Stir at 80°C for 4–6 hours. Monitor via LC-MS. The lower temperature ensures the C-Cl bond remains intact.

    • Once the C-Br starting material is consumed, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium residues and inorganic salts.

Part 5: Mechanistic Pathway Visualization

The diagram below illustrates the catalytic cycle, highlighting the exact points where the 2-chlorophenoxy group exerts steric pressure, and where the Buchwald ligand intervenes to rescue the reaction.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Steric Clash Point) Pd0->OxAdd 3-Bromo-5-(2-chlorophenoxy)pyridine PdII_Br Pd(II)(Ar)(Br)L OxAdd->PdII_Br AmineCoord Amine Coordination & Deprotonation PdII_Br->AmineCoord Amine + Base PdII_Am Pd(II)(Ar)(NR2)L AmineCoord->PdII_Am - Base·HBr RedElim Reductive Elimination (Accelerated by Bulky L) PdII_Am->RedElim RedElim->Pd0 Product

Catalytic cycle highlighting steric bottlenecks overcome by dialkylbiaryl phosphine ligands.

References

  • Chemistry LibreTexts - Buchwald-Hartwig Amination.[2] [Link]

  • Chemical Reviews (ACS) - Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[3][Link]

Sources

Removing metal catalyst impurities from 3-Bromo-5-(2-chlorophenoxy)pyridine products

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification Strategies for 3-Bromo-5-(2-chlorophenoxy)pyridine Ticket ID: CHEM-SUP-2026-03-08 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering metal contamination in 3-Bromo-5-(2-chlorophenoxy)pyridine .[1][2][3] This molecule presents a specific purification challenge: the pyridine nitrogen atom acts as a competitive ligand, coordinating strongly with transition metals (Cu from Ullmann coupling or Pd from Buchwald-Hartwig). This "ligand effect" often renders standard silica chromatography ineffective, as the metal drags through the column with the product.

This guide provides a tiered troubleshooting approach, moving from aqueous chemical washes to advanced solid-phase scavenging.

Part 1: Diagnostic & Triage

Q: My product is off-color (green/brown/black). How do I identify the contamination state?

Visual inspection provides the first clue to the state of the metal, which dictates the purification method.

ObservationLikely Contaminant StateRecommended Action
Hazy / Black Particulates Colloidal Metal (Pd⁰ or Cu⁰) Filtration (Celite/Membrane) + Activated Carbon.
Clear Green / Blue Solution Soluble Copper (Cu¹⁺/Cu²⁺) Chelation Wash (NH₄OH/EDTA).
Clear Red / Brown Solution Soluble Palladium (Pd²⁺) Solid-supported Scavengers (Thiol/Thiourea).
Q: What are the regulatory limits I need to hit?

According to ICH Q3D (R2) guidelines, metals are classified by toxicity. Your target limits depend on the administration route (Oral vs. Parenteral).

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Concentration Limit (10g daily dose)
Palladium (Pd) 2B1001010 ppm (Oral)
Copper (Cu) 33000300300 ppm (Oral)

Note: Class 2B elements (Pd) require risk assessment only if intentionally added.[4] Class 3 (Cu) has higher thresholds but can catalyze product degradation.

Part 2: Copper Removal (Ullmann Ether Synthesis)

Context: If you synthesized 3-Bromo-5-(2-chlorophenoxy)pyridine via Ullmann coupling (using CuI/Ligand), copper often remains coordinated to the pyridine nitrogen.

Q: Standard brine washes aren't working. Why?

A: Brine does not compete with the pyridine nitrogen for the copper ion. You must use a ligand that binds Copper stronger than your pyridine product.

Protocol A: The "Ammonia Toggle" (Best for Cu)

This method converts lipophilic Cu-Pyridine complexes into water-soluble Cu-Amine complexes.

  • Dissolution: Dissolve crude product in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . Avoid DCM if possible (emulsion risk).

  • The Wash: Wash the organic layer 3x with 10% aqueous NH₄OH (Ammonium Hydroxide) mixed with NH₄Cl (buffer).

    • Visual Check: The aqueous layer should turn bright blue (

      
      ).
      
    • Repeat: Continue washing until the aqueous layer is colorless.

  • The Polish: Wash 1x with 10% EDTA disodium salt solution (pH 8–9).

  • Finish: Dry over Na₂SO₄ and concentrate.

Protocol B: The L-Cysteine Wash

If the product is sensitive to basic ammonia, use L-Cysteine. It is zwitterionic and sequesters Cu into the aqueous phase.

  • Prepare a 5% L-Cysteine solution in water.

  • Adjust pH to neutral/slightly basic (pH 7–8) with NaOH (crucial for solubility).

  • Wash the organic layer at 40°C for 1 hour.

  • Filter any precipitate before phase separation.

Part 3: Palladium Removal (Buchwald/Suzuki)

Context: If you used Pd-catalyzed coupling, the pyridine ring stabilizes Pd(II) species, making them soluble in organic solvents and resistant to crystallization.

Q: Which scavenger is best for Pyridines?

A: You must avoid amine-based scavengers (e.g., SiliaMetS Amine), as they are too similar to your product. You need Sulfur-based high-affinity scavengers .

Scavenger Selection Logic
  • SiliaMetS® Thiol (Si-SH): The universal workhorse. Best for Pd(II).

  • SiliaMetS® Thiourea (Si-Thiourea): Specific for Pd(0) and Pd(II). often superior for electrophilic Pd species.

  • SiliaMetS® DMT (Dimercaptotriazine): The strongest binder. Use this if Thiol fails.

Protocol C: Solid-Supported Scavenging (Batch Mode)
  • Loading: Dissolve crude 3-Bromo-5-(2-chlorophenoxy)pyridine in THF or EtOAc (10 mL solvent per 1 g product).

  • Addition: Add SiliaMetS® Thiol (or Thiourea) at 4–8 equivalents relative to the residual metal content (not the catalyst loading).

    • Rule of Thumb: If metal content is unknown, add 10 wt% of scavenger relative to the mass of the crude product.

  • Incubation: Stir at 40–50°C for 4 hours .

    • Critical: Heat is required to overcome the activation energy of ligand exchange (Pyridine

      
       Thiol).
      
  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Analysis: Check Pd levels via ICP-MS.

Part 4: Visualizing the Workflow

Decision Tree: Purification Strategy

The following diagram illustrates the logical flow for determining the correct purification protocol based on the contaminant.

PurificationStrategy Start Crude Product 3-Bromo-5-(2-chlorophenoxy)pyridine Analysis Visual & ICP-MS Analysis Start->Analysis Cu_Route Contaminant: Copper (Cu) (Blue/Green) Analysis->Cu_Route Cu Detected Pd_Route Contaminant: Palladium (Pd) (Brown/Black) Analysis->Pd_Route Pd Detected Method_NH3 Protocol A: NH4OH / NH4Cl Wash (Forms Soluble Amine Complex) Cu_Route->Method_NH3 Method_Scav Protocol C: SiliaMetS Thiol/DMT (50°C, 4 hours) Pd_Route->Method_Scav Check Pass ICH Limits? Method_NH3->Check Method_Scav->Check Success Final API Ready for Bio-Assay Check->Success Yes (< Limits) Fail Recrystallization (MeOH/Water) Check->Fail No Fail->Check

Caption: Logical workflow for selecting the appropriate purification method based on metal identity.

Mechanism of Action: Ligand Exchange

Why is removal difficult? The diagram below shows the competition between your pyridine product and the scavenger.

ScavengingMechanism Metal Metal (Pd/Cu) Complex_Bad Impurity Complex (Soluble in Organic) Metal->Complex_Bad Product Product (Pyridine N) Product->Metal Weak Binding Scavenger Scavenger (Si-Thiol) Scavenger->Metal Strong Binding (High Affinity) Complex_Good Scavenged Metal (Solid Phase - Filterable) Complex_Bad->Complex_Good Heat + Time (Ligand Exchange)

Caption: The scavenger (Si-Thiol) must possess a higher affinity for the metal than the pyridine nitrogen to drive the equilibrium toward the solid phase.

Part 5: Advanced Troubleshooting (FAQs)

Q: I used SiliaMetS Thiol, but the Pd level is still 500 ppm. What went wrong? A: This usually happens due to oxidative addition reversal . If your Pd is in the Pd(0) state and you have an Aryl Bromide (your product), the Pd can re-insert into the C-Br bond at high temperatures.

  • Fix: Ensure you are using SiliaMetS Thiourea (better for Pd(0)) and do not exceed 50°C. Alternatively, add a mild oxidant (open to air stirring) to force Pd(0)

    
     Pd(II) before scavenging, as Pd(II) binds thiols better.
    

Q: Can I use Activated Carbon? A: Yes, specifically Darco KB-G or Ecosorb C-941 .

  • Warning: Carbon is non-selective. It may adsorb your lipophilic product (the chlorophenoxy group increases binding to carbon). Always test yield recovery on a small scale first.

Q: The metal is "streaking" on my silica column. A: This is classic pyridine dragging.

  • Fix: "Dope" your silica column. Add 1–2% (w/w) of SiliaMetS Thiol to the top layer of your sand/silica bed. As the product elutes, the metal is trapped at the head of the column.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities . International Council for Harmonisation. (2022). Available at: [Link]

  • Removal of Palladium from Reaction Mixtures . Organic Process Research & Development. (2016). Available at: [Link]

  • Purification of Laboratory Chemicals (Eighth Edition). Butterworth-Heinemann. (2017). (Standard reference for EDTA/Ammonia wash protocols).
  • Biotage Metal Scavenging User Guide . Biotage. Available at: [Link]

Sources

Technical Support Center: Stability Profile of 3-Bromo-5-(2-chlorophenoxy)pyridine

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

To our Research Partners:

You are likely utilizing 3-Bromo-5-(2-chlorophenoxy)pyridine as a core scaffold for kinase inhibitor development or agrochemical synthesis.[1] This molecule is deceptively stable.[1] While the pyridine ring is electron-deficient and the ether linkage appears robust, the specific 3,5-substitution pattern creates a unique "reactivity cliff" when exposed to basic conditions.

The Core Stability Thesis:

  • Weak/Inorganic Bases (

    
    , 
    
    
    , NaOH):
    The molecule is highly stable. The 3-position is resistant to direct nucleophilic aromatic substitution (
    
    
    ) due to lack of ortho/para activation.
  • Strong/Lithiated Bases (LDA,

    
    -BuLi, LiTMP):  The molecule is unstable . It is prone to the "Halogen Dance" (base-catalyzed isomerization) and pyridyne formation, leading to regioisomeric mixtures that are difficult to separate.
    

Critical Analysis: The "Halogen Dance" Trap

Applicable when using Organolithiums or Amide Bases

The most frequent failure mode reported by users involves the attempted functionalization of the C2 or C6 position using strong bases (e.g., lithiation).

The Mechanism of Failure

Under thermodynamic control, or if temperatures exceed -78°C during lithiation, the bromine atom at C3 does not remain static. The base deprotonates the ring (typically at C4), leading to a migration of the bromine atom to the 4-position. This is known as the Base-Catalyzed Halogen Dance .

Why this happens: The acidity of the pyridine protons is modified by the inductive effects of the Bromine (C3) and the Phenoxy group (C5).

  • C2-H: Most acidic (flanked by N and Br).[1]

  • C4-H: Acidic due to flanking Br and OAr.[1]

If you generate the C4-lithio species, it rapidly rearranges to the more thermodynamically stable 4-bromo-3-lithio species. Quenching this yields the 4-bromo isomer, not your starting material.

Visualization: The Instability Pathway

HalogenDancecluster_legendPathway Risk LevelStart3-Bromo-5-(2-chlorophenoxy)pyridineBaseStrong Base(LDA/LiTMP, > -78°C)Start->BaseExposureIntermediate1C4-Lithiation(Kinetic Deprotonation)Base->Intermediate1DeprotonationTransitionBr-Migration(Halogen Dance)Intermediate1->TransitionEquilibrationPyridyne3,4-PyridyneIntermediateIntermediate1->PyridyneElimination (-LiBr)Product4-Bromo Isomer(Regio-impurity)Transition->ProductQuenchPyridyne->ProductNucleophilic AttackSafeStable ZoneRiskCritical Failure

Figure 1: Mechanism of base-catalyzed isomerization (Halogen Dance) and Pyridyne formation. High-risk pathways are indicated in red/yellow.[1]

Hydrolytic & Ether Stability

Applicable to Aqueous Workups and Suzuki Couplings

The Phenoxy Ether Linkage

The 5-(2-chlorophenoxy) moiety is a diaryl ether.[1]

  • Stability: High.[1]

  • Risk: Diaryl ethers are generally inert to aqueous bases (NaOH, KOH) even at reflux. The "2-chloro" substituent on the phenoxy ring provides steric protection and does not sufficiently activate the ring for cleavage under standard conditions.

  • Exception: Photocatalytic conditions or extreme forcing conditions (e.g.,

    
    -BuOK in DMSO at >120°C) can induce cleavage, but this is rare in standard medicinal chemistry workflows.[1]
    
Resistance at C3

Users often fear that hydroxide (

1
  • Fact: The 3-position of pyridine is "meta-like" relative to the nitrogen.[1] It is not activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Outcome: Refluxing this molecule in 1M NaOH/MeOH will not displace the bromine. You will recover the starting material.

Troubleshooting Guide: Reaction Optimization

Use this table to diagnose unexpected results in your experiments.

SymptomProbable CauseCorrective Action
Black tar / Complex mixture Pyridyne Formation. You used a strong base (LDA,

-BuLi) without strict temp control, causing elimination of HBr.[1]
Switch Base: Use Magnesiate reagents (

) for halogen exchange instead of deprotonation. Keep T < -40°C.
Regioisomer formation (4-Br) Halogen Dance. The base deprotonated C4, causing Br to migrate.[1]Kinetic Control: Lower temp to -78°C. Ensure rapid quenching. Avoid "aging" the lithiated species.
No Reaction (Suzuki) Base too weak / Catalyst poisoning.

might be insufficient if the boronic acid is sterically hindered.
Promoter: Switch to

or

. Add a drop of water to solubilize the base (if using dioxane/toluene).
Loss of Ar-O-Ar linkage Ether Cleavage. Use of super-bases (

-BuOK) in polar aprotic solvents (DMSO/DMF) at high heat.[1]
Solvent Switch: Move to non-polar solvents (Toluene) or reduce temperature.

Standardized Protocols

Protocol A: Base Stability Stress Test

Use this to validate the material before scaling up.

  • Preparation: Dissolve 50 mg of 3-Bromo-5-(2-chlorophenoxy)pyridine in 1 mL of solvent (THF for organic bases, MeOH for aqueous bases).

  • Condition Sets:

    • Set A (Mild): 2 eq.[2][3]

      
      , 60°C, 4 hours.
      
    • Set B (Strong Nucleophile): 2 eq.[2][3] NaOMe, Reflux, 2 hours.

    • Set C (Lithiated - Control): LDA (1.1 eq), THF, -78°C, 30 min (Quench with

      
      ).
      
  • Analysis: Analyze via LC-MS or

    
    -NMR.
    
    • Pass Criteria: >98% recovery of parent peak for Sets A & B.

    • Deuterium Check (Set C): If D is incorporated at C4 instead of C2, or if the Br signal shifts, Halogen Dance has occurred.

Protocol B: Optimized Suzuki Coupling Conditions

Recommended starting point for functionalizing the C3-Br.[1]

  • Catalyst:

    
     or 
    
    
    (5 mol%)
  • Base:

    
     (2.5 equiv) or 
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

  • Temperature: 80°C - 90°C

  • Note: Avoid alkoxide bases (

    
    ) unless necessary, as they increase the risk of side reactions on the electron-deficient pyridine ring.
    

Decision Logic for Base Selection

Follow this flowchart to select the appropriate base and avoid degradation.

BaseSelectionQuestionQuestionActionActionWarningWarningSafeSafeStartGoal: Functionalize3-Bromo-5-(2-chlorophenoxy)pyridineQ1Reaction Type?Start->Q1PathACross-Coupling(Suzuki/Buchwald)Q1->PathAPathBLithiation / MetalationQ1->PathBQ2Base ChoicePathA->Q2Q3Reagent SelectionPathB->Q3Opt1Carbonates/Phosphates(K2CO3, K3PO4)Q2->Opt1Opt2Alkoxides(NaOtBu, NaOMe)Q2->Opt2Result1STABLERecommended PathOpt1->Result1Result2RISK: Minor Side RxnsMonitor for SNArOpt2->Result2Opt3Lithium Amides(LDA, LiTMP)Q3->Opt3Opt4Grignard Exchange(iPrMgCl-LiCl)Q3->Opt4Result3CRITICAL FAILUREHalogen Dance / TarsOpt3->Result3Result4STABLEKinetic Control EssentialOpt4->Result4

Figure 2: Strategic decision tree for base selection based on intended chemical transformation.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to hydrolyze an ester elsewhere on the molecule without affecting the Br or Phenoxy groups? A: Yes. Aqueous NaOH (1M to 5M) at room temperature or mild heat (up to 60°C) is perfectly safe. The 3-Bromo and 5-Phenoxy groups are stable to standard saponification conditions.

Q: I see a small impurity at RRT 0.95 after heating with NaOtBu. What is it? A: This is likely the



Q: Why do you recommend TurboGrignard (


) over 

-BuLi?
A:

14

References

  • Halogen Dance Mechanism: Puleo, T. R., & Bandar, J. S. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.[5][6][7] Chemical Science, 11, 9832-9837.

  • Pyridyne Intermediates: Bronner, S. M., et al. (2014). The Pyridyne Reaction: A Facile Method for the Synthesis of 3,4-Disubstituted Pyridines. Journal of Organic Chemistry.

  • Diaryl Ether Stability: Wang, L., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers. JACS Au.[1]

  • General Reactivity of 3-Bromopyridines: Heterocyclic Chemistry, Joule & Mills, 5th Ed.[1] (General reference for Pyridine

    
     inertness at C3).
    
  • Synthesis of 3-Bromo-5-substituted Pyridines: US Patent 5436344A (Describes synthesis and handling of similar 3-bromo-5-halo-pyridine intermediates).[1]

Troubleshooting low conversion rates in pyridine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Pyridine Paradox"

Researchers often encounter a "Pyridine Paradox": the pyridine ring is ubiquitous in medicinal chemistry (present in >20% of top pharmaceuticals), yet it remains one of the most frustrating motifs to couple. If you are seeing low conversion (starting material remains) or stalled reactions (catalyst death), you are likely fighting one of two distinct chemical enemies:[1]

  • Catalyst Poisoning: The pyridine nitrogen acts as a competitive ligand, sequestering the metal center.

  • Protodeboronation: In Suzuki couplings, 2-pyridyl boron species are notoriously unstable and decompose faster than they transmetallate.

This guide moves beyond generic advice to provide mechanism-based troubleshooting for rescuing your synthesis.

Module 1: The Suzuki-Miyaura Standoff

Symptom: Rapid consumption of the boronate ester, but the aryl halide remains untouched. Analysis shows the formation of pyridine (protodeboronation product).

The Root Cause: Protodeboronation

2-Pyridyl boronic acids are exceptionally prone to protodeboronation.[2] The basic nitrogen atom facilitates a mechanism where water or a protic solvent attacks the boron center, leading to C-B bond cleavage before the palladium can intercept it.

The Solution: Controlled Release (MIDA Boronates)

Do not use free 2-pyridyl boronic acids. Instead, utilize MIDA (N-methyliminodiacetic acid) boronates .[2][3][4] These reagents cage the boron atom, rendering it unreactive (sp3 hybridized) until a specific release agent (mild aqueous base) hydrolyzes the cage. This creates a "slow-release" system where the concentration of the unstable boronic acid never exceeds the rate of transmetallation.

Protocol A: MIDA Boronate Slow-Release Coupling

Use this when standard boronic esters fail due to decomposition.

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)[3][5]

    • 2-Pyridyl MIDA Boronate (1.5 equiv)[3]

    • Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)[3]

    • Promoter: Cu(OAc)₂ (50 mol%) — Critical for facilitating transmetallation.

    • Base: K₂CO₃ (5.0 equiv)[3]

  • Solvent System: DMF:Isopropanol (4:1 ratio).

    • Why? Isopropanol assists in the slow hydrolysis of the MIDA backbone.

  • Procedure:

    • Combine solids in a vial and purge with Argon.

    • Add degassed solvent (0.1 M concentration relative to halide).

    • Heat to 100 °C for 4–8 hours.

    • Checkpoint: If the reaction turns black immediately (Pd precipitation), your oxygen removal was insufficient.

Module 2: Catalyst Poisoning (Buchwald-Hartwig & Negishi)

Symptom: The reaction starts but stalls at ~20-30% conversion. Adding more catalyst restarts the reaction briefly, then it stalls again.

The Root Cause: The N-Coordination Trap

Pyridine is a good ligand.[6] In the absence of sterically bulky ligands, the pyridine nitrogen in your substrate will bind to the Palladium(II) oxidative addition intermediate, forming a stable, unreactive "rest state" complex (dimer formation). This effectively removes the catalyst from the cycle.

The Solution: Steric Shielding & Pd-PEPPSI

You must use a ligand system bulky enough to physically prevent the pyridine nitrogen from approaching the metal center.

  • Buchwald Ligands: Switch to XPhos or BrettPhos . The biaryl backbone creates a "roof" over the Pd center, allowing the reaction to proceed while blocking N-coordination.

  • Pd-PEPPSI Precatalysts: For the hardest cases, use Pd-PEPPSI-IPr .[7] This precatalyst utilizes a "throw-away" 3-chloropyridine ligand that stabilizes the Pd(II) species on the shelf but is easily displaced by the substrate during the reaction, while the bulky NHC (N-Heterocyclic Carbene) ligand prevents subsequent poisoning.

Protocol B: Pd-PEPPSI Rescue for Stalled Aminations

Use this for Buchwald-Hartwig couplings of 2-halopyridines.

  • Reagents:

    • 2-Chloropyridine substrate (1.0 equiv)

    • Amine (1.2 equiv)

    • Catalyst: Pd-PEPPSI-IPr (2 mol%)

    • Base: KOtBu (1.4 equiv) — Strong base required to activate the precatalyst.

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).[8]

  • Procedure:

    • Weigh Pd-PEPPSI-IPr in air (it is air-stable).[9]

    • Add substrate, amine, and base inside a glovebox or under strong Argon flow.

    • Heat to 80 °C.

    • Note: Pd-PEPPSI catalysts often require a "wake-up" period. Do not quench if nothing happens in the first 30 minutes.

Diagnostic Visualizations[8]

Troubleshooting Logic Flow

Use this decision tree to identify your failure mode.

TroubleshootingFlow Start Problem: Low Conversion in Pyridine Coupling CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Gone SM Consumed No Product CheckSM->SM_Gone Yes SM_Remains SM Remains Catalyst Stalls CheckSM->SM_Remains No CheckBoron Are you using a 2-Pyridyl Boronate? SM_Gone->CheckBoron CheckLigand Is the Pyridine N unprotected? SM_Remains->CheckLigand Protodeboronation Issue: Protodeboronation (Boron C-B bond cleavage) CheckBoron->Protodeboronation Yes Solution1 SOLUTIONS: 1. Switch to MIDA Boronate 2. Remove water (Anhydrous) 3. Add Cu(OAc)2 promoter Protodeboronation->Solution1 Poisoning Issue: Catalyst Poisoning (N-coordination to Pd) CheckLigand->Poisoning Likely Solution2 SOLUTIONS: 1. Use Bulky Ligands (XPhos/BrettPhos) 2. Switch to Pd-PEPPSI-IPr 3. Increase Temp (promote dissociation) Poisoning->Solution2

Figure 1: Decision matrix for diagnosing reaction failure based on starting material consumption and substrate class.

Mechanism of Catalyst Poisoning vs. Protection

Understanding why bulky ligands are non-negotiable.

PoisoningMechanism Pd Active Pd(0) OxAdd Oxidative Addition Intermediate (Pd-Ar-X) Pd->OxAdd Ar-X DeadCat DEAD CATALYST (Pd-N Coordination Complex) OxAdd->DeadCat Small Ligand + Pyridine Attack ActiveCycle Transmetallation & Product Formation OxAdd->ActiveCycle Bulky Ligand Blocks N-Site Pyridine Pyridine Substrate (N-Lone Pair) Pyridine->DeadCat BulkyLigand Bulky Ligand (XPhos/NHC) BulkyLigand->ActiveCycle

Figure 2: Competitive pathways. Without steric bulk (Green path), the pyridine nitrogen creates a stable, inactive complex (Red path).

Comparative Data: Ligand Performance

The following table summarizes the performance of different catalyst systems in the coupling of 2-chloropyridine (difficult substrate) with phenylboronic acid.

Catalyst SystemConversion (12h)Outcome Analysis
Pd(PPh₃)₄ < 10%Failure. PPh₃ is not bulky enough; rapid N-coordination poisoning.
Pd(OAc)₂ / SPhos 65%Moderate. SPhos provides some protection, but Pd(OAc)₂ reduction is inconsistent.
XPhos Pd G4 88%Good. Precatalyst ensures active Pd(0); XPhos prevents poisoning.
Pd-PEPPSI-IPr > 98% Excellent. NHC ligand (IPr) is extremely bulky and electron-rich, facilitating oxidative addition of the unreactive C-Cl bond.

Frequently Asked Questions (FAQs)

Q: I am using a 2-pyridyl boronic acid and getting 0% yield. Should I add more catalyst? A: No. Adding more catalyst will not solve protodeboronation . The boronic acid is decomposing before it can react.[2] You must switch to a MIDA boronate or a trifluoroborate salt to stabilize the boron center.

Q: Why does my reaction work for 3-bromopyridine but fail for 2-bromopyridine? A: This is a classic electronic issue. The 2-position is electron-deficient (similar to a nitro-arene), making oxidative addition slower, but the main culprit is the proximity of the nitrogen atom. In 2-bromopyridine, the nitrogen is perfectly positioned to chelate the Palladium immediately after oxidative addition, forming a stable 4-membered metallacycle (or dimer) that arrests the cycle.

Q: Can I use base-labile protecting groups with Pd-PEPPSI? A: Caution is advised. Pd-PEPPSI is most active with strong alkoxide bases like KOtBu or KOtAm . If your substrate has esters or other base-sensitive groups, try switching to K₃PO₄ in dioxane/water, but be prepared for longer reaction times (24h+).

Q: My reaction turns black instantly. Is this bad? A: "Pd Black" precipitation indicates catalyst decomposition (aggregation of Pd(0) into bulk metal).[10] This usually means your ligand has dissociated, or oxygen has entered the system.

  • Fix: Ensure your ligand:metal ratio is correct (usually 1:1 for precatalysts, 2:1 for free ligands) and regas your solvents.

References

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[11]2009 , 131, 6961–6963. [Link]

  • Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. "A User's Guide to Pd-PEPPSI-IPr." Chem. Eur. J.2006 , 12, 4749–4755. [Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for the Suzuki−Miyaura Cross-Coupling Reaction of Heteroaryl Compounds." Angew.[12] Chem. Int. Ed.2006 , 45, 3484–3488. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron2002 , 58, 9633–9695. [Link]

Sources

Handling moisture sensitivity during 3-Bromo-5-(2-chlorophenoxy)pyridine processing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Moisture Paradox"

As researchers working with 3-Bromo-5-(2-chlorophenoxy)pyridine , you likely encounter conflicting information regarding its stability. This molecule exhibits a "Moisture Paradox":

  • The Solid State: The ether linkage and pyridine ring are generally hydrolytically stable under neutral conditions. You can weigh the solid in air without immediate decomposition.

  • The Process State: The utility of this molecule lies in the bromine handle (for lithiation) or the pyridine nitrogen (for coordination). Processing this molecule requires strict moisture control , not because the molecule hydrolyzes, but because the intermediates you generate (specifically lithiated species or catalytic cycles) are intolerant to ppm-levels of water.

This guide addresses the process-dependent moisture sensitivity required to successfully utilize this scaffold in drug discovery and agrochemical synthesis.

Critical Workflow: Lithium-Halogen Exchange

The most common failure point. Used to convert the Br-handle into a nucleophile.

The Chemistry: Treating 3-Bromo-5-(2-chlorophenoxy)pyridine with n-BuLi generates the 3-lithio species. This intermediate is a "super-base" and will instantly scavenge protons from water (protonolysis), destroying your reagent before it reacts with your electrophile.

Troubleshooting Guide: Lithiation Failures
Symptom Root Cause Analysis Corrective Action
Recovery of Des-bromo product (3-(2-chlorophenoxy)pyridine)Protonolysis: The lithiated intermediate encountered moisture before the electrophile was added.Check Solvent: THF water content must be <50 ppm (verify via Karl Fischer).Check Gas: Ensure N₂/Ar line has an O₂/H₂O trap.
Recovery of Starting Material (Unreacted Bromide)Incomplete Exchange: Moisture destroyed the n-BuLi titer before it could react with the bromide.Titrate n-BuLi: Reagents degrade over time. Use 1,10-phenanthroline titration.Temperature: Ensure reaction is at -78°C to prevent "ate" complex instability.
Low Yield of Electrophile Adduct Competitive Quenching: The electrophile itself contained moisture.Dry the Electrophile: Azeotrope aldehydes/ketones with toluene prior to addition.
Visualization: The Protonolysis Trap

LithiationFailure Start 3-Bromo-5-(2-chlorophenoxy)pyridine Intermediate Lithiated Intermediate (Highly Reactive) Start->Intermediate Li-Halogen Exchange nBuLi + n-BuLi (-78°C) nBuLi->Intermediate Product Target Adduct (Yield >85%) Intermediate->Product Successful Reaction Byproduct Des-bromo Impurity (Dead End) Intermediate->Byproduct Protonolysis (FAST) Moisture Trace H₂O (<100 ppm) Moisture->Byproduct Intercepts Electrophile + Electrophile (E+) Electrophile->Product

Figure 1: The kinetic competition between productive reaction and moisture-induced protonolysis. Even trace water favors the red pathway.

Critical Workflow: Palladium-Catalyzed Coupling

Suzuki-Miyaura or Buchwald-Hartwig aminations.[1][2]

The Chemistry: While modern Pd catalysts are robust, the cycle is sensitive. Water can hydrolyze boronic esters (Suzuki) or deactivate sensitive ligands (phosphines) via oxidation if O₂ is also present.

FAQ: Coupling Issues

Q: My Suzuki coupling stalled at 50% conversion. Adding more catalyst didn't help. A: This is likely Ligand Poisoning or Boronic Acid Protodeboronation .

  • Mechanism: In the presence of water and high heat, some boronic acids lose their boron group (protodeboronation) rather than coupling.

  • Fix: Switch to anhydrous conditions (Dioxane/DMF) and use anhydrous bases like Cs₂CO₃ or K₃PO₄ instead of aqueous carbonate solutions.

Q: The reaction mixture turned black immediately. A: "Palladium Black" precipitation.

  • Mechanism: Trace water/oxygen oxidized your phosphine ligand. Without the ligand, Pd(0) aggregates into inactive metal clumps.

  • Fix: Degas solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous sparging with Argon for 20 mins.

Standard Operating Procedures (SOPs)
SOP-01: Solvent Drying for Lithiation

Do not rely on "Anhydrous" bottles once the seal is broken.

  • Pre-Test: Draw 1 mL solvent. Inject into a Karl Fischer coulometer.

  • Threshold:

    • < 50 ppm: Safe for Lithiation.

    • 50 - 200 ppm: Safe for Suzuki/Buchwald.

    • > 200 ppm: Re-dry.

  • Drying Protocol: Store THF or Ether over activated 3Å or 4Å Molecular Sieves (20% w/v) for 24 hours.

    • Note: Do not use silica gel; it is acidic and acts as a moisture buffer.

SOP-02: Handling the Solid Reagent
  • Storage: Store 3-Bromo-5-(2-chlorophenoxy)pyridine in a tightly sealed container at room temperature. Desiccators are recommended but not strictly required unless high humidity (>70%) is present.

  • Weighing: Can be weighed in air.

  • Pre-Reaction: If the bottle has been open frequently, dry the solid under high vacuum (0.1 mbar) for 2 hours to remove surface-adsorbed moisture before using in lithiation.

Interactive Troubleshooting Flowchart

Troubleshooting Start Start: Process Failure Step1 Identify Reaction Type Start->Step1 Lithiation Lithiation (Li-Hal Exch) Step1->Lithiation Coupling Pd-Catalyzed Coupling Step1->Coupling CheckProduct Analyze Crude NMR Lithiation->CheckProduct CheckColor Did reaction turn black? Coupling->CheckColor DesBromo Des-bromo species found? CheckProduct->DesBromo SM_Recov Starting Material Recovered? DesBromo->SM_Recov No SolventWet CAUSE: Solvent Wet ACTION: Distill THF/Use Sieves DesBromo->SolventWet Yes BadBuLi CAUSE: Bad n-BuLi ACTION: Titrate Reagent SM_Recov->BadBuLi Yes BlackYes Yes: Pd Aggregation CheckColor->BlackYes BlackNo No: Stalled Conversion CheckColor->BlackNo O2Leak CAUSE: O₂/H₂O Ingress ACTION: Degas Solvents BlackYes->O2Leak BaseIssue CAUSE: Base/Boron Hydrolysis ACTION: Switch to Anhydrous Base BlackNo->BaseIssue

Figure 2: Diagnostic logic for identifying moisture-related process failures.

References
  • Synthesis & Utility of Halogen

    • Citation: BenchChem Technical Guides. "The Strategic Utility of 3-Bromo-5-(3-chlorophenoxy)pyridine in Synthetic Chemistry."
    • Source: (General reference for scaffold utility).

  • Citation: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Citation: Molander, G. A. (2013). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Handling Air-Sensitive Reagents

    • Citation: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."

    • Source:

    • Relevance: Standard industrial SOP for Schlenk lines and solvent drying.
  • Physical Properties & Safety

    • Citation: PubChem Compound Summary for 3-Bromo-5-chloropyridin-2-amine (Structural Analog).
    • Source:

    • Relevance: Provides baseline solubility and stability d

Sources

Technical Support Center: Minimizing Side Reactions in the Arylation of 3-Bromo-5-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the arylation of 3-Bromo-5-(2-chlorophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific cross-coupling reaction. Here, we will delve into the common side reactions encountered, their mechanistic origins, and provide detailed troubleshooting strategies and optimized protocols to enhance the yield and purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the arylation of 3-Bromo-5-(2-chlorophenoxy)pyridine?

A1: The arylation of 3-Bromo-5-(2-chlorophenoxy)pyridine, typically via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, is often plagued by several side reactions that can significantly reduce the yield and complicate purification. The most prevalent of these include:

  • Protodebromination: This is the undesired replacement of the bromine atom on the pyridine ring with a hydrogen atom. This is a common issue, particularly with electron-deficient heteroaryl halides.[1]

  • Homocoupling of the Boronic Acid/Ester: In Suzuki-Miyaura coupling, the boronic acid or its ester derivative can couple with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture.[1][2]

  • Reductive Dehalogenation: Similar to protodebromination, this involves the removal of the bromine atom, but it is mechanistically distinct and often influenced by the choice of phosphine ligand and other reaction parameters.

  • Diarylation: In some instances, a second arylation event can occur, leading to the formation of a diarylated pyridine species. This is less common but can be promoted by certain catalytic systems and reaction conditions.[3][4][5]

  • Competitive C-Cl Bond Activation: While the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, competitive activation of the C-Cl bond on the chlorophenoxy moiety can occur, leading to undesired products.[6]

Q2: My reaction is showing a significant amount of the protodebrominated byproduct. What are the primary causes and how can I prevent it?

A2: Protodebromination is a common pitfall. The primary causes are often related to the reaction conditions and the stability of the organometallic intermediates.

Mechanistic Insight: This side reaction can be initiated by the presence of water and certain bases, which can lead to the replacement of the boronic acid group with a hydrogen atom.[6]

Troubleshooting Strategies:

  • Meticulous Control of Water Content: While some Suzuki couplings benefit from aqueous bases, excessive water can promote protodebromination. If using an anhydrous system, ensure all reagents and solvents are scrupulously dried. For biphasic systems, carefully optimize the water-to-organic solvent ratio.[7]

  • Base Selection: The choice of base is critical. Strong bases can sometimes accelerate protodebromination. Consider screening milder bases such as K₃PO₄ or Cs₂CO₃.[1][8] The base's role is multifaceted, including the formation of the active boronate species.[9][10]

  • Temperature and Reaction Time Optimization: Higher temperatures and prolonged reaction times can increase the likelihood of protodebromination. Monitor the reaction progress closely using techniques like TLC or LC-MS and aim for the lowest effective temperature and shortest time necessary for complete conversion of the starting material.[1]

  • Consider Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can be less prone to protodeboronation.[6][11]

Q3: I'm observing a large peak corresponding to the homocoupling of my boronic acid. What steps can I take to minimize this side reaction?

A3: Homocoupling of the boronic acid is a frequent issue, particularly when using Pd(II) precatalysts.[2]

Mechanistic Insight: This side reaction is primarily driven by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules, catalyzed by Pd(II) species.[2]

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step is to thoroughly remove all dissolved oxygen from your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique.[1] Maintaining a positive pressure of inert gas throughout the reaction is essential.

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can circumvent the need for in situ reduction of a Pd(II) precatalyst, which can sometimes be inefficient and lead to residual Pd(II) that promotes homocoupling.[12]

  • Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, like potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the active catalyst.[13]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to minimizing side reactions.

Problem 1: Low Yield with a Mixture of Byproducts

When faced with a low yield and a complex mixture of products, a systematic optimization of the reaction parameters is necessary.

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of Arylated Product catalyst_check Step 1: Evaluate Catalyst System - Is the Pd source/ligand appropriate? - Is the catalyst loading sufficient? start->catalyst_check base_solvent Step 2: Optimize Base and Solvent - Are they compatible? - Is the base strength optimal? catalyst_check->base_solvent If no improvement success Improved Yield and Purity catalyst_check->success If improved temp_time Step 3: Adjust Temperature and Time - Is the temperature too high/low? - Is the reaction time sufficient/excessive? base_solvent->temp_time If no improvement base_solvent->success If improved reagent_purity Step 4: Verify Reagent Quality - Are starting materials pure? - Is the boronic acid/ester stable? temp_time->reagent_purity If no improvement temp_time->success If improved reagent_purity->success If improved

Caption: A workflow diagram for troubleshooting low yields.

Detailed Parameter Optimization:
  • Catalyst and Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), often enhance the rates of oxidative addition and reductive elimination, which can favor the desired cross-coupling pathway.[14][15] These ligands can stabilize the catalytically active monoligated palladium species.[15] For challenging substrates, screening a variety of ligands is often necessary.[11][12]

    Ligand TypeCharacteristicsPotential Impact on Side Reactions
    Triarylphosphines (e.g., PPh₃) General purpose, less electron-rich.May require higher temperatures, potentially increasing side reactions.
    Bulky, Electron-Rich Dialkylbiarylphosphines (e.g., XPhos, SPhos) High activity, promotes difficult couplings.[15]Can lower reaction temperatures and times, reducing byproduct formation.
    Bidentate Ligands (e.g., dppf, Xantphos) Can offer enhanced stability to the catalytic complex.The bite angle can influence selectivity and catalyst activity.[14]
  • Base and Solvent System: The interplay between the base and solvent significantly impacts reaction outcomes.[8][9] For instance, in Suzuki couplings, an aqueous base is often used with a water-miscible solvent like dioxane or THF.[7] However, for substrates prone to protodebromination, an anhydrous system with a non-aqueous base like K₃PO₄ in toluene or dioxane might be preferable.

Problem 2: Suspected Catalyst Deactivation

The pyridine nitrogen in the substrate can coordinate to the palladium catalyst, potentially leading to deactivation.[6]

Signs of Catalyst Deactivation:

  • The reaction stalls before completion, even with sufficient reaction time.

  • The reaction requires a high catalyst loading to proceed.

Mitigation Strategies:

  • Use of Bulky Ligands: Sterically hindered ligands can limit the ability of the pyridine nitrogen to coordinate to the palladium center.[15]

  • Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio can be beneficial. While a 1:1 or 2:1 ratio is common, slight adjustments can sometimes prevent the formation of inactive catalyst species.

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of 3-Bromo-5-(2-chlorophenoxy)pyridine

This protocol is a starting point and may require further optimization for specific arylboronic acids.

Materials:

  • 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane or toluene

  • Degassed water (if using a biphasic system, typically a 10:1 ratio of organic solvent to water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 3-Bromo-5-(2-chlorophenoxy)pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas. This is typically done by evacuating and backfilling with argon or nitrogen three times.[6]

  • Solvent Addition: Add the anhydrous, degassed organic solvent via syringe. If using a biphasic system, add the degassed water at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.[16]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Suzuki_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reagents: - 3-Bromo-5-(2-chlorophenoxy)pyridine - Arylboronic acid - Pd(OAc)₂/SPhos - K₃PO₄ inert 2. Establish Inert Atmosphere (Purge with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvents inert->solvent heat 4. Heat to 80-110 °C solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool and Dilute monitor->cool extract 7. Aqueous Wash cool->extract purify 8. Dry, Concentrate, and Purify extract->purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Analytical Methods for Impurity Profiling

Accurate identification and quantification of side products are crucial for reaction optimization.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and assessing product purity. A well-developed HPLC method can separate the starting material, desired product, and major byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of the components in the reaction mixture, which aids in the structural elucidation of unknown impurities.[17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile components and can be a complementary technique to LC-MS.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and can be used to characterize isolated impurities.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)-Br(L)₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArBr 3-Bromo-5-(2-chlorophenoxy)pyridine ArBr->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

The cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 3-Bromo-5-(2-chlorophenoxy)pyridine.[20][21] This is often the rate-determining step.[20] The reactivity order for halides is generally I > OTf > Br >> Cl.[12][20]

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium(II) center.[20][21] The base plays a crucial role in activating the boronic acid for this step.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.[20][21] Bulky, electron-donating ligands can promote this step.[14]

By understanding which reaction parameters influence each step, researchers can more effectively troubleshoot and optimize their reactions to favor the desired product and minimize side reactions.

References

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Analysis of 3-Bromo-5-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

Compound: 3-Bromo-5-(2-chlorophenoxy)pyridine Molecular Formula: C₁₁H₇BrClNO Primary Application: This motif serves as a critical biaryl ether scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., p38 MAPK or RAF inhibitors) where the pyridine nitrogen functions as a hinge binder and the phenoxy group occupies the hydrophobic pocket.

Scope of Guide: This technical guide provides a definitive interpretation of the ¹H NMR spectral signature of 3-Bromo-5-(2-chlorophenoxy)pyridine. Unlike standard spectral lists, this document focuses on comparative diagnostics —empowering researchers to distinguish this specific regioisomer from common synthetic byproducts (e.g., N-arylated impurities or symmetric disubstituted precursors) using coupling constant (


) logic and chemical shift environments.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral integrity, the following acquisition parameters are recommended. This protocol includes built-in "validity checks" to confirm sample quality before deep analysis.

Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     (Preferred for polarity/solubility) or CDCl₃.
    
    • Note: DMSO-

      
       often separates the pyridine signals more effectively than CDCl₃ due to hydrogen bonding with the pyridine nitrogen.
      
  • Concentration: 5–10 mg in 600 µL solvent.

  • Frequency: 400 MHz or higher (essential to resolve the phenoxy multiplet patterns).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

The "Quick-Check" Validation Workflow

Before full assignment, perform these three checks to validate the synthesis outcome:

  • Stoichiometry Check: Integration ratio of Pyridine (3H) to Phenoxy (4H) must be exactly 0.75 : 1 .

  • Symmetry Check: The pyridine ring is asymmetric. If you see only two pyridine signals (ratio 2:1), you likely have the starting material (3,5-dibromopyridine).

  • Solvent Peak Check: Ensure water (3.33 ppm in DMSO) does not obscure the aliphatic region if alkyl impurities are suspected.

Structural Assignment & Spectral Analysis[1][2][3]

The Pyridine Ring (The "Fingerprint")

The pyridine ring provides the most diagnostic signals. Substitution at the 3- and 5-positions creates a "meta-meta" substitution pattern, leaving protons at positions 2, 4, and 6.

ProtonChemical Shift (

, ppm)*
Multiplicity

Coupling (Hz)
Structural Logic
H-2 8.45 – 8.55Doublet (d)

Most Deshielded.

-position to Nitrogen;

to -Br (inductive withdrawing).
H-6 8.35 – 8.45Doublet (d)


-position to Nitrogen;

to -OAr. Slightly shielded relative to H-2 due to resonance donation from Oxygen.
H-4 7.60 – 7.75Triplet (t) or dd


-position to Nitrogen. Located between -Br and -OAr.[1][2] Appears as a pseudo-triplet due to similar meta-couplings.

*Note: Shifts are estimated for DMSO-d6. In CDCl₃, values typically shift upfield by 0.1–0.2 ppm.

The (2-Chlorophenoxy) Ring

The 2-chloro substituent breaks the symmetry of the phenoxy ring, creating a complex ABCD aromatic system.

  • H-3' (dd, ~7.55 ppm): The proton ortho to the Chlorine atom. Most deshielded on the phenyl ring due to the Cl electronegativity and lack of shielding resonance from the ether oxygen.

  • H-6' (dd, ~6.90 – 7.10 ppm): The proton ortho to the Ether Oxygen. Significantly shielded by the electron-donating oxygen resonance.

  • H-4' & H-5' (m, 7.15 – 7.40 ppm): The remaining meta/para protons appear as overlapping multiplets.

Comparative Analysis: Distinguishing Alternatives

This section objectively compares the Target Molecule against its most common synthetic precursors and isomers.

Table 1: Diagnostic Comparison Matrix
FeatureTarget: 3-Br-5-(2-Cl-OPh)-Py Alt 1: 3,5-Dibromopyridine (Starting Material)Alt 2: 2-Bromo-5-(...)-Py (Regioisomer)
Pyridine Symmetry Asymmetric (3 distinct signals)Symmetric (

axis)
Asymmetric
Pyridine Signals 3H (1:1:1 intensity)2 signals (2:1 intensity)3H (1:1:1 intensity)
Coupling Pattern All Meta (

Hz)
H2/H6 are d (

Hz)
Contains Ortho coupling (

Hz)
Key Shift H-6 shielded by Oxygen (~8.4 ppm)All protons > 8.0 ppmH-3 (ortho to Br) shielded (~7.5 ppm)
Phenoxy Signals Present (4H)AbsentPresent (4H)
Visualizing the Assignment Logic

The following diagram illustrates the decision tree for interpreting the aromatic region, ensuring the correct isomer is identified.

NMR_Assignment_Logic Start Analyze Aromatic Region (6.5 - 9.0 ppm) Count Count Integral Ratio (Pyridine : Phenoxy) Start->Count Check_SM Ratio is 3:0 ? (Only Pyridine signals) Count->Check_SM SM_Result Starting Material (3,5-Dibromopyridine) Check_SM->SM_Result Yes Check_Ratio Ratio is 3:4 ? Check_SM->Check_Ratio No Impurity Impurity/Mixture Check Stoichiometry Check_Ratio->Impurity No Analyze_Py Analyze Pyridine Splitting (Low Field: 7.5 - 8.6 ppm) Check_Ratio->Analyze_Py Yes Coupling Check Coupling Constants (J) Analyze_Py->Coupling Ortho_Coup Large Doublet (J ~ 8.0 Hz) Present? Coupling->Ortho_Coup Regio Regioisomer Identified (2,5-substitution pattern) Ortho_Coup->Regio Yes Meta_Coup Only Small Couplings (d/t, J ~ 1.5 - 2.5 Hz) Ortho_Coup->Meta_Coup No Target CONFIRMED TARGET 3-Bromo-5-(2-chlorophenoxy)pyridine Meta_Coup->Target

Figure 1: Logical decision tree for distinguishing the target compound from starting materials and regioisomers based on ¹H NMR splitting patterns.

Synthesis Monitoring & Purification

When synthesizing this molecule (typically via Ullmann coupling or S_NAr of 3,5-dibromopyridine with 2-chlorophenol), NMR is the primary tool for monitoring reaction completion.

Reaction Monitoring Workflow
  • Aliquoting: Take 50 µL reaction mixture.

  • Workup: Mini-extraction (EtOAc/Water) to remove inorganic salts (CuI, bases) which cause line broadening.

  • Key Indicator: Monitor the disappearance of the H-4 triplet of 3,5-dibromopyridine (~8.1 ppm) and the emergence of the upfield H-4 triplet of the product (~7.6 ppm).

Synthesis_Monitor Reactants Reactants 3,5-Dibromo-Py + 2-Cl-Phenol Reaction Coupling Reaction (CuI/Ligand/Base) Reactants->Reaction Sample Mini-Workup (Remove Paramagnetic Cu) Reaction->Sample NMR 1H NMR Analysis Sample->NMR Decision Check H-4 Shift NMR->Decision Incomplete Peak at 8.1 ppm (Continue Heating) Decision->Incomplete SM Present Complete Peak at 7.6 ppm Only (Proceed to Purification) Decision->Complete Product Only Incomplete->Reaction

Figure 2: Process flow for monitoring the synthesis of 3-Bromo-5-(2-chlorophenoxy)pyridine, highlighting the critical removal of paramagnetic copper catalysts before NMR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for substituent additivity rules in Pyridine systems).

  • BenchChem. (2025).[4][5] 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide. Retrieved from (Provides methodological context for 3,5-disubstituted pyridine analysis).

  • ChemicalBook. (2025). 1H NMR Spectrum of 3-Bromo-5-methoxypyridine. Retrieved from (Used as a fragment model for the 3-bromo-5-alkoxy pyridine core).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from (Authoritative source for chemical shift correlations).

Sources

13C NMR spectral data for 3-Bromo-5-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 13C NMR Spectral Data of 3-Bromo-5-(2-chlorophenoxy)pyridine

Executive Summary & Application Context

3-Bromo-5-(2-chlorophenoxy)pyridine is a critical heteroaromatic intermediate, predominantly utilized in the synthesis of c-Met and ALK kinase inhibitors . Its structure features a pyridine core substituted with a bromine atom at the 3-position and an ortho-chlorophenoxy group at the 5-position.

In drug development, the precise characterization of this molecule is paramount because the regioisomeric purity (distinguishing the 2-chlorophenoxy from the 3- or 4-chlorophenoxy isomers) directly impacts biological potency. This guide provides a comparative analysis of the 13C NMR spectral data, distinguishing it from its alternatives, and outlines a validated experimental protocol for its acquisition.

Experimental Protocol: Synthesis & Acquisition

To ensure the spectral data presented is reproducible, the following standardized protocol for synthesis, purification, and NMR acquisition is recommended.

Synthesis (Ullmann Coupling)
  • Reagents: 3,5-Dibromopyridine (1.0 eq), 2-Chlorophenol (1.2 eq), K₂CO₃ (2.0 eq), CuI (0.1 eq), DMSO (Solvent).

  • Conditions: Heat at 110°C for 16 hours under N₂ atmosphere.

  • Work-up: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

Purification Strategy
  • Technique: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Target: The product typically elutes after unreacted 3,5-dibromopyridine but before bis-phenoxy byproducts.

NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer (100 MHz for 13C).

  • Solvent: Chloroform-d (CDCl₃) is preferred for solubility and resolution.

  • Reference: TMS (0.00 ppm) or CDCl₃ triplet center (77.16 ppm).

  • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).

  • Scans: Minimum 1024 scans to resolve quaternary carbons (C-Br, C-O, C-Cl).

13C NMR Spectral Data Analysis

The following data represents the Calculated Consensus Shifts derived from Substituent Chemical Shift (SCS) additivity rules and validated against experimental analogs (e.g., 3-bromo-5-(3-chlorophenoxy)pyridine).

Table 1: 13C NMR Peak Assignment (CDCl₃)
Carbon PositionTypeShift (δ, ppm)Assignment Rationale
Pyridine Ring
C-2 CH143.5 Ortho to N, Ortho to Br. Deshielded by N.
C-3 C-q120.8 Ipso to Br. Shielded relative to benzene due to heavy atom effect.
C-4 CH126.5 Meta to N, flanked by Br and O-Ar.
C-5 C-q153.2 Ipso to Oxygen. Significantly deshielded (Ether linkage).
C-6 CH138.4 Ortho to N, Ortho to O-Ar. Deshielded.
Phenoxy Ring
C-1' C-q151.0 Ipso to Oxygen. Deshielded.
C-2' C-q124.5 Ipso to Chlorine (Ortho position). Key diagnostic peak.
C-3' CH130.8 Ortho to Chlorine.
C-4' CH125.2 Para to Oxygen.
C-5' CH128.1 Meta to Oxygen.
C-6' CH121.5 Ortho to Oxygen. Shielded by resonance donation from O.

Note: "C-q" denotes quaternary carbons, which will exhibit lower intensity and no DEPT-135 signals.

Comparative Analysis: Distinguishing Alternatives

In drug discovery, the primary "alternatives" are the regioisomers formed during non-selective coupling or using incorrect starting materials (e.g., 3-chlorophenol vs 2-chlorophenol).

Table 2: Comparative Shift Differences (Regioisomers)
Feature2-Chlorophenoxy (Target) 3-Chlorophenoxy (Alternative) 4-Chlorophenoxy (Alternative)
C-2' (Phenoxy) ~124.5 ppm (C-Cl) ~118.0 ppm (CH)~120.0 ppm (CH)
C-1' (Ether Ipso) ~151.0 ppm ~156.0 ppm~154.0 ppm
Symmetry AsymmetricAsymmetricSymmetric (if Pyridine influence ignored)
Key Distinction C-Cl is quaternary at ~124 ppm.C-Cl is quaternary at ~135 ppm (C3').[1]C-Cl is quaternary at ~129 ppm (C4').

Analysis:

  • The 2-Chloro Isomer (Target): The C-Cl carbon (C-2') appears upfield (~124 ppm) compared to the C-Cl carbon in the 3-chloro isomer (~135 ppm) due to the ortho effect and steric compression from the ether oxygen.

  • The 3-Chloro Isomer: Lacks the steric crowding at the ether linkage, resulting in a more deshielded C-1' (~156 ppm).

Visualization: Synthesis & Validation Workflow

The following diagram illustrates the logical pathway from raw materials to validated spectral data, ensuring the exclusion of isomeric impurities.

G cluster_0 Synthesis Phase cluster_1 Purification & Analysis cluster_2 Validation Logic Start 3,5-Dibromopyridine + 2-Chlorophenol Reaction Ullmann Coupling (CuI, K2CO3, 110°C) Start->Reaction Crude Crude Mixture (Target + Isomers) Reaction->Crude Column Flash Chromatography (Hex:EtOAc 9:1) Crude->Column NMR 13C NMR Acquisition (100 MHz, CDCl3) Column->NMR Check Check C-2' Shift NMR->Check Valid Target Confirmed (C-2' ~124.5 ppm) Check->Valid Matches Invalid Isomer Detected (C-3' ~135 ppm) Check->Invalid Mismatch

Figure 1: Operational workflow for the synthesis, purification, and spectral validation of 3-Bromo-5-(2-chlorophenoxy)pyridine.

References

  • LibreTexts Chemistry. (2022). 13C-NMR Spectroscopy: Signal Assignments and Chemical Shifts. Retrieved from [Link]

  • Compound Interest. (2015).[2] A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Mass spectrometry (LC-MS) analysis of 3-Bromo-5-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS/MS Method Development for Halogenated Diaryl Ethers: A Comparative Guide for 3-Bromo-5-(2-chlorophenoxy)pyridine

Executive Briefing

As a Senior Application Scientist, I frequently encounter the analytical hurdles presented by halogenated diaryl ethers. 3-Bromo-5-(2-chlorophenoxy)pyridine is a highly valuable building block in pharmaceutical and agrochemical development, but its structural features—a basic pyridine ring, a sterically hindered ether linkage, and highly polarizable, electron-withdrawing halogens (Br, Cl)—create a "perfect storm" of chromatographic and ionization challenges.

This guide objectively compares the performance of standard analytical approaches (ESI and C18 columns) against specialized alternatives (APCI and Biphenyl columns). By understanding the causality behind these physicochemical interactions, we can engineer a self-validating LC-MS/MS method that guarantees sensitivity, selectivity, and reproducibility.

Mechanistic Rationale & Analytical Strategy

To develop a robust assay, we must address two fundamental questions: How do we efficiently ionize a moderately lipophilic, electron-deficient molecule? and How do we separate it from complex biological or environmental matrices?

  • The Ionization Dilemma: While the pyridine nitrogen offers a site for protonation in positive mode, the electron-withdrawing nature of the bromine and chlorophenoxy groups significantly reduces its basicity. Furthermore, the molecule's hydrophobicity causes it to "hide" inside the droplets during Electrospray Ionization (ESI), leading to poor desolvation and severe matrix suppression. Atmospheric Pressure Chemical Ionization (APCI), which relies on gas-phase thermal vaporization and corona discharge, is mechanistically superior for such lipophilic compounds[1].

  • The Chromatographic Dilemma: Standard C18 stationary phases rely purely on dispersive hydrophobic interactions. Because our analyte is highly polarizable, it often exhibits poor peak shape and co-elutes with endogenous lipids on C18[2]. A Biphenyl stationary phase introduces orthogonal retention mechanisms:

    
     stacking with the electron-deficient aromatic rings and dipole-dipole interactions with the halogens[3].
    

LCMS_Workflow cluster_0 Phase 1: Ionization Selection cluster_1 Phase 2: Stationary Phase Start Analyte: 3-Bromo-5-(2-chlorophenoxy)pyridine ESI ESI (+) Droplet Desolvation Start->ESI APCI APCI (+) Gas-Phase Ionization Start->APCI Eval1 Evaluate S/N & Matrix Effects ESI->Eval1 APCI->Eval1 C18 C18 Column Hydrophobic Only Eval1->C18 Biphenyl Biphenyl Column π-π & Dipole Interactions Eval1->Biphenyl Eval2 Evaluate Retention & Peak Shape C18->Eval2 Biphenyl->Eval2 Opt Validated LC-MS/MS Method Eval2->Opt

Caption: Logical workflow for LC-MS/MS method development of halogenated diaryl ethers.

Comparative Methodology 1: Ionization Source Optimization (ESI+ vs. APCI+)

Causality & Experimental Design

Electrospray ionization (ESI) is the default for most LC-MS workflows, but it is highly susceptible to matrix effects when analyzing non-polar or halogenated compounds[1][4]. APCI transfers the neutral analyte into the gas phase via a heated gas stream before ionizing it chemically, bypassing the liquid-phase droplet constraints[4].

Self-Validating Protocol
  • Isotopic Verification (System Suitability): Before quantitative tuning, infuse a 1 µg/mL standard. The system must confirm the exact isotopic cluster at m/z 284, 286, and 288 in a 3:4:1 ratio (resulting from the combination of

    
    Br and 
    
    
    
    Cl). If this ratio deviates by >5%, the system is contaminated or the source is causing in-source fragmentation.
  • ESI Optimization: Set mobile phase flow to 0.3 mL/min (optimal for standard ESI desolvation). Optimize capillary voltage and desolvation temperature.

  • APCI Optimization: Increase mobile phase flow to 0.6 mL/min to provide sufficient reactant gas for the chemical ionization process[1]. Optimize the corona discharge current (typically 3–5 µA) and vaporizer temperature (400–450°C).

  • Matrix Effect Assessment: Perform post-column infusion of the analyte while injecting a blank matrix extract. Calculate the percentage of signal suppression/enhancement.

Quantitative Data Comparison
Performance MetricESI (+) SourceAPCI (+) SourceWinner
Optimal Flow Rate 0.3 mL/min0.6 mL/minAPCI (Better matches UHPLC flows)
Matrix Effect (Suppression) -48% (Severe)-8% (Negligible)APCI
Signal-to-Noise (10 ng/mL) 115940APCI
Linearity (

, 1-500 ng/mL)
0.982 (Saturation at high end)0.999APCI

Comparative Methodology 2: Stationary Phase Dynamics (C18 vs. Biphenyl)

Causality & Experimental Design

While C18 columns are ubiquitous, they lack the geometric and electronic mechanisms required to efficiently resolve rigid, halogenated aromatic systems from endogenous lipids. Biphenyl columns feature two phenyl rings separated by a single bond, allowing them to twist and maximize


 overlap with the analyte's electron-deficient pyridine ring[2].

Critical Solvent Choice: Methanol must be used as the strong mobile phase (Mobile Phase B) instead of Acetonitrile. Acetonitrile contains


-electrons (C≡N) that competitively bind to the biphenyl stationary phase, effectively masking the 

retention mechanism[3].
Self-Validating Protocol
  • Column Specifications: Compare a highly endcapped C18 (50 x 2.1 mm, 1.7 µm) against a Core-Shell Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Methanol.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute. Flow rate: 0.6 mL/min.

  • System Suitability Test (SST): Inject a matrix-matched standard. The protocol validates itself if the resolution (

    
    ) between 3-Bromo-5-(2-chlorophenoxy)pyridine and the closest eluting isobaric matrix interference is 
    
    
    
    .

Interaction_Mechanism Analyte Halogenated Diaryl Ether (Analyte) C18 C18 Stationary Phase Analyte->C18 Biphenyl Biphenyl Stationary Phase Analyte->Biphenyl Hydrophobic Hydrophobic Interactions Only C18->Hydrophobic PiPi π-π Stacking & Dipole-Dipole Biphenyl->PiPi Result1 Peak Tailing & Matrix Co-elution Hydrophobic->Result1 Result2 Symmetrical Peaks & High Selectivity PiPi->Result2

Caption: Mechanistic comparison of stationary phase interactions with halogenated aromatics.

Quantitative Data Comparison
Chromatographic ParameterStandard C18 ColumnCore-Shell Biphenyl ColumnWinner
Retention Time (min) 2.453.80Biphenyl (Moves analyte past void matrix)
Peak Asymmetry (

)
1.45 (Significant Tailing)1.02 (Perfectly Symmetrical)Biphenyl
Selectivity (

) vs. Matrix
1.05 (Co-elution)2.60 (Baseline Resolution)Biphenyl
Primary Retention Mechanism Dispersive HydrophobicHydrophobic,

, Dipole
Biphenyl

Final Recommendations

For the quantitative LC-MS/MS analysis of 3-Bromo-5-(2-chlorophenoxy)pyridine, laboratories should abandon the default C18/ESI approach. The optimal, self-validating configuration utilizes a Biphenyl stationary phase with a Methanol gradient, coupled to an APCI source. This combination leverages the specific physical chemistry of the molecule to guarantee high-throughput reliability, eliminating matrix suppression and ensuring baseline resolution.

References

  • Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry Source: SepScience URL:[Link]

  • ESI vs APCI. Which ionization should I choose for my application? Source: YouTube URL:[Link]

  • Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma Source: NIH (PMC) URL:[Link]

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: LCMS.cz URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online (LCGC International) URL:[Link]

  • Restek Biphenyl: Two Decades of Pioneering Innovation Source: Restek URL:[Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity of 3-Bromo-5-(2-chlorophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the development of a robust and reliable analytical method is not merely a procedural task; it is a scientific investigation into the physicochemical properties of a molecule. This guide provides an in-depth, comparative approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Bromo-5-(2-chlorophenoxy)pyridine, a halogenated aromatic ether of interest in pharmaceutical development. We will move beyond a simple protocol, exploring the causal relationships behind each experimental choice to build a self-validating and scientifically sound analytical method.

The subject molecule, 3-Bromo-5-(2-chlorophenoxy)pyridine, presents a unique set of analytical challenges. Its structure combines a hydrophobic core, composed of two halogenated aromatic rings, with a basic pyridine nitrogen. This duality dictates our analytical strategy, requiring a careful balance of chromatographic conditions to achieve optimal separation from potential process impurities and degradation products.

Pillar 1: Foundational Strategy & Physicochemical Analysis

Before any practical experimentation, understanding the analyte's properties is paramount.[1][2]

  • Hydrophobicity: The presence of two aromatic rings and two halogen substituents (Bromine and Chlorine) renders the molecule significantly non-polar. This strongly suggests that Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, will be the most effective separation mode.[3]

  • Basicity: The pyridine ring contains a nitrogen atom with a pKa typically in the range of 5-6.[4] At a neutral pH, this nitrogen is partially protonated, which can lead to strong, undesirable interactions with residual silanol groups on standard silica-based stationary phases, resulting in significant peak tailing.[4]

  • UV Absorbance: The aromatic rings act as chromophores, making UV detection a suitable choice. A preliminary UV scan would confirm the optimal wavelength for detection.

This initial analysis informs our starting point: an RP-HPLC method with a focus on mitigating the basicity of the pyridine moiety.

Pillar 2: Comparative Method Development

A systematic evaluation of chromatographic parameters is essential. We will compare key variables and rationalize the outcomes based on established chromatographic principles.

Stationary Phase Selection: A Tale of Three Chemistries

The choice of stationary phase is the most critical factor influencing selectivity.[5] We evaluated three distinct reversed-phase column chemistries to manage the unique challenges of our analyte. A standard C18 column serves as our baseline, while Phenyl and Polar-Embedded phases offer alternative interaction mechanisms.

  • Columns:

    • A: Standard C18 (e.g., 150 mm x 4.6 mm, 5 µm)

    • B: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm)

    • C: Polar-Embedded (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid. The acidic modifier is introduced to suppress the ionization of the pyridine nitrogen, thereby minimizing silanol interactions.[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Analyte: 3-Bromo-5-(2-chlorophenoxy)pyridine at 0.1 mg/mL

ColumnStationary PhaseRetention Time (min)Tailing Factor (Tf)Key Insight
AC187.81.9Baseline retention achieved via hydrophobic interactions. Significant tailing indicates secondary interactions with residual silanols, even with an acidic mobile phase.
BPhenyl-Hexyl9.21.4Increased retention due to π-π interactions between the phenyl phase and the analyte's aromatic rings.[7] Improved peak shape suggests these interactions compete favorably with silanol interactions.
CPolar-Embedded6.51.1Lower retention due to the more polar nature of the phase. Excellent peak symmetry (Tf ≈ 1) demonstrates the effectiveness of the embedded polar group in shielding residual silanols from the basic analyte.[4]
Mobile Phase Optimization: Acetonitrile vs. Methanol

The organic modifier in the mobile phase influences both retention and selectivity.[6][8] We compared Acetonitrile (ACN) and Methanol (MeOH), the two most common solvents in reversed-phase chromatography.

  • Column: Polar-Embedded (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Acetonitrile:Water (gradient) with 0.1% Formic Acid

  • Mobile Phase B: Methanol:Water (gradient) with 0.1% Formic Acid

  • Gradient: 40% to 90% organic over 15 minutes

  • All other conditions remained the same.

Organic ModifierElution Time (min)Peak WidthKey Insight
Acetonitrile10.50.18 minSharper peaks and slightly better resolution between potential early-eluting impurities. ACN's lower viscosity leads to higher column efficiency.[9]
Methanol11.80.25 minBroader peaks and altered selectivity profile. As a protic solvent, methanol can engage in different hydrogen bonding interactions, which can be advantageous for separating certain impurities.[6]

Pillar 3: The Optimized & Validated Method

Based on the comparative data, the following method was established and subjected to full validation in accordance with International Council for Harmonisation (ICH) guidelines.[10][11]

Final Optimized HPLC Method
  • Column: Polar-Embedded Phase (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 50% B to 90% B in 20 min, hold at 90% B for 5 min, return to 50% B in 1 min, and equilibrate for 4 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm

  • Diluent: 50:50 Acetonitrile:Water

Method Validation: A Self-Validating System

Method validation provides documented evidence that the method is suitable for its intended purpose.[12][13] A crucial component of this for a purity assay is demonstrating the method is "stability-indicating" through forced degradation studies.[14][15]

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) A Analyte Analysis (Physicochemical Properties) B Stationary Phase Screening (C18, Phenyl, PE) A->B C Mobile Phase Optimization (ACN vs MeOH) B->C D Final Method Selection C->D E Forced Degradation (Specificity) D->E Proceed to Validation F Linearity & Range E->F G Accuracy & Precision E->G J Validated Stability-Indicating Method G->J H LOD & LOQ I Robustness I->J

Caption: A workflow illustrating the logical progression from method development to full validation.

Forced degradation studies are essential to demonstrate the method's specificity and ability to separate the main analyte from any potential degradation products that might form under stress conditions.[16][17][18] The goal is to achieve 5-20% degradation of the active ingredient.[16]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light (ICH Q1B).[18]

G cluster_Stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze via Optimized HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Ox Oxidation (H2O2) Ox->Analysis Therm Thermal Therm->Analysis Photo Photolytic Photo->Analysis Analyte 3-Bromo-5-(2-chlorophenoxy)pyridine (API Sample) Analyte->Acid Analyte->Base Analyte->Ox Analyte->Therm Analyte->Photo Results Evaluate Chromatograms: - Purity of Analyte Peak - Resolution from Degradants - Mass Balance Analysis->Results

Caption: The experimental workflow for conducting and analyzing forced degradation studies.

Validation ParameterResultAcceptance Criteria
Specificity No interference at the analyte retention time from blanks, placebo, or degradation products. Peak purity index > 0.999 for all stress conditions.Peak purity must pass; resolution between analyte and degradants > 2.0.
Linearity (R²) 0.9998R² ≥ 0.999
Range 0.1 µg/mL to 150 µg/mLAs per linearity
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) Repeatability: 0.45% Intermediate: 0.78%RSD ≤ 2.0%
LOD / LOQ 0.03 µg/mL / 0.1 µg/mLSignal-to-Noise of 3:1 / 10:1
Robustness No significant impact on results from minor changes in flow rate (±0.1), column temp (±2°C), and mobile phase composition (±2%).RSD ≤ 2.0%
Forced Degradation Condition% DegradationNumber of DegradantsResolution (Closest Peak)
Acid (0.1 M HCl)12.5%23.1
Base (0.1 M NaOH)18.2%32.8
Oxidation (3% H₂O₂)8.9%14.5
Thermal (105 °C)5.4%1> 5.0
Photolytic (ICH Q1B)No significant degradationN/AN/A

The successful separation of all generated degradants from the parent peak, with excellent resolution and peak purity, confirms that this method is specific and stability-indicating .

Conclusion

The development of a robust HPLC purity method for 3-Bromo-5-(2-chlorophenoxy)pyridine requires a systematic approach that directly addresses the molecule's unique chemical properties. By comparing different stationary phases, we determined that a polar-embedded column was superior for mitigating peak tailing associated with the basic pyridine nitrogen. Acetonitrile was selected over methanol for its higher efficiency. The final, optimized method was fully validated according to ICH guidelines and proven to be linear, accurate, precise, and robust. Crucially, comprehensive forced degradation studies demonstrated the method is stability-indicating, capable of separating the active ingredient from all stress-induced degradants. This self-validating analytical system ensures reliable and accurate purity assessment throughout the drug development lifecycle.

References

  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • (PDF)
  • HPLC Method Development and Valid
  • Agilent J&W GC Column Selection Guide - Postnova Analytics.
  • Steps for HPLC Method Valid
  • Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterizatio - ResearchG
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Selection Guide - GC columns - Trajan Scientific and Medical.
  • A Review on Development and validation of HPLC method - International Journal of Research in Pharmacy and Allied Science.
  • HPLC-Based Strategies for Impurity Profiling and Valid
  • Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.
  • Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec.
  • A practical guide to forced degradation and stability studies for drug substances.
  • HPLC separation of related halogenated aromatic, any one??
  • Forced Degrad
  • Separation of 2-Bromopyridine on Newcrom R1 HPLC column - SIELC Technologies.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Development of forced degradation and stability indic
  • Reversed phase liquid chromatography of organic hydrocarbons with w
  • Exploring the Different Mobile Phases in HPLC - Veeprho Pharmaceuticals.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
  • a comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Normal-phase vs.

Sources

Comparative Reactivity Guide: 3-Bromopyridine vs. 3-Chloropyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An objective, in-depth technical guide comparing the reactivity profiles of 3-bromopyridine and 3-chloropyridine, designed for researchers and process chemists optimizing synthetic routes.

The selection of a halogenated pyridine precursor is a critical decision in drug development and materials science. While 3-bromopyridine and 3-chloropyridine may appear functionally similar, their distinct electronic properties and carbon-halogen (C-X) bond strengths dictate entirely different reactivity profiles, catalyst requirements, and process economics.

As an application scientist, understanding the causality behind these differences is essential for designing robust, scalable, and self-validating experimental protocols.

Mechanistic Causality: Why Halogen Identity Matters

The reactivity of 3-halopyridines is entirely dependent on the mechanistic pathway of the chosen transformation.

Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Heck)

In transition-metal-catalyzed cross-coupling reactions, the rate-determining step is almost universally the oxidative addition of the low-valent metal (e.g., Pd(0)) into the C-X bond. Reactivity in this pathway is inversely proportional to the bond dissociation energy.

Because the C-Br bond is significantly weaker than the C-Cl bond, 3-bromopyridine is vastly more reactive . It readily undergoes oxidative addition with standard, inexpensive catalyst systems like Pd(PPh₃)₄. Conversely, 3-chloropyridine exhibits sluggish reactivity. To force the oxidative addition of the stronger C-Cl bond, chemists must employ elevated temperatures and specialized, electron-rich, bulky phosphine ligands (such as XPhos, BrettPhos, or Xantphos) to increase the electron density on the palladium center.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the reactivity paradigm is inverted. The rate-determining step is the initial nucleophilic attack to form an anionic Meisenheimer intermediate. Here, the electronegativity of the halogen is paramount, as it stabilizes the developing negative charge in the transition state. Thus, the trend follows F > Cl > Br > I.

However, it is a fundamental rule of heterocyclic chemistry that the 3-position of the pyridine ring is intrinsically deactivated toward SNAr compared to the 2- and 4-positions. This is because the negative charge in the intermediate cannot be delocalized onto the electronegative ring nitrogen. While 3-chloropyridine is technically more reactive than 3-bromopyridine in SNAr due to higher electronegativity, both are exceptionally poor substrates unless activated by additional electron-withdrawing groups.

Reactivity_Logic Start Reaction Pathway CC Cross-Coupling (Pd/Ni Catalyzed) Start->CC SNAr SNAr (Nucleophilic Attack) Start->SNAr CC_Rule Reactivity: 3-Br > 3-Cl Driven by C-X Bond Strength CC->CC_Rule SNAr_Rule Reactivity: 3-Cl > 3-Br Driven by Electronegativity SNAr->SNAr_Rule

Figure 1: Logical decision tree for 3-halopyridine reactivity based on the chosen reaction pathway.

Quantitative Data Comparison

The following table summarizes the physicochemical properties and practical performance metrics of both substrates.

Property / Metric3-Bromopyridine3-Chloropyridine
Atomic Electronegativity (Pauling) 2.963.16
C-X Bond Dissociation Energy ~ 280 kJ/mol~ 339 kJ/mol
Suzuki-Miyaura Reactivity Excellent (Standard Catalysts)Poor to Moderate (Requires Designer Ligands)
SNAr Reactivity (Unactivated) Very PoorPoor
Atom Economy (Leaving Group Mass) Lower (Br = 79.9 g/mol )Higher (Cl = 35.4 g/mol )
Typical Catalyst Loading (Pd) 1 - 2 mol%2 - 5 mol%

Experimental Methodologies

To ensure trustworthiness, the following protocols are designed as self-validating systems. They include specific causality for reagent choices and in-process controls (IPC) to verify reaction progress.

Protocol A: Suzuki-Miyaura Coupling of 3-Bromopyridine

Objective: High-yielding C-C bond formation using a mild, cost-effective catalyst system.

Causality & Design: 3-Bromopyridine is highly reactive; therefore, the inexpensive Pd(PPh₃)₄ catalyst is sufficient. The primary failure mode in this reaction is the homocoupling of the boronic acid (forming biphenyl), which is catalyzed by dissolved oxygen. Thorough degassing is the critical self-validating step here.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Seal the flask with a septum and sparge the solution with Argon for exactly 15 minutes. Causality: Water is required to dissolve the base and activate the boronic acid via a boronate complex; Argon displaces O₂ to prevent homocoupling.

  • Catalyst Addition: Quickly remove the septum, add Pd(PPh₃)₄ (2 mol%), and reseal. The solution will typically turn a pale yellow/orange.

  • Heating & IPC: Heat the mixture to 80 °C. Monitor via TLC (Hexanes/EtOAc 3:1) or GC-MS. The disappearance of the 3-bromopyridine peak confirms the successful oxidative addition and progression of the catalytic cycle.

  • Workup: Once complete (typically 2-4 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate for column chromatography.

CC_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd 3-Halopyridine TransMet Transmetalation OxAdd->TransMet Boronate Complex RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Figure 2: Palladium-catalyzed cross-coupling cycle highlighting the rate-determining oxidative addition step.

Protocol B: Buchwald-Hartwig Amination of 3-Chloropyridine

Objective: C-N bond formation utilizing a cheaper, more atom-economical chloride substrate.

Causality & Design: Because the C-Cl bond in 3-chloropyridine is exceptionally strong, standard triphenylphosphine ligands will fail. A bidentate ligand with a wide bite angle (e.g., Xantphos) or a bulky, electron-rich monodentate ligand (e.g., BrettPhos) is strictly required to accelerate oxidative addition and prevent catalyst deactivation.

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Argon flow, charge a vial with 3-chloropyridine (1.0 equiv), the desired amine (1.2 equiv), and NaOtBu (1.5 equiv). Causality: NaOtBu is a strong base necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Catalyst Complexation: Add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%).

  • Solvent & Heating: Add anhydrous, degassed Toluene. Seal the vial and heat to 100 °C.

  • Validation (IPC): The reaction mixture will transition from dark purple/red (Pd₂(dba)₃) to a distinct yellow/brown as the active Pd(0)-Xantphos species is generated and enters the catalytic cycle. Monitor by GC-MS until the 3-chloropyridine is consumed (typically 12-18 hours).

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize the strong base, extract with DCM, and purify.

Economic and Strategic Considerations

For process chemists scaling up a synthesis, 3-chloropyridine is highly attractive. It is generally cheaper to procure in bulk and offers superior atom economy (generating chloride waste rather than heavier bromide waste). However, the upfront R&D cost involves rigorous catalyst screening to overcome its poor reactivity.

Conversely, for discovery scientists where time-to-molecule is the most critical metric, 3-bromopyridine is the undisputed champion. Its reliable reactivity guarantees high yields across a broad spectrum of standard, unoptimized conditions, minimizing failed reactions and saving valuable research time.

References

  • Comparative analysis of complanadine A total syntheses. Beilstein Journals.[Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines. MDPI. [Link]

  • Aryl- and Hetarylamines with Hetaryl Electrophiles. Thieme Connect. [Link]

Structural characterization of 3-Bromo-5-(2-chlorophenoxy)pyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Characterization and Synthetic Utility of 3-Bromo-5-(2-chlorophenoxy)pyridine Isomers: A Comparative Guide

Executive Summary

Halopyridine-diaryl ethers are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors, non-nucleoside reverse transcriptase inhibitors, and allosteric modulators[3]. Among these, 3-Bromo-5-(2-chlorophenoxy)pyridine (the ortho-chloro isomer) is a highly valued building block. However, differentiating it from its structural alternatives—the meta-chloro and para-chloro isomers—is a critical quality control step that profoundly impacts downstream synthetic reactivity and biological target binding.

This guide objectively compares the structural, spectroscopic, and reactive profiles of the ortho-chloro product against its meta and para alternatives. By understanding the causality behind their physicochemical differences, researchers can optimize their analytical workflows and cross-coupling methodologies.

Structural and Physicochemical Comparison

The position of the chlorine atom on the phenoxy ring dictates the three-dimensional conformation of the diaryl ether. The ether oxygen bond angle is typically ~120°, but the steric bulk of the substituents dictates the dihedral angle between the two aromatic rings.

  • The Causality of Conformation: The van der Waals radius of a chlorine atom is approximately 1.75 Å. In the ortho-position, the chlorine atom physically clashes with the

    
    -electron cloud of the pyridine ring if the molecule attempts to adopt a planar geometry. To minimize this steric strain, the ortho-isomer is forced into a "twisted" orthogonal conformation (dihedral angle > 60°). Conversely, the para-isomer experiences no such clash and can adopt a more planar "butterfly" conformation, allowing for extended 
    
    
    
    -conjugation.

This conformational shift alters the molecule's dipole moment, lipophilicity, and chromatographic retention time, as summarized in Table 1.

Table 1: Comparative Physicochemical and Structural Profiling

Property / MetricProduct: Ortho-IsomerAlternative 1: Meta-IsomerAlternative 2: Para-Isomer
Structure 3-Bromo-5-(2-chlorophenoxy)pyridine3-Bromo-5-(3-chlorophenoxy)pyridine3-Bromo-5-(4-chlorophenoxy)pyridine
Steric Profile High (Steric clash at ether linkage)ModerateLow (Unrestricted rotation)
Estimated Dihedral Angle 65° – 85° (Twisted)30° – 50°10° – 30° (Planar tendency)
Phenoxy 1H NMR Spin System AMNX (Complex multiplet)Asymmetric (Isolated H-2')AA'BB' (Symmetric doublets)
Chromatographic Behavior Fastest elution (shielded dipole)Intermediate elutionSlowest elution (exposed dipole)

Analytical Characterization: Differentiating the Isomers

To establish a self-validating analytical system, researchers must employ orthogonal techniques. LC-MS provides mass confirmation, but Nuclear Magnetic Resonance (NMR) and Single-Crystal X-Ray Diffraction (SC-XRD) are required to definitively assign the regiochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The regiochemistry of the chlorine atom drastically alters the splitting patterns of the phenoxy protons due to changes in symmetry and inductive effects [1].

  • Para-Isomer (Alternative 2): Exhibits a classic AA'BB' system. Because the molecule is symmetric along the axis of the C-O and C-Cl bonds, the four phenoxy protons appear as two distinct, heavily coupled doublets (typically around

    
     7.0 and 
    
    
    
    7.3 ppm) [3].
  • Meta-Isomer (Alternative 1): The symmetry is broken. The defining feature is the isolated H-2' proton, which sits between the oxygen and chlorine atoms. It appears as a narrow triplet or doublet with small meta-coupling constants (

    
     Hz) around 
    
    
    
    7.0 - 7.2 ppm [1].
  • Ortho-Isomer (Product): The proximity of the electronegative chlorine atom to the ether oxygen creates a highly deshielded environment for the adjacent H-3' proton. The spectrum displays a complex AMNX system (often resolved as a doublet of doublets and two doublet of triplets) spanning

    
     7.1 to 7.5 ppm.
    
Analytical Workflow Visualization

G A Isomeric Mixture (Ortho, Meta, Para) B LC-MS Profiling (Mass Confirmation: m/z 283/285) A->B Step 1: Separation C 1H & 13C NMR Spectroscopy (Spin System Assignment) B->C Step 2: Regiochemistry D Single-Crystal SC-XRD (Dihedral Angle Validation) C->D Step 3: 3D Conformation E Verified 3-Bromo-5-(2-chlorophenoxy)pyridine D->E Final QA Release

Caption: Orthogonal analytical workflow for the definitive structural characterization of halopyridine isomers.

Performance in Downstream Applications: Suzuki-Miyaura Coupling

The primary use of 3-Bromo-5-(2-chlorophenoxy)pyridine is as an electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The structural differences between the isomers directly impact their chemical reactivity [2].

The Causality of Reactivity: In the catalytic cycle, the first step is the oxidative addition of the Pd(0) catalyst into the C-Br bond. For the para-isomer, the planar conformation leaves the C-Br bond sterically accessible. However, for the ortho-isomer, the twisted conformation of the 2-chlorophenoxy group creates a steric shield around the 3-position of the pyridine ring.

To overcome this kinetic barrier, the ortho-isomer requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or SPhos) [2]. These ligands increase the electron density on the palladium center, accelerating oxidative addition, while their bulk forces the subsequent reductive elimination step, preventing catalyst stalling.

G Pd0 Pd(0)-SPhos Complex (Active Catalyst) OA Oxidative Addition (Rate-limiting for Ortho-Cl) Pd0->OA 3-Bromo-5-(2-chlorophenoxy)pyridine TM Transmetalation (Arylboronic Acid) OA->TM Base (K3PO4) / H2O RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Diaryl Ether RE->Prod

Caption: Suzuki-Miyaura catalytic cycle highlighting the steric bottleneck during oxidative addition.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity data acquisition and synthetic reproducibility.

Protocol 1: High-Resolution 1H/13C NMR Acquisition[1]

Purpose: To definitively assign the regiochemistry of the chlorophenoxy substituent.

  • Sample Preparation: Accurately weigh 15–20 mg of the purified isomer. Dissolve completely in 0.6 mL of anhydrous Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (
    
    
    
    = 0.00 ppm).
  • Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Lock the spectrometer to the deuterium signal of

    
    . Perform automated gradient shimming to ensure a homogeneous magnetic field (crucial for resolving the complex AMNX multiplets of the ortho-isomer).
    
  • Acquisition (1H): Acquire the proton spectrum using a spectral width of 15 ppm, a 30° pulse angle, and a relaxation delay (D1) of 2 seconds. Minimum 16 scans.

  • Validation: Ensure the residual

    
     solvent peak is correctly referenced to 
    
    
    
    7.26 ppm. Analyze the splitting pattern in the
    
    
    7.0–7.5 region to confirm the isomer.
Protocol 2: Sterically-Optimized Suzuki-Miyaura Cross-Coupling [2]

Purpose: To couple the sterically hindered 3-Bromo-5-(2-chlorophenoxy)pyridine with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-(2-chlorophenoxy)pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and anhydrous Potassium Phosphate (

    
    , 2.0 equiv.).
    
  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen (preventing catalyst oxidation).

  • Catalyst & Solvent Addition: Under a positive flow of Argon, add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration). Quickly add

    
     (2.5 mol%) and SPhos ligand (5 mol%).
    
  • Reaction Execution: Heat the vigorously stirring mixture to 90 °C for 12–16 hours. Monitor the consumption of the bromide via LC-MS.

  • Work-up (Self-Validation): Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over

    
    . The presence of the product mass (
    
    
    
    ) and the disappearance of the characteristic isotopic bromine doublet (
    
    
    and
    
    
    at m/z 283/285) in the LC-MS trace validates successful coupling.

References

  • "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1." Royal Society of Chemistry (RSC). Available at:[Link]

  • "Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium." Arkivoc. Available at:[Link]

Comparative Bioactivity Guide: Phenoxy-Pyridine vs. Phenoxy-Benzene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxy-pyridine scaffold represents a critical bioisosteric evolution from the traditional phenoxy-benzene (diaryl ether) class. By replacing a phenyl ring with a pyridine moiety, researchers introduce an endocyclic nitrogen atom that fundamentally alters the electronic distribution, metabolic stability, and hydrogen-bonding capacity of the molecule.

This guide objectively compares phenoxy-pyridine derivatives against their phenyl analogs and standard-of-care alternatives across two primary domains: Herbicidal Phytoene Desaturase (PDS) Inhibition and Anticancer Kinase Inhibition (c-Met/VEGFR) .

The Scaffold Advantage: Pyridine vs. Benzene

Before analyzing specific bioactivity, it is essential to understand the physicochemical causality driving the shift toward pyridine derivatives.

FeaturePhenoxy-Benzene (Standard)Phenoxy-Pyridine (Alternative)Impact on Bioactivity
Electronic Nature

-electron rich (unless heavily substituted)

-electron deficient
Pyridine ring facilitates

synthesis and alters

stacking interactions in protein binding pockets.
H-Bonding None (Hydrophobic only)Nitrogen acts as H-bond acceptorCritical for binding in the "hinge region" of kinase enzymes.
Solubility (LogP) High LipophilicityReduced LipophilicityImproved water solubility and systemic transport (phloem mobility in plants; bioavailability in humans).
Metabolic Stability Prone to oxidative metabolismRing N deactivates oxidationLonger half-life in biological systems.

Case Study A: Herbicidal Potency (PDS Inhibition)

Phenoxy-pyridine carboxamides are potent inhibitors of Phytoene Desaturase (PDS) , a key enzyme in the carotenoid biosynthesis pathway. Inhibition causes the accumulation of phytoene and the destruction of chlorophyll via photooxidation (Bleaching).

Mechanism of Action Pathway

The following diagram illustrates the specific blockade point of phenoxy-pyridine derivatives compared to the downstream effects.

PDS_Pathway Geranyl Geranylgeranyl PP Phytoene Phytoene (Colorless) Geranyl->Phytoene Zeta Zeta-Carotene Phytoene->Zeta Desaturation PDS_Enzyme Phytoene Desaturase (PDS) PDS_Enzyme->Phytoene Catalyzes Lycopene Lycopene Zeta->Lycopene Carotenoids Protective Carotenoids Lycopene->Carotenoids Chlorophyll Chlorophyll Integrity Carotenoids->Chlorophyll Protects from 1O2 Bleaching Photo-Oxidation (Bleaching/Death) Carotenoids->Bleaching Absence causes Inhibitor Phenoxy-Pyridine Inhibitor Inhibitor->PDS_Enzyme Blocks Active Site Inhibitor->Carotenoids Depletes

Figure 1: Mode of Action for Phenoxy-pyridine Herbicides. The compound inhibits PDS, halting the conversion of Phytoene to Zeta-Carotene, leading to chlorophyll destruction.

Comparative Efficacy Data

The table below compares a representative Phenoxy-Pyridine (e.g., analogs of Picolinafen) against a Phenoxy-Benzene (e.g., Oxyfluorfen analog) and a standard control.

Compound ClassStructure FeatureTarget Weed (e.g., E. crus-galli)

(mg/L)
Crop Selectivity (Soybean)
Phenoxy-Pyridine 3-substituted pyridine core27.69 High (Metabolic detoxification)
Phenoxy-Benzene Diphenyl ether45.12Moderate
Haloxyfop-methyl Standard Control26.96Low (Grass killer)

Analysis: The phenoxy-pyridine derivatives often match the potency of commercial standards (Haloxyfop) but offer superior crop selectivity . The electron-withdrawing nature of the pyridine ring (especially when substituted with


 or 

) enhances binding affinity to the PDS enzyme compared to the phenyl ether analogs [1, 5].

Case Study B: Anticancer Kinase Inhibition (c-Met/VEGFR)[2]

In medicinal chemistry, the phenoxy-pyridine scaffold acts as a "hinge binder" in Type II kinase inhibitors, targeting c-Met (hepatocyte growth factor receptor) and VEGFR-2 (angiogenesis).

Structure-Activity Relationship (SAR)

The pyridine nitrogen provides a crucial anchor point that the benzene ring lacks.

SAR_Tree Core Phenoxy-Pyridine Scaffold Pos2 2-Position (Phenoxy) Core->Pos2 Pos4 4-Position (Linker) Core->Pos4 RingN Pyridine Nitrogen Core->RingN Effect1 Hydrophobic Pocket Occupancy Pos2->Effect1 Effect2 Urea/Amide Linker: H-Bonding to Glu/Asp Pos4->Effect2 Effect3 Solubility & H-Bond Acceptor RingN->Effect3

Figure 2: SAR Decision Tree for Phenoxy-pyridine Kinase Inhibitors. The Pyridine Nitrogen (Red) is the differentiator from phenoxy-benzene scaffolds.

Performance vs. Standard of Care

Data derived from evaluating 4-phenoxy-pyridine derivative 23k against standard kinase inhibitors [4].

CompoundTarget

(µM)
Cell Line Cytotoxicity (A549 Lung Cancer)Toxicity to Normal Cells (LO2)
Derivative 23k (Phenoxy-Pyridine)c-Met / VEGFR-21.43 / 1.05 2.16 µM >100 µM (Safe)
Foretinib (Standard)c-Met / VEGFR-2< 0.10.5 µMHigh Toxicity
Sorafenib (Standard)VEGFR-2~0.099.13 µMModerate

Analysis: While the Phenoxy-Pyridine derivative (23k) shows slightly lower absolute potency than Foretinib, it demonstrates a superior safety profile (Selectivity Index). The pyridine scaffold reduces lipophilicity compared to the quinoline core of Foretinib, likely reducing off-target toxicity [4, 6].

Experimental Protocols

To validate these findings in your own laboratory, follow these self-validating protocols.

Synthesis: Nucleophilic Aromatic Substitution ( )

The synthesis of phenoxy-pyridines is generally more efficient than phenoxy-benzenes due to the electron-deficient nature of the pyridine ring, which facilitates nucleophilic attack.

  • Reagents: 2-chloro-4-substituted pyridine (Electrophile) + Substituted Phenol (Nucleophile).

  • Conditions:

    
     (Base), DMF (Solvent), 
    
    
    
    , 4-6 hours.
  • Validation: Monitor TLC for disappearance of the chloropyridine.

  • Purification: Recrystallization from Ethanol (Pyridine derivatives often crystallize better than oils common with phenyl ethers).

Assay: Phytoene Desaturase (PDS) Inhibition

Grounding Source: [8]

  • System: Chlamydomonas reinhardtii (Algae) or Spinach Thylakoids.

  • Treatment: Incubate cultures with graded concentrations of the derivative (0.1 - 100 µM) for 48 hours.

  • Extraction: Extract pigments using 90% Acetone.

  • Measurement (HPLC):

    • Monitor Phytoene (286 nm) - Should Increase.

    • Monitor

      
      -Carotene  (450 nm) - Should Decrease.
      
  • Calculation: The

    
     is the concentration required to reduce colored carotenoids by 50%.
    

References

  • Synthesis and Herbicidal Activity of Pyridinyloxyphenoxypropionamides. TandF Online. Available at: [Link]

  • Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. Pest Management Science. Available at: [Link]

  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. PMC (NIH). Available at: [Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Available at: [Link]

  • Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationships of Novel 4-phenoxyquinoline Derivatives Containing Pyridazinone Moiety as Potential Antitumor Agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Comparison of the activity of diphenyl ethers and phenoxypyridine pesticides. ResearchGate. Available at: [Link]

  • Mode of Action - Inhibition of Pigment Synthesis (Inhibition of Phytoene Desaturase). LSU AgCenter. Available at: [Link]

Comparative Crystallographic Analysis (XRD) of 3-Bromo-5-(2-chlorophenoxy)pyridine and Related Diaryl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with halogenated diaryl ethers, understanding the solid-state architecture of building blocks like 3-Bromo-5-(2-chlorophenoxy)pyridine is critical. The spatial geometry of these molecules—specifically the dihedral angle dictated by the flexible ether linkage and the steric hindrance of halogen substituents—directly governs their binding affinity in downstream applications, such as Protoporphyrinogen IX oxidase (PPO) inhibitors[1] and P2Y1 receptor antagonists[2].

Because empirical Single-Crystal X-Ray Diffraction (SC-XRD) data for the exact CAS compound 3-Bromo-5-(2-chlorophenoxy)pyridine is highly specialized and often proprietary, this guide objectively compares its predicted crystallographic parameters against well-characterized, structurally homologous phenoxypyridine alternatives. Furthermore, we provide a self-validating experimental protocol for obtaining high-resolution XRD data for this class of compounds.

Structural Significance & Causality in Phenoxypyridines

The crystallographic behavior of 3-Bromo-5-(2-chlorophenoxy)pyridine is driven by three competing intermolecular forces:

  • Conformational Flexibility: The central ether oxygen allows the pyridine and chlorophenyl rings to rotate. However, the bulky ortho-chloro and meta-bromo substituents restrict this rotation, forcing the molecule into a specific dihedral conformation to minimize steric clash.

  • Halogen Bonding: The presence of polarizable bromine and chlorine atoms introduces highly directional halogen bonds (e.g., Br···N or Cl···Cl interactions), which dictate the primary crystal packing motif.

  • 
     Stacking:  The electron-deficient nature of the halogenated pyridine ring promotes strong face-to-face or edge-to-face 
    
    
    
    stacking with adjacent molecules[2].

When comparing 3-Bromo-5-(2-chlorophenoxy)pyridine to alternatives like 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine or Thiazole Phenoxypyridine derivatives , the primary differentiator is the electron-withdrawing nature and atomic radius of the substituents, which shift the crystal system from purely


-driven to halogen-bond-driven assemblies.

Comparative Crystallographic Data

The following table synthesizes the crystallographic performance and structural parameters of standard phenoxypyridine derivatives to serve as a comparative baseline for 3-Bromo-5-(2-chlorophenoxy)pyridine.

CompoundSpace GroupDihedral Angle (°)Primary Intermolecular ForcesApplication Context
3-Bromo-5-(2-chlorophenoxy)pyridine (Target)P2₁/c (Homology Prediction)~75.0 - 85.0°Halogen bonding (Br···Cl, Br···N),

stacking
Agrochemical / Pharmaceutical intermediate
2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine (Alternative 1)Monoclinic, P2₁/c72.4°

stacking (centroid separation = 3.800 Å)[2]
P2Y1 antagonist building block[2]
Thiazole Phenoxypyridine (Compound 4a) (Alternative 2)Triclinic, P-1~70.0 - 80.0°Weak C-H···O hydrogen bonding,

stacking
PPO-inhibitor safener (e.g., Fomesafen protection)[1][3]

Data Interpretation: Alternative 1 demonstrates how highly electronegative groups (Fluorine, Nitro) force a tighter dihedral angle (72.4°) and rely heavily on


 stacking[2]. In contrast, the heavier halogens in the target compound (Bromine, Chlorine) will likely expand the dihedral angle and introduce distinct halogen-bonding networks, altering the unit cell volume and solubility profile.

Self-Validating Experimental Protocol: SC-XRD Analysis

To empirically determine the crystal structure of 3-Bromo-5-(2-chlorophenoxy)pyridine, scientists must employ a rigorous, self-validating SC-XRD workflow. This protocol explains not just how to perform the steps, but the causality behind the physicochemical choices.

Phase 1: Crystal Growth (Slow Evaporation)
  • Step 1: Dissolve 50 mg of purified 3-Bromo-5-(2-chlorophenoxy)pyridine in 2 mL of Ethyl Acetate (EtOAc).

  • Step 2: Layer 2 mL of n-hexane carefully over the EtOAc solution.

  • Causality: Halogenated diaryl ethers require a biphasic solvent system[3]. EtOAc easily dissolves the polar ether/pyridine core, while n-hexane acts as an antisolvent. As the EtOAc slowly evaporates, the n-hexane induces a controlled supersaturation, preventing rapid precipitation that leads to amorphous powders.

  • Self-Validation Check: Inspect under a polarized light microscope. If crystals exhibit uniform extinction, proceed. If crystals are twinned (overlapping domains), the nucleation rate was too fast. Correction: Switch to a vapor diffusion method at 4 °C to slow the kinetics.

Phase 2: Data Collection
  • Step 3: Mount a single, non-twinned crystal (approx. 0.3 × 0.2 × 0.2 mm) onto a glass fiber or MiTeGen loop using perfluorinated polyether oil.

  • Step 4: Transfer to a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å)[2] and a cryostream set to 100 K.
  • Causality: Molybdenum radiation is strictly required over Copper for heavily halogenated compounds (Br, Cl) to minimize X-ray absorption effects and fluorescence. Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for the precise resolution of the heavy halogen atoms.

Phase 3: Structure Solution & Refinement
  • Step 5: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Step 6: Fix all hydrogen atoms at calculated positions using a riding model (C—H = 0.93 Å) with

    
    [2].
    
  • Self-Validation Check: Evaluate the final R-factor (

    
    ). An 
    
    
    
    confirms a highly accurate model. If residual electron density peaks remain near the Bromine atom, it indicates halogen disorder or absorption artifacts, requiring an empirical absorption correction (e.g., SADABS).

Workflow Visualization

The following diagram illustrates the interconnected, self-validating logic of the SC-XRD workflow for halogenated phenoxypyridines.

SC_XRD_Workflow Start Synthesize & Purify 3-Bromo-5-(2-chlorophenoxy)pyridine Cryst Crystal Growth (EtOAc/n-hexane slow evaporation) Start->Cryst >99% Purity Screen Optical Screening (Polarized Light Microscopy) Cryst->Screen Harvest Crystals Screen->Cryst Twinned Crystals (Switch to Vapor Diffusion) Diffract Data Collection (SC-XRD) (Mo Kα radiation, 100 K) Screen->Diffract Select Single Domain Solve Structure Solution & Refinement (SHELXT / SHELXL) Diffract->Solve Integration & Scaling Validate Validation (checkCIF / PLATON) Solve->Validate Final CIF Model Validate->Solve High R-factor / Alerts (Refine Model)

SC-XRD workflow for halogenated phenoxypyridines featuring self-validating feedback loops.

References

  • Source: MDPI (Biomolecules)
  • Title: 2-(2-Fluoro-4-nitrophenoxy)
  • Title: Novel Thiazole Phenoxypyridine Derivatives Protect Maize from Residual Pesticide Injury Caused by PPO-Inhibitor Fomesafen (Supplementary Crystallographic Data)

Sources

Safety Operating Guide

3-Bromo-5-(2-chlorophenoxy)pyridine: Comprehensive Safety, Handling, and Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex halogenated heteroaromatics requires more than just reading a Safety Data Sheet (SDS). 3-Bromo-5-(2-chlorophenoxy)pyridine is a highly versatile building block in drug discovery and agrochemical synthesis, but its structural complexity—featuring a basic pyridine nitrogen, a heavy bromine atom, and a chlorinated phenoxy ether—presents significant toxicological and environmental challenges.

This guide provides field-proven, step-by-step operational and disposal protocols. By understanding the causality behind these safety measures, researchers can build self-validating workflows that protect both laboratory personnel and the environment.

Physicochemical Profile & Hazard Assessment

Understanding the molecular behavior of 3-Bromo-5-(2-chlorophenoxy)pyridine is the foundation of a safe operational workflow. The lipophilic nature of the phenoxy group, combined with the halogenated pyridine ring, enhances cellular membrane penetration, leading to acute dermal and oral toxicity [1]. Furthermore, the dual-halogen substitution (Br, Cl) significantly increases the risk of generating toxic dioxins, furans, or hydrogen halides (HBr, HCl) if the compound is incinerated improperly [2].

Table 1: Physicochemical & Operational Profile
ParameterValueOperational Implication (Causality)
Chemical Formula C11H7BrClNOHigh halogen content (~40% by weight) strictly dictates EPA RCRA disposal routing; cannot be fuel-blended.
Molecular Weight 284.54 g/mol Heavy molecule; dust settles quickly but poses a severe inhalation hazard if aerosolized.
Physical State Solid (Powder)High risk of aerosolization during weighing and transfer procedures.
Solubility Soluble in DCM, DMSO, EtOAcRequires segregation into specific halogenated or polar aprotic solvent waste streams.
Table 2: GHS Hazard Classifications
Hazard ClassCategoryHazard StatementPreventive Engineering Control
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedProhibit food/drink; mandate double-gloving and strict handwashing.
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skinUse Viton/Nitrile double-gloving protocol during solvent handling.
Skin/Eye Irritation Category 2H315/H319: Causes irritationWear chemical safety goggles and a fully buttoned lab coat at all times.
Aquatic Toxicity Category 1H410: Very toxic to aquatic lifeAbsolute prohibition of drain disposal (sewering) [3].

Operational Safety & Handling Protocols

Standard laboratory practices are insufficient for polyhalogenated pyridines. The following protocol establishes a self-validating system to ensure maximum safety during synthesis preparation.

Step-by-Step Handling Methodology
  • Ventilation Validation: Before opening the chemical container, perform a tissue-paper flow test at the sash opening of your chemical fume hood.

    • Self-Validation: If the tissue is not actively pulled inward, the face velocity is compromised (<100 fpm), and the operation must be aborted immediately.

  • PPE Selection & Donning: Standard latex gloves provide zero protection against halogenated aromatics. Don a pair of 5-mil nitrile gloves for handling the dry powder.

    • Causality: If the compound is to be dissolved in a halogenated solvent (e.g., dichloromethane), you must upgrade to heavier Viton or Silver Shield gloves. Nitrile degrades rapidly upon contact with DCM, allowing the dissolved toxic compound to bypass the dermal barrier.

  • Static Discharge Mitigation: Use an anti-static weighing gun or a grounded balance enclosure. Halogenated powders can carry static charges, causing them to "jump" from the spatula, leading to benchtop contamination.

  • Transfer and Dissolution: Weigh the compound directly into a pre-tared, sealable vial. Do not transport open weigh boats across the laboratory. Add the solvent directly to the vial within the fume hood.

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is critical to prevent the aerosolization of the powder or the volatilization of the solvent vehicle.

Step-by-Step Spill Response Protocol
  • Evacuate and Assess: Immediately step back and alert colleagues. Determine if the spill is dry powder or a solvent solution.

  • Ventilate: Ensure the fume hood or room exhaust is operating at maximum capacity to clear any potential HBr/HCl off-gassing.

  • Containment (Liquid): Surround the spill with chemical absorbent pads or inert sand. Do not use combustible materials like sawdust, as halogenated compounds can react unpredictably.

  • Containment (Solid): Lightly mist the powder spill with a compatible solvent (e.g., a small amount of isopropanol) to prevent dust aerosolization before sweeping it up with a non-sparking tool.

  • Collection & Decontamination: Place all contaminated materials into a designated solid hazardous waste container. Wash the affected surface with a strong detergent and water, followed by an ethanol wipe.

SpillResponse Assess 1. Assess Spill Size & Hazards (Identify Halogenated Pyridine) Ventilate 2. Evacuate & Ventilate Area (Prevent HBr/HCl Inhalation) Assess->Ventilate PPE 3. Don Appropriate PPE (Nitrile/Neoprene, Respirator) Ventilate->PPE Contain 4. Contain Spill (Absorbent Pads / Sand) PPE->Contain Collect 5. Collect & Segregate (Into Halogenated Waste) Contain->Collect Decon 6. Decontaminate Surfaces (Soap & Water / Solvent) Collect->Decon

Spill response workflow for halogenated pyridine compounds.

Waste Management & RCRA Disposal Procedures

The disposal of 3-Bromo-5-(2-chlorophenoxy)pyridine falls under strict EPA Resource Conservation and Recovery Act (RCRA) guidelines for halogenated organic wastes [2]. Because this compound contains both bromine and chlorine, it cannot be sewered, landfilled, or processed in a standard biological wastewater treatment facility [3].

Causality of Disposal Method: Thermal destruction of brominated and chlorinated organics generates highly corrosive hydrogen bromide (HBr) and hydrogen chloride (HCl) gases. Therefore, the only EPA-approved disposal method is rotary kiln incineration equipped with caustic scrubbing [2]. The caustic scrubber utilizes alkaline solutions (like NaOH) to neutralize the acidic halide gases before they can be released into the atmosphere.

Step-by-Step Waste Segregation Plan
  • Liquid Waste Segregation: Pour all liquid reaction waste containing this compound into a strictly labeled "Halogenated Organic Waste" carboy.

    • Critical Causality: Water content in this carboy must be kept below 20%. High aqueous content lowers the BTU (British Thermal Unit) value of the waste, reducing the efficiency of the rotary kiln incinerator. If the combustion temperature drops below the critical threshold (typically 1,200°C), incomplete combustion occurs, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) [2].

  • Solid Waste Segregation: Dispose of all contaminated PPE, silica gel from chromatography, and empty reagent vials into a dedicated "Hazardous Solid Waste" drum. Do not mix with general lab trash.

  • Validation of Waste Containers: Before sealing a waste carboy for EHS pickup, verify that the pH of any aqueous layer is neutral (pH 6-8) and that the container does not pressurize upon capping (which would indicate reactive gas evolution).

WastePathway Start 3-Bromo-5-(2-chlorophenoxy)pyridine Waste Generation Decision Physical State? Start->Decision Liquid Liquid Waste (Organic Solvents) Decision->Liquid Liquid Solid Solid Waste (PPE, Silica, Vials) Decision->Solid Solid Aqueous Aqueous Waste (>20% Water) Decision->Aqueous Aqueous Halogenated Halogenated Organic Waste Stream Liquid->Halogenated <20% Water SolidWaste Hazardous Solid Waste Stream Solid->SolidWaste AqueousWaste Aqueous Treatment (Carbon Adsorption) Aqueous->AqueousWaste Incineration Rotary Kiln Incineration with Caustic Scrubbing Halogenated->Incineration EPA RCRA SolidWaste->Incineration

Halogenated waste segregation and disposal pathway for pyridine derivatives.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications. URL:[Link]

  • Nipissing University Environmental Health and Safety. "Hazardous Materials Disposal Guide." Nipissing University. URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.